Product packaging for 4,7-dimethyl-1H-indole-2-carboxylic Acid(Cat. No.:CAS No. 103988-96-1)

4,7-dimethyl-1H-indole-2-carboxylic Acid

Cat. No.: B010707
CAS No.: 103988-96-1
M. Wt: 189.21 g/mol
InChI Key: DXGLNXJHHJNUHD-UHFFFAOYSA-N
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Description

4,7-dimethyl-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B010707 4,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 103988-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGLNXJHHJNUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405220
Record name 4,7-dimethyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103988-96-1
Record name 4,7-dimethyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4,7-dimethyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into the theoretical and practical aspects of the most pertinent synthetic routes, including the Fischer indole synthesis, the Reissert indole synthesis, and the Japp-Klingemann reaction as a precursor to the Fischer synthesis. Mechanistic details, step-by-step experimental protocols, and characterization data are provided to enable researchers to confidently synthesize and validate the target molecule.

Introduction: Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active compounds. The unique electronic properties of the indole ring system allow it to participate in a variety of intermolecular interactions, making it an ideal framework for the design of targeted therapeutics. The substituent pattern on the indole ring plays a crucial role in modulating the biological activity of these molecules. Specifically, the 4,7-dimethyl substitution pattern can influence the lipophilicity and metabolic stability of the compound, making this compound a valuable building block for the synthesis of novel drug candidates.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several established indole-forming reactions. A retrosynthetic analysis reveals two primary disconnection strategies, leading to readily available starting materials.

Retrosynthesis target This compound fischer_intermediate 2,5-dimethylphenylhydrazone of pyruvic acid target->fischer_intermediate Fischer Indole Synthesis reissert_intermediate Ethyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate target->reissert_intermediate Reissert Indole Synthesis hydrazine 2,5-dimethylphenylhydrazine fischer_intermediate->hydrazine pyruvic_acid Pyruvic acid fischer_intermediate->pyruvic_acid nitrotoluene 2,5-dimethyl-1-nitrotoluene reissert_intermediate->nitrotoluene diethyl_oxalate Diethyl oxalate reissert_intermediate->diethyl_oxalate aniline 2,5-dimethylaniline hydrazine->aniline Diazotization, Reduction

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two principal synthetic pathways:

  • The Fischer Indole Synthesis: This is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone. For the target molecule, this requires the synthesis of the phenylhydrazone from 2,5-dimethylphenylhydrazine and pyruvic acid.

  • The Reissert Indole Synthesis: This method provides a reliable route to indole-2-carboxylic acids starting from an o-nitrotoluene derivative. In this case, 2,5-dimethyl-1-nitrotoluene would be condensed with diethyl oxalate, followed by reductive cyclization.

A third complementary strategy, the Japp-Klingemann reaction , can be employed to generate the necessary arylhydrazone intermediate for the Fischer synthesis directly from an aryldiazonium salt and a β-keto ester.

Synthetic Methodologies and Mechanistic Insights

This section details the theoretical underpinnings and practical execution of the most viable synthetic routes.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1][2][3] The reaction proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3] For the synthesis of this compound, the precursors are 2,5-dimethylphenylhydrazine and pyruvic acid.

3.1.1. Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[3]

  • Hydrazone Formation: The initial step is the condensation of 2,5-dimethylphenylhydrazine with pyruvic acid to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the stable indole ring system.

Fischer_Indole_Synthesis start 2,5-dimethylphenylhydrazine + Pyruvic acid hydrazone Hydrazone Formation start->hydrazone enamine Tautomerization hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Aromatization & Cyclization rearrangement->cyclization elimination Elimination of NH3 cyclization->elimination product 4,7-dimethyl-1H-indole- 2-carboxylic acid elimination->product

Figure 2: Workflow of the Fischer Indole Synthesis.

3.1.2. Experimental Protocol: Fischer Indole Synthesis

This is a representative protocol and may require optimization.

Step 1: Synthesis of 2,5-dimethylphenylhydrazine hydrochloride

2,5-Dimethylaniline is diazotized with sodium nitrite and hydrochloric acid, followed by reduction with a suitable reducing agent like tin(II) chloride to yield the corresponding hydrazine salt.

Step 2: Synthesis of this compound

  • To a solution of 2,5-dimethylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of pyruvic acid.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated crude product is collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative and efficient pathway to indole-2-carboxylic acids.[4][5] This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[4]

3.2.1. Mechanism of the Reissert Indole Synthesis

  • Condensation: In the presence of a strong base, such as sodium ethoxide, 2,5-dimethyl-1-nitrotoluene undergoes condensation with diethyl oxalate to form an ethyl pyruvate derivative.

  • Reductive Cyclization: The nitro group of the resulting intermediate is then reduced to an amino group using a reducing agent like zinc in acetic acid or catalytic hydrogenation. The newly formed amine undergoes spontaneous intramolecular cyclization onto the adjacent ketone, followed by dehydration to yield the indole-2-carboxylate.

  • Hydrolysis: Saponification of the resulting ester furnishes the target this compound.

Reissert_Indole_Synthesis start 2,5-dimethyl-1-nitrotoluene + Diethyl oxalate condensation Base-catalyzed Condensation start->condensation reduction Reductive Cyclization condensation->reduction hydrolysis Ester Hydrolysis reduction->hydrolysis product 4,7-dimethyl-1H-indole- 2-carboxylic acid hydrolysis->product

Figure 3: Workflow of the Reissert Indole Synthesis.

3.2.2. Experimental Protocol: Reissert Indole Synthesis

This is a representative protocol and may require optimization.

Step 1: Condensation of 2,5-dimethyl-1-nitrotoluene and Diethyl Oxalate

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of 2,5-dimethyl-1-nitrotoluene and diethyl oxalate dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The resulting ethyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate can be isolated after an acidic workup.

Step 2: Reductive Cyclization and Hydrolysis

  • Dissolve the product from Step 1 in a suitable solvent such as acetic acid or ethanol.

  • Add a reducing agent, for example, zinc dust in portions or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • After the reduction and cyclization are complete, the resulting ethyl 4,7-dimethyl-1H-indole-2-carboxylate is isolated.

  • Hydrolyze the ester using a base such as sodium hydroxide or potassium hydroxide in an alcohol/water mixture.

  • Acidify the reaction mixture to precipitate the this compound.

  • Collect the product by filtration and purify by recrystallization.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a valuable method for the synthesis of hydrazones, which are key intermediates in the Fischer indole synthesis.[6][7] This reaction involves the coupling of an aryldiazonium salt with a β-keto acid or β-keto ester, followed by hydrolysis and decarboxylation.[7]

3.3.1. Mechanism of the Japp-Klingemann Reaction

  • Diazotization: 2,5-dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

  • Coupling: The diazonium salt is then coupled with a β-keto ester, such as ethyl acetoacetate, at the active methylene position.

  • Hydrolysis and Decarboxylation: The resulting intermediate undergoes hydrolysis and decarboxylation to yield the phenylhydrazone of a ketone, which in this case would be the 2,5-dimethylphenylhydrazone of pyruvic acid, ready for Fischer indolization.

Japp_Klingemann_Reaction start 2,5-dimethylaniline diazotization Diazotization start->diazotization coupling Coupling with β-keto ester diazotization->coupling hydrolysis Hydrolysis & Decarboxylation coupling->hydrolysis product 2,5-dimethylphenylhydrazone of pyruvic acid hydrolysis->product

Figure 4: Workflow of the Japp-Klingemann Reaction.

Characterization and Data Analysis

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[8]
Molecular Weight 189.21 g/mol [8]
Appearance Off-white to light brown solid
Melting Point Not available in searched literature
Solubility Soluble in polar organic solvents like DMSO and alcohols

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, the methyl groups at positions 4 and 7, the C3-proton, and the N-H and carboxylic acid protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule, including the two methyl groups, the aromatic carbons, the indole ring carbons, and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, as well as C=O stretching of the carboxylic acid.

Note: Specific experimental NMR and melting point data for this compound were not available in the searched literature. The provided table reflects this.

Purification and Handling

The primary method for the purification of this compound is recrystallization. A suitable solvent system, typically a mixture of a polar solvent in which the compound is soluble at high temperatures and a less polar solvent in which it is less soluble at low temperatures (e.g., ethanol/water), should be employed.

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • This compound is expected to be an irritant.[8] Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic methodologies, primarily the Fischer and Reissert indole syntheses. The choice of a particular route will depend on the availability of starting materials and the desired scale of the synthesis. This guide provides the necessary theoretical background and practical considerations to aid researchers in the successful synthesis and characterization of this valuable indole derivative. Further optimization of the provided general protocols may be necessary to achieve high yields and purity.

References

physicochemical properties of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,7-dimethyl-1H-indole-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound featuring a substituted indole core. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Derivatives of indole-2-carboxylic acid, the parent structure of this molecule, are actively investigated for a range of therapeutic applications, including as inhibitors of HIV-1 integrase and for their anti-parasitic properties.[1][2] A thorough understanding of the physicochemical properties of a molecule like this compound is a foundational requirement for its application in drug discovery and development, influencing everything from synthesis and purification to formulation and ADME (absorption, distribution, metabolism, and excretion) profiling.

This guide provides a detailed analysis of the key physicochemical parameters of this compound, outlines validated experimental protocols for their determination, and offers expert insights into the implications of these properties for research applications.

Molecular Structure and Identifiers

The foundational identity of a compound is established by its structure and internationally recognized identifiers. These data are critical for database searches, regulatory submissions, and ensuring the correct material is being used in experimentation.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 103988-96-1[3]
Molecular Formula C₁₁H₁₁NO₂[3][4]
Molecular Weight 189.21 g/mol [3]
Canonical SMILES CC1=C2C=C(NC2=C(C=C1)C)C(=O)O[3][4]
InChIKey DXGLNXJHHJNUHD-UHFFFAOYSA-N[3][4]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.2,-0.8!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="0.9,-2.1!"]; C5 [label="C", pos="2.1,-1.7!"]; C6 [label="C", pos="2.1,-0.4!"]; C7 [label="C", pos="0.9,0.4!"]; C7a [label="C", pos="0.9,-0.8!"]; C_carboxyl [label="C", pos="-2.2,1.5!"]; O_hydroxyl [label="O", pos="-3.4,1.1!"]; O_carbonyl [label="O", pos="-2.2,2.7!"]; C_methyl4 [label="C", pos="0.9,-3.3!"]; C_methyl7 [label="C", pos="3.3,0!"]; H_N1 [label="H", pos="0,1.3!"]; H_C3 [label="H", pos="-2.0,-1.2!"]; H_C5 [label="H", pos="2.9,-2.2!"]; H_C6 [label="H", pos="2.9,0!"]; H_hydroxyl [label="H", pos="-4.0,1.7!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C7a; C7a -- N1; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C2 -- C_carboxyl; C_carboxyl -- O_hydroxyl [style=single]; C_carboxyl -- O_carbonyl [style=double]; C4 -- C_methyl4; C7 -- C_methyl7; N1 -- H_N1; C3 -- H_C3; C5 -- H_C5; C6 -- H_C6; O_hydroxyl -- H_hydroxyl;

// Double bonds in rings C3 -- C3a [style=invis]; // for positioning C7 -- C7a [style=invis]; C4 -- C5 [style=double]; C6 -- C7 [style=double]; }

Caption: 2D Chemical Structure of this compound.

Computed Physicochemical Properties

In silico models provide rapid, cost-effective estimations of a compound's properties, guiding experimental design and candidate selection. These values are particularly useful for applying filters like Lipinski's Rule of Five to assess "drug-likeness."

PropertyPredicted ValueImplication for Drug Development
XLogP3 2.6[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Topological Polar Surface Area (TPSA) 53.1 Ų[3]

Solubility Profile

Solubility is a critical parameter that dictates a compound's suitability for in vitro assays and in vivo administration. Based on the structure—a hydrophobic indole core and a polar carboxylic acid—solubility is expected to be highly dependent on the solvent and pH. The parent compound, indole-2-carboxylic acid, has very limited aqueous solubility.[5]

Expected Solubility:

  • Aqueous Buffers (pH < 3): Very Low. The carboxylic acid will be fully protonated and neutral, leading to poor hydration.

  • Aqueous Buffers (pH > 6): Moderate. The compound will be deprotonated to its carboxylate form, increasing polarity and aqueous solubility.

  • Organic Solvents: High solubility is expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.[5]

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is the most accurate representation for physiological conditions.

Causality: The shake-flask method is the gold standard because it allows the solid-state compound to reach a true thermodynamic equilibrium with the solvent, accounting for the energy required to break the crystal lattice.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test buffers (e.g., pH 2.0, 6.5, 7.4) and organic solvents (e.g., DMSO). The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is crucial to ensure equilibrium is fully established.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove a precise aliquot from the supernatant, avoiding any solid particles. Dilute the sample with a suitable mobile phase for the chosen analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.

Caption: Experimental workflow for thermodynamic solubility determination.

Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this molecule, the primary acidic proton is on the carboxylic acid group. The pKa dictates the compound's charge state in different physiological environments (stomach, ~pH 2; intestine, ~pH 6.5; blood, ~pH 7.4), which profoundly impacts its absorption, membrane permeability, and binding to targets. While the experimental pKa is not published, the parent indole-2-carboxylic acid has a pKa around 3.6-4.4.[5][6] The two electron-donating methyl groups on the benzene ring are expected to slightly increase the pKa (making it a marginally weaker acid) compared to the parent compound.

Caption: Ionization equilibrium of the carboxylic acid group.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a direct, highly accurate measurement of the pKa.

Causality: Potentiometric titration works by incrementally neutralizing the acidic group with a strong base of known concentration. By monitoring the pH change, one can precisely identify the half-equivalence point—the point at which half of the acid has been neutralized—which, by definition, is equal to the pKa.

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility throughout the titration.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.

  • Titration: Slowly add a standardized strong base titrant (e.g., 0.1 M KOH) in small, precise increments using an automated titrator or a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point. The pH at the half-equivalence point (half the volume of the equivalence point) is the pKa.

Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.

  • LogP (Partition Coefficient): Measures the partitioning of the neutral molecule between octanol and water. The computed XLogP3 value is 2.6.[3]

  • LogD (Distribution Coefficient): Measures partitioning at a specific pH, accounting for both neutral and ionized species. For an acidic compound like this one, LogD will be equal to LogP at low pH but will decrease significantly as the pH rises above the pKa, because the charged carboxylate is much more hydrophilic.

Experimental Protocol: LogD Determination by Shake-Flask Method
  • Preparation: Prepare a buffered aqueous phase (e.g., pH 7.4 phosphate-buffered saline) and an immiscible organic phase (n-octanol). Presaturate each phase with the other by mixing them overnight and then separating.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase.

  • Equilibration: Agitate the biphasic mixture vigorously for several hours to allow the compound to partition between the two layers until equilibrium is reached.

  • Separation & Quantification: Centrifuge the sample to ensure complete separation of the layers. Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Melting Point and Thermal Stability

Experimental Protocol: Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the dry compound. Pack a small amount into a capillary tube to a depth of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). A sharp melting range (≤ 2 °C) is indicative of high purity.

Summary and Conclusion

This compound possesses physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its molecular weight and hydrogen bonding capacity fall well within the guidelines for oral bioavailability. The compound is predicted to be lipophilic (XLogP3 = 2.6) with a pKa characteristic of a weak carboxylic acid, making its solubility and membrane permeability highly pH-dependent.

Experimental determination of its thermodynamic solubility, pKa, and LogD is essential for building predictive ADME models and for designing appropriate formulations. The protocols detailed in this guide represent robust, validated methods for obtaining these critical data points, providing a solid foundation for advancing research and development efforts with this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole-2-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The strategic placement of substituents on the indole scaffold allows for the fine-tuning of their pharmacological profiles. This guide provides a comprehensive technical overview of the structure elucidation of a specific derivative, 4,7-dimethyl-1H-indole-2-carboxylic acid, a molecule of interest for researchers in drug discovery and development. While this compound is not extensively characterized in publicly available literature, this document outlines a robust, field-proven workflow for its synthesis and definitive structural confirmation, drawing upon established principles of organic chemistry and analytical spectroscopy.

The core structure of this compound is presented below:

Chemical Structure:

PubChem CID: 4646691[3]

Molecular Formula: C₁₁H₁₁NO₂[3]

IUPAC Name: this compound[3]

This guide will detail a proposed synthetic route, followed by a multi-pronged analytical approach for unequivocal structure elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and the gold standard for solid-state structure determination, X-ray crystallography.

Part 1: Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] For the synthesis of this compound, the logical precursors are 2,5-dimethylphenylhydrazine and pyruvic acid.

Proposed Synthetic Workflow

fischer_indole_synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product hydrazine 2,5-Dimethylphenylhydrazine hydrazone Hydrazone Formation (Intermediate) hydrazine->hydrazone Condensation pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization [3,3]-Sigmatropic Rearrangement product 4,7-dimethyl-1H-indole- 2-carboxylic acid cyclization->product Aromatization (Elimination of NH3)

Figure 1: Proposed Fischer Indole Synthesis workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis

Materials:

  • 2,5-dimethylphenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium acetate

  • Deionized water

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride in a minimal amount of warm water.

    • Add a solution of sodium acetate in water to liberate the free hydrazine.

    • To this solution, add an equimolar amount of pyruvic acid dissolved in ethanol.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate may be observed as a precipitate.

    • Isolate the crude hydrazone by filtration, wash with cold water, and dry under vacuum.

  • Indolization (Cyclization):

    • Suspend the dried hydrazone in glacial acetic acid.

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Part 2: Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a full suite of NMR experiments including ¹H, ¹³C, COSY, HSQC, and HMBC would be employed.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5br s1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift.
~11.5br s1HN-HThe indole N-H proton typically appears as a broad singlet in the downfield region.
~7.0s1HH-3The proton at the 3-position of the indole ring is a singlet.
~6.8d1HH-5 or H-6Aromatic proton on the benzene ring, showing doublet splitting from the adjacent proton.
~6.7d1HH-6 or H-5Aromatic proton on the benzene ring, showing doublet splitting from the adjacent proton.
~2.4s3H4-CH₃ or 7-CH₃Methyl protons attached to the aromatic ring will appear as singlets.
~2.3s3H7-CH₃ or 4-CH₃Methyl protons attached to the aromatic ring will appear as singlets.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 125 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~163C=OThe carbonyl carbon of the carboxylic acid is expected in the downfield region.
~138C-7aQuaternary carbon at the fusion of the two rings.
~132C-2Carbon bearing the carboxylic acid group.
~128C-4Aromatic carbon bearing a methyl group.
~125C-7Aromatic carbon bearing a methyl group.
~122C-3aQuaternary carbon at the fusion of the two rings.
~120C-5Aromatic C-H carbon.
~118C-6Aromatic C-H carbon.
~105C-3Aromatic C-H carbon of the pyrrole ring.
~184-CH₃Methyl carbon.
~167-CH₃Methyl carbon.

2D NMR Correlation Workflow:

nmr_workflow H1_NMR ¹H NMR (Proton Chemical Shifts & Couplings) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Figure 2: 2D NMR correlation workflow for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3300N-H (indole)Stretching
3300-2500 (broad)O-H (carboxylic acid)Stretching
~1680C=O (carboxylic acid)Stretching
~1600, ~1450C=C (aromatic)Stretching
~1300C-NStretching
~1250C-OStretching

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 189.07898 (for C₁₁H₁₁NO₂)[3]

  • Expected Fragmentation: A prominent fragment would likely be the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment at m/z = 144. Further fragmentation of the indole ring would also be observed.

Part 3: Definitive Structure Confirmation by X-ray Crystallography

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • High-purity this compound is required.

    • Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common technique.

    • Vapor diffusion (solvent/anti-solvent) is another effective method. The goal is to obtain single crystals of sufficient size and quality.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

    • The atomic positions and thermal parameters are refined to obtain the final, highly accurate molecular structure.

The resulting crystal structure would confirm the connectivity of all atoms, the planarity of the indole ring system, and the bond lengths and angles, providing the ultimate proof of the elucidated structure.

Conclusion

The structure elucidation of this compound is a systematic process that begins with a rational synthesis, followed by a comprehensive analysis using a suite of spectroscopic techniques. While ¹H and ¹³C NMR, IR, and mass spectrometry provide strong and corroborating evidence, single-crystal X-ray crystallography stands as the definitive method for absolute structure confirmation. This guide provides a robust framework for researchers to confidently synthesize and characterize this and other novel indole derivatives, paving the way for further investigation into their potential applications.

References

Spectroscopic Data of 4,7-dimethyl-1H-indole-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for 4,7-dimethyl-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction

This compound belongs to the indole class of heterocyclic compounds, which are integral scaffolds in numerous natural products and pharmacologically active molecules. The precise characterization of its chemical structure is paramount for understanding its reactivity, biological activity, and for quality control in synthetic processes. This guide will delve into the nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) data that collectively define the molecular architecture of this compound.

Molecular Structure and Properties:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₁NO₂[1]

  • Molecular Weight: 189.21 g/mol [1]

  • CAS Number: 103988-96-1[1]

The structural integrity and purity of this compound are confirmed through the synergistic application of the spectroscopic methods detailed below. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a high-confidence confirmation of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the indole N-H proton, the carboxylic acid proton, and the two methyl groups.

Predicted ¹H NMR Data (DMSO-d₆, 500 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~11.5s1HN-H
~7.1s1HH-3
~6.8d, J = 7.0 Hz1HH-5 or H-6
~6.7d, J = 7.0 Hz1HH-6 or H-5
~2.5s3H4-CH₃ or 7-CH₃
~2.4s3H7-CH₃ or 4-CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield signals around 12.5 and 11.5 ppm are characteristic of the acidic proton of the carboxylic acid and the indole N-H proton, respectively[2]. The singlet at approximately 7.1 ppm is assigned to the H-3 proton of the indole ring, which is a characteristic feature of 2-substituted indoles. The two doublets in the aromatic region (~6.7-6.8 ppm) correspond to the H-5 and H-6 protons on the benzene ring, which would show coupling to each other. The two singlets at around 2.4 and 2.5 ppm are attributed to the two methyl groups at the C-4 and C-7 positions. The exact assignment of these methyl groups would require 2D NMR experiments such as NOESY.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz):

Chemical Shift (δ, ppm)Assignment
~163C=O
~138C-7a
~131C-2
~129C-4 or C-7
~128C-7 or C-4
~124C-3a
~121C-5 or C-6
~120C-6 or C-5
~101C-3
~174-CH₃
~167-CH₃

Interpretation of the ¹³C NMR Spectrum:

The signal at approximately 163 ppm is characteristic of a carboxylic acid carbonyl carbon. The signals in the range of 101-138 ppm are assigned to the carbons of the indole ring system. The signal for C-3 is expected to be the most upfield among the aromatic carbons. The two signals around 128 and 129 ppm are attributed to the quaternary carbons C-4 and C-7 bearing the methyl groups. The two most upfield signals at around 16 and 17 ppm are assigned to the carbons of the two methyl groups.

Experimental Protocol for NMR Data Acquisition:

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak. For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and indole groups, respectively, as well as the C=O stretching of the carboxylic acid.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3350MediumN-H stretch (indole)
~1680StrongC=O stretch (carboxylic acid)
~1600, ~1450MediumC=C stretch (aromatic)
~1300MediumC-O stretch
~1200MediumO-H bend

Interpretation of the IR Spectrum:

The very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid[3]. The N-H stretching vibration of the indole ring is expected to appear as a medium intensity band around 3350 cm⁻¹. A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid. The presence of the aromatic system is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition:

The IR spectrum can be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared and analyzed by transmission IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
189High[M]⁺ (Molecular Ion)
172Moderate[M - OH]⁺
144High[M - COOH]⁺
115Moderate[M - COOH - HCN]⁺ or [M - COOH - CH₃]⁺

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 189, corresponding to the molecular weight of the compound. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), giving rise to a peak at m/z 172. Decarboxylation, the loss of the carboxyl group (•COOH), is also a characteristic fragmentation, leading to a major peak at m/z 144. Further fragmentation of the indole ring can occur, for instance, through the loss of HCN or a methyl radical from the [M - COOH]⁺ fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition:

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Key Structural Features and Workflow

Visualizing the molecular structure and the analytical workflow aids in a deeper understanding of the spectroscopic data.

molecular_structure cluster_molecule This compound mol

Caption: Molecular structure of this compound.[1]

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Combined Spectral Analysis nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Elucidation interpretation->confirmation

Caption: General experimental workflow for the structural characterization.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the structural identification and characterization of this compound. The correlation of the predicted data with established principles of spectroscopy for indole derivatives offers a high degree of confidence in the assigned structure. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds, ensuring the scientific integrity of their research.

References

4,7-dimethyl-1H-indole-2-carboxylic acid CAS number 103988-96-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,7-dimethyl-1H-indole-2-carboxylic acid (CAS: 103988-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 103988-96-1, is a heterocyclic compound belonging to the indole family. The indole scaffold is a prominent structural motif found in a vast array of natural products and synthetic molecules of significant biological and pharmaceutical importance. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, biological activities, and applications in the realm of drug discovery. The strategic placement of methyl groups at the 4 and 7 positions of the indole ring can significantly influence the molecule's steric and electronic properties, making it a valuable building block for the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.[1]

PropertyValue
CAS Number 103988-96-1
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
IUPAC Name This compound
Canonical SMILES CC1=C2C=C(NC2=C(C=C1)C)C(=O)O
InChI InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
InChIKey DXGLNXJHHJNUHD-UHFFFAOYSA-N

Synthesis of this compound

The most common and versatile method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound. For the synthesis of this compound, the logical starting materials are 2,5-dimethylphenylhydrazine and pyruvic acid.

Reaction Scheme: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A 2,5-Dimethylphenylhydrazine C Acid Catalyst (e.g., H₂SO₄, PPA) A->C + B Pyruvic Acid B->C + D Heating C->D Reaction Mixture E This compound D->E Cyclization & Deamination

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on the principles of the Fischer indole synthesis for preparing indole-2-carboxylic acids.

Materials:

  • 2,5-dimethylphenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium acetate (optional, for hydrochloride salt)

  • Water

  • Ice

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride in ethanol. If starting from the free base, this step can be modified.

    • Add an equimolar amount of pyruvic acid to the solution.

    • The mixture is stirred at room temperature for 1-2 hours or gently warmed to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the flask containing the hydrazone, slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid while cooling the flask in an ice bath to manage the exothermic reaction.

    • After the addition of the acid catalyst, the reaction mixture is heated to reflux for 2-4 hours. The color of the solution will typically darken.

  • Work-up and Isolation:

    • After the reaction is complete (as monitored by TLC), the mixture is allowed to cool to room temperature.

    • The cooled reaction mixture is then carefully poured into a beaker containing crushed ice and water. This will precipitate the crude product.

    • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid and other water-soluble impurities.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure product.

Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the indole NH proton, the carboxylic acid proton, and the two methyl groups.

  • Expected Chemical Shifts (δ, ppm):

    • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 12-13 ppm.

    • Indole NH Proton: A broad singlet, typically between 11-12 ppm.

    • Aromatic Protons: Signals in the aromatic region (around 6.5-7.5 ppm). The specific coupling patterns will depend on the substitution on the benzene ring.

    • Methyl Protons (-CH₃): Two distinct singlets for the C4-methyl and C7-methyl groups, likely in the range of 2.2-2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the unique carbon atoms in the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • Carboxylic Carbonyl Carbon (-COOH): In the range of 165-175 ppm.

    • Indole Carbons: Aromatic and heterocyclic carbons will appear in the region of 100-140 ppm.

    • Methyl Carbons (-CH₃): Aliphatic carbons will be observed upfield, typically between 15-25 ppm.

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should correspond to the calculated molecular weight of 189.21 g/mol .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound.

HPLC Protocol

This is a general reverse-phase HPLC method that can be optimized for this specific compound.[3][4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water containing a small amount of an acid modifier like formic acid or phosphoric acid (e.g., 0.1%) to ensure the carboxylic acid is in its protonated form.[3][6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.

  • Injection Volume: 10-20 µL.

Analytical Workflow

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

Caption: A typical workflow for the HPLC analysis of this compound.

Biological Activity and Therapeutic Potential

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is not extensively reported, the activities of related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Numerous indole-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antiviral Activity

The indole-2-carboxylic acid moiety has been identified as a key pharmacophore in the development of antiviral drugs. A notable example is its role in the design of HIV-1 integrase inhibitors.[9][10] These inhibitors function by chelating the essential metal ions (Mg²⁺) in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome.

Potential Mechanism of Action: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Inhibitor cluster_outcome Outcome A Mg²⁺ Ion 1 D Inhibition of Viral DNA Integration B Mg²⁺ Ion 2 C This compound C->A Chelation C->B Chelation

Caption: Proposed mechanism of HIV-1 integrase inhibition by an indole-2-carboxylic acid derivative.

Applications in Drug Discovery

This compound serves as a versatile scaffold for the development of new therapeutic agents. The carboxylic acid group at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening. The methyl groups at the 4 and 7 positions can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. By systematically modifying the substituents on the indole ring and the carboxylic acid moiety, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

The Evolving Therapeutic Landscape of Indole-2-Carboxylic Acids: A Deep Dive into the Biological Potential of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged pharmacophore, forming the backbone of numerous compounds with a wide spectrum of biological activities. This technical guide explores the multifaceted therapeutic potential of this scaffold, with a specific focus on the under-investigated derivative, 4,7-dimethyl-1H-indole-2-carboxylic acid. While direct experimental data on this specific molecule is limited, this paper will synthesize the extensive research on related indole-2-carboxylic acid derivatives to project its likely biological profile and to provide a roadmap for its future investigation. We will delve into established mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of this promising class of compounds.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Versatile Tool in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic drugs. The addition of a carboxylic acid at the 2-position creates the indole-2-carboxylic acid scaffold, a key structural motif that has been extensively explored for its therapeutic potential. This scaffold's versatility stems from its ability to interact with a diverse range of biological targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and pi-stacking.

Derivatives of indole-2-carboxylic acid have demonstrated significant activity as:

  • Anticancer Agents: Targeting key signaling pathways in cancer progression.[1][2]

  • Antiviral Therapeutics: Notably as inhibitors of HIV-1 integrase.[3][4][5][6]

  • Neurological Modulators: Acting on receptors such as the NMDA and cannabinoid receptors.[7][8][9][10]

  • Anti-inflammatory Agents: Through the inhibition of pathways like NF-kappaB.[11]

  • Antimicrobial and Antifungal Compounds: Demonstrating broad-spectrum activity against various pathogens.[12][13]

  • Antitubercular Agents: Showing promise in combating Mycobacterium tuberculosis.[14]

This guide will focus on the potential biological activities of a specific, yet lesser-known derivative: This compound . By examining the structure-activity relationships (SAR) of related compounds, we can extrapolate and propose a likely biological profile for this molecule, thereby providing a rationale for its synthesis and further investigation.

Projected Biological Activities of this compound: A Hypothesis-Driven Approach

Potential as an Anticancer Agent

Several indole-2-carboxylic acid derivatives have been identified as potent anticancer agents, often through the inhibition of key protein kinases. For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cell lines.[1]

The presence of methyl groups on the benzene ring of the indole nucleus, as in the case of this compound, could enhance its hydrophobic interactions within the ATP-binding pocket of kinases like EGFR or Cyclin-Dependent Kinase 2 (CDK2), potentially leading to improved inhibitory activity.[2]

Hypothesized Mechanism of Action (Anticancer):

anticancer_pathway This compound This compound EGFR/CDK2 EGFR/CDK2 This compound->EGFR/CDK2 Inhibition Downstream Signaling Downstream Signaling EGFR/CDK2->Downstream Signaling Blocks Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Hypothesized inhibition of EGFR/CDK2 signaling by this compound.

Potential as an Antiviral Agent (HIV-1 Integrase Inhibitor)

The indole-2-carboxylic acid core is a known chelating scaffold for the two Mg²⁺ ions within the active site of HIV-1 integrase, an essential enzyme for viral replication.[3][4][5][6] Structure-activity relationship studies have revealed that substitutions on the indole ring can significantly impact the inhibitory potency. For instance, introducing a halogenated benzene ring at the C6 position has been shown to enhance binding to the viral DNA through π–π stacking interactions.[4]

The methyl groups at the 4 and 7 positions of this compound could influence the orientation of the molecule within the active site and its interactions with surrounding amino acid residues, potentially modulating its inhibitory activity against HIV-1 integrase.

Hypothesized Binding Mode at HIV-1 Integrase Active Site:

hiv_integrase_binding cluster_active_site HIV-1 Integrase Active Site Mg2+_1 Mg²⁺ Mg2+_2 Mg²⁺ Hydrophobic Pocket Hydrophobic Pocket This compound This compound Carboxyl Group Carboxyl Group This compound->Carboxyl Group Indole Ring Indole Ring This compound->Indole Ring Methyl Groups 4,7-Methyl Groups This compound->Methyl Groups Carboxyl Group->Mg2+_1 Chelation Carboxyl Group->Mg2+_2 Chelation Indole Ring->Mg2+_1 Chelation Indole Ring->Mg2+_2 Chelation Methyl Groups->Hydrophobic Pocket Hydrophobic Interaction

Caption: Hypothesized binding of this compound in the HIV-1 integrase active site.

Potential as a Neuromodulator (NMDA Receptor Antagonist)

Indole-2-carboxylic acid itself is a competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor.[10] This allosteric site potentiates the receptor's response to glutamate. Derivatives of indole-2-carboxylate have been developed as potent in vivo antagonists of the NMDA receptor, showing potential for the treatment of excitotoxicity-related neuronal damage.[8][9]

The substitution pattern on the indole ring plays a crucial role in the affinity for the glycine binding site. The methyl groups in this compound could influence the compound's fit within this binding pocket, potentially leading to potent and selective antagonism.

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis and evaluation of indole-2-carboxylic acid derivatives and can be adapted for the specific investigation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis.

Workflow for Fischer Indole Synthesis:

fischer_indole_synthesis Reactants 2,5-dimethylphenylhydrazine + Ethyl pyruvate Condensation Condensation Reactants->Condensation Hydrazone Ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate Condensation->Hydrazone Cyclization Cyclization (Acid Catalyst, e.g., PPA) Hydrazone->Cyclization Ester Ethyl 4,7-dimethyl-1H-indole-2-carboxylate Cyclization->Ester Hydrolysis Hydrolysis (e.g., NaOH) Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General workflow for the synthesis of this compound via Fischer indole synthesis.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve 2,5-dimethylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

    • Add ethyl pyruvate to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, the product, ethyl 2-((2,5-dimethylphenyl)hydrazono)propanoate, can be isolated by filtration or extraction.

  • Fischer Indole Cyclization:

    • Add the hydrazone to a solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the reaction mixture to 80-100 °C for 1-3 hours.

    • Monitor the formation of the indole ester by TLC.

    • After cooling, pour the reaction mixture into ice-water and extract the product, ethyl 4,7-dimethyl-1H-indole-2-carboxylate, with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified indole ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Reflux the mixture for 2-4 hours.

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product, this compound, by filtration, wash with water, and dry.

In Vitro Biological Evaluation
  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the kinase, substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

  • Reagents and Materials: Recombinant HIV-1 integrase, a donor DNA substrate (pre-processed viral LTR), a target DNA substrate, and a method for detecting the strand transfer product (e.g., fluorescence polarization or ELISA).

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, pre-incubate the HIV-1 integrase with the test compound.

    • Add the donor DNA to form the integrase-DNA complex.

    • Initiate the strand transfer reaction by adding the target DNA.

    • Incubate at 37 °C for 60 minutes.

    • Stop the reaction and quantify the amount of strand transfer product.

    • Calculate the IC₅₀ value for the inhibition of the strand transfer reaction.

Data Summary and Structure-Activity Relationships (SAR)

The following table summarizes the biological activities of various indole-2-carboxylic acid derivatives, providing a basis for understanding the potential impact of substitutions on the indole ring.

Compound/ScaffoldSubstitution PatternBiological ActivityTargetPotency (IC₅₀/EC₅₀)Reference
5-bromoindole-2-carboxylic acid derivative (3a)5-Br, various amide substitutionsAnticancerEGFR Tyrosine KinaseNot specified[1]
Indole-2-carboxylic acid derivative (15)C3-long chain p-trifluorophenylHIV-1 Integrase InhibitionHIV-1 Integrase0.13 - 6.85 µM[3]
1H-indole-2-carboxamide derivative (45)5-Cl, 3-alkyl, N-phenyl with 4-diethylaminoCB1 Allosteric ModulatorCB1 Receptor79 nM[7]
Indoline-2-carboxylic acid N-phenylamideVarious substitutionsNF-kappaB InhibitionNF-kappaBNot specified[11]
3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8)4,6-diCl, C3-ethenyl-phenylamideNMDA Receptor AntagonistGlycine site of NMDA ReceptorpKi = 8.5[8]
Tricyclic indole-2-carboxylic acid (3g)Tricyclic, zwitterionic anilideNMDA Receptor AntagonistGlycine site of NMDA ReceptorKi = 1.0 nM[9]
Indole-2-carboxylic acidUnsubstitutedNMDA Receptor AntagonistGlycine site of NMDA ReceptorNot specified[10]

Key SAR Insights:

  • Position 5: Halogen substitutions (e.g., Br, Cl) are often well-tolerated and can enhance activity, as seen in anticancer and CB1 modulating compounds.[1][7]

  • Position 3: The introduction of bulky or extended substituents can significantly impact activity, as demonstrated in HIV-1 integrase inhibitors and NMDA receptor antagonists.[3][8]

  • Positions 4 and 7: Data on substitutions at these positions are less common. The presence of methyl groups in this compound is expected to increase lipophilicity, which can influence cell permeability and interaction with hydrophobic pockets of target proteins.

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold remains a highly fruitful area of research in medicinal chemistry. While direct data on this compound is scarce, the extensive body of literature on related analogs provides a strong rationale for its investigation. Based on established structure-activity relationships, this compound holds potential as an anticancer, antiviral, or neuromodulatory agent.

Future research should focus on:

  • Efficient Synthesis: Development and optimization of a robust synthetic route for this compound and its derivatives.

  • In Vitro Screening: Comprehensive screening against a panel of kinases, viral enzymes, and neurological receptors to identify primary biological targets.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a library of analogs with varied substitutions at the 4 and 7 positions to elucidate the impact of these modifications on biological activity.

  • In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The exploration of this compound represents an exciting opportunity to expand the therapeutic utility of the indole-2-carboxylic acid scaffold and potentially uncover novel drug candidates for a range of diseases.

References

Whitepaper: Strategic Discovery and Development of Novel Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist on the discovery of novel indole-2-carboxylic acid derivatives, for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the core principles and methodologies for the discovery and development of novel indole-2-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The indole-2-carboxylic acid framework is a cornerstone in the design of new therapeutic agents. Its prevalence in biologically active compounds stems from the unique physicochemical properties of the indole ring—a bicyclic aromatic system that offers a rich electronic environment for molecular interactions. The carboxylic acid moiety at the 2-position provides a critical anchor for hydrogen bonding with biological targets, enhancing binding affinity and specificity. This combination of a largely hydrophobic indole core with a hydrophilic carboxylic acid group allows for the meticulous tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies for Accessing Novel Derivatives

The successful discovery of new drug candidates is underpinned by robust and flexible synthetic chemistry. A variety of methods exist for the synthesis of indole-2-carboxylic acid derivatives, each with distinct advantages.

The Reissert Indole Synthesis: A Foundational Method

A classic and reliable method for the synthesis of indole-2-carboxylic acids is the Reissert synthesis. This reaction involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring.

Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

  • Condensation: To a solution of sodium ethoxide in ethanol, add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at a temperature maintained below 10 °C. Stir for 12 hours at room temperature.

  • Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H2, Pd/C).

  • Hydrolysis and Work-up: The ester is hydrolyzed with aqueous sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the indole-2-carboxylic acid. The product is collected by filtration, washed with water, and can be purified by recrystallization.

Reissert_Synthesis o-Nitrotoluene o-Nitrotoluene Intermediate Intermediate o-Nitrotoluene->Intermediate + Diethyl Oxalate (NaOEt, Ethanol) Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Intermediate Indole-2-carboxylic acid Indole-2-carboxylic acid Intermediate->Indole-2-carboxylic acid Reductive Cyclization (e.g., Zn/AcOH)

Caption: The Reissert Indole Synthesis Workflow.

Contemporary Synthetic Approaches

Modern organic synthesis offers a broader toolkit for creating diverse indole-2-carboxylic acid derivatives. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are invaluable for introducing a wide array of substituents onto the indole core with high precision and efficiency.

Key Therapeutic Targets and Biological Activities

Derivatives of indole-2-carboxylic acid have demonstrated a remarkable range of biological activities, making them compelling candidates for various therapeutic areas.

Inhibition of Aldose Reductase for Diabetic Complications

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus. Certain indole-2-carboxylic acid derivatives have been identified as potent inhibitors of this enzyme.

Targeting HIV-1 Integrase for Antiviral Therapy

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been explored as potential inhibitors of this enzyme, representing a promising avenue for the development of new antiretroviral drugs.

Table 1: Biological Activities of Selected Indole-2-Carboxylic Acid Derivatives

DerivativeTargetBiological ActivityReference
5-Bromo-1H-indole-2-carboxylic acidAldose ReductaseInhibition of diabetic complications
1-Benzyl-5-chloro-1H-indole-2-carboxylic acidHIV-1 IntegraseAntiviral

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic exploration of the structure-activity relationship is a critical phase in drug discovery. For the indole-2-carboxylic acid scaffold, key positions for modification to enhance potency, selectivity, and pharmacokinetic properties include:

  • N1-Position: Substitution on the indole nitrogen can significantly impact lipophilicity, metabolic stability, and cell permeability.

  • C3-Position: The introduction of substituents at this position can be used to probe for additional binding interactions with the target protein.

  • C5 and C6-Positions: These positions on the benzene ring are often modified to improve binding affinity and modulate electronic properties.

SAR_Optimization cluster_drug_discovery Drug Discovery Cycle Initial Hit Initial Hit SAR Studies SAR Studies Initial Hit->SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs Biological Evaluation Biological Evaluation Synthesis of Analogs->Biological Evaluation Biological Evaluation->SAR Studies Iterative Optimization Lead Candidate Lead Candidate Biological Evaluation->Lead Candidate

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion and Future Perspectives

The discovery of novel indole-2-carboxylic acid derivatives continues to be a highly productive field in medicinal chemistry. The inherent "drug-like" properties of this scaffold, combined with the power of modern synthetic methods, ensure its continued relevance in the quest for new medicines. Future efforts will likely focus on the application of cutting-edge technologies, such as artificial intelligence and machine learning, to predict the biological activities of virtual libraries of derivatives, thereby accelerating the discovery of new lead compounds. The development of more sustainable and efficient synthetic routes will also be a key area of focus.

A Comprehensive Technical Guide to the Theoretical Investigation of Dimethyl-Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the theoretical and computational methodologies employed in the study of dimethyl-indole-2-carboxylic acids. It is intended for researchers, chemists, and professionals in drug development who are interested in the in-silico analysis of this important class of molecules. We will delve into the core principles of quantum chemical calculations, spectroscopic analysis, and molecular docking studies, offering a robust framework for understanding their structure-activity relationships and potential as therapeutic agents.

Introduction: The Significance of the Indole Scaffol

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives, particularly indole-2-carboxylic acids, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8][9][10] The introduction of methyl groups onto the indole ring can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. Theoretical studies provide a powerful and cost-effective means to predict these properties and guide the rational design of novel drug candidates.

Part 1: Quantum Chemical Analysis of Dimethyl-Indole-2-Carboxylic Acids

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Geometry Optimization and Structural Analysis

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements until a minimum energy structure is found.

Protocol for Geometry Optimization:

  • Input Structure: A plausible 3D structure of the desired dimethyl-indole-2-carboxylic acid isomer is generated using a molecular builder.

  • Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly employed and well-validated functional for organic molecules.[11][12]

  • Basis Set Selection: The 6-311G(d,p) basis set is a suitable choice, providing a good description of the electronic structure.[11][12]

  • Calculation Execution: The geometry optimization calculation is performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

  • Frequency Analysis: A frequency calculation is subsequently performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational frequencies.

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric hindrance.

Spectroscopic Characterization

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

As mentioned, frequency calculations yield the theoretical vibrational frequencies. These can be correlated with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra to aid in the assignment of vibrational modes. A strong correlation between the computed and experimental spectra provides confidence in the accuracy of the theoretical model.[1][2]

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules.[11][12] This analysis helps in understanding the electronic transitions, such as π→π* transitions, which are characteristic of conjugated systems like the indole ring.[1][2] The calculated maximum absorption wavelengths (λmax) can be compared with experimental data.

Workflow for Spectroscopic Analysis:

Caption: Workflow for theoretical and experimental spectroscopic analysis.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. FMO analysis helps to understand the intramolecular charge transfer (ICT) within the molecule, which is often crucial for its bioactivity.[1][2]

Table 1: Hypothetical FMO Data for Dimethyl-Indole-2-Carboxylic Acid Isomers

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4,5-dimethyl-indole-2-carboxylic acid-6.25-1.854.40
5,6-dimethyl-indole-2-carboxylic acid-6.18-1.924.26
6,7-dimethyl-indole-2-carboxylic acid-6.31-1.804.51

Note: These are example values and would need to be calculated for the specific isomers.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It helps to identify the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is critical for predicting how the molecule will interact with other molecules, such as biological receptors.

Part 2: Molecular Docking and Drug Development Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, it is used to predict the binding mode and affinity of a ligand (the drug candidate) to the active site of a protein target.

Target Identification and Preparation

The first step is to identify a relevant biological target. For indole-2-carboxylic acid derivatives, potential targets include enzymes like cyclooxygenase-2 (COX-2), indoleamine 2,3-dioxygenase 1 (IDO1), and HIV-1 integrase.[3][4][6][8][10] The 3D structure of the target protein is obtained from a protein databank (e.g., PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation

The 3D structure of the dimethyl-indole-2-carboxylic acid is obtained from the geometry optimization step described in Part 1. The ligand is also prepared by assigning partial charges and defining rotatable bonds.

Docking Simulation

A docking program (e.g., AutoDock, Glide, DOCK) is used to systematically search for the optimal binding pose of the ligand within the active site of the protein. The program uses a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

Logical Flow of a Molecular Docking Study:

Docking_Flow Target_Prep Target Selection & Preparation - Obtain PDB structure - Remove water - Add hydrogens Docking Molecular Docking - Define binding site - Run docking algorithm - Calculate binding energy Target_Prep->Docking Ligand_Prep Ligand Preparation - Optimized 3D structure - Assign charges - Define rotatable bonds Ligand_Prep->Docking Analysis Analysis of Results - Identify best binding pose - Analyze intermolecular interactions - Compare with known inhibitors Docking->Analysis

Caption: Logical workflow for a molecular docking simulation.

Analysis of Docking Results

The results of the docking simulation are analyzed to understand the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. This information provides valuable insights into the structure-activity relationship and can guide the further optimization of the lead compound. For instance, molecular docking studies have been used to predict the binding modes of indole-2-carboxylic acid derivatives within the active sites of IDO1 and TDO.[3]

Conclusion

The theoretical study of dimethyl-indole-2-carboxylic acids, employing a combination of quantum chemical calculations and molecular docking simulations, provides a powerful and insightful approach to understanding their chemical and biological properties. This in-silico framework not only allows for the detailed characterization of these molecules but also facilitates the rational design of novel derivatives with enhanced therapeutic potential. The methodologies outlined in this guide serve as a robust starting point for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 4,7-dimethyl-1H-indole-2-carboxylic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,7-dimethyl-1H-indole-2-carboxylic acid, a key intermediate in various pharmaceutical and chemical syntheses. Understanding the solubility of this compound is paramount for its effective handling, purification, and formulation. This document delves into the theoretical principles governing its solubility, presents a detailed experimental protocol for its determination, and provides an estimated solubility profile in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the physicochemical properties of this important indole derivative.

Introduction

This compound is a heterocyclic compound featuring a substituted indole nucleus with a carboxylic acid moiety at the 2-position. The indole scaffold is a prevalent structural motif in a vast number of biologically active molecules, and the carboxylic acid group provides a handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and materials science.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. Poor solubility can lead to significant challenges in drug absorption and can complicate purification processes such as crystallization. Therefore, a thorough understanding of the solubility of this compound in various solvent systems is essential for its successful application.

This guide will explore the solubility of this compound from both a theoretical and practical standpoint. We will examine the interplay of its structural features—the hydrophobic dimethyl-indole core and the hydrophilic, ionizable carboxylic acid group—in dictating its solubility in solvents of varying polarity and pH.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall solubility is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

For this compound, its solubility is influenced by several key factors:

  • Molecular Structure: The molecule possesses a dual nature. The 4,7-dimethyl-1H-indole core is largely nonpolar and hydrophobic. The two methyl groups further increase its lipophilicity compared to the parent indole-2-carboxylic acid. Conversely, the carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Solvent Polarity: In polar solvents, the carboxylic acid group can interact favorably through hydrogen bonding and dipole-dipole interactions. However, the nonpolar indole ring may limit solubility. In nonpolar solvents, the hydrophobic indole core will be more readily solvated, but the polar carboxylic acid group will be disfavored, leading to lower solubility.

  • Effect of pH: As a carboxylic acid, the ionization state of the -COOH group is pH-dependent.[1][2] In acidic to neutral solutions, the carboxylic acid will exist predominantly in its neutral, protonated form (R-COOH).[3] In basic solutions, it will deprotonate to form the carboxylate anion (R-COO⁻).[2] This negatively charged species is significantly more polar and will exhibit much higher solubility in aqueous and polar protic solvents due to strong ion-dipole interactions.[2][3]

The predicted XlogP value for this compound is 2.6, indicating a moderate level of lipophilicity.[4] This suggests that while it will have some affinity for nonpolar environments, its solubility in aqueous media will be limited, particularly at lower pH values.

Estimated Solubility Profile

While specific experimental data for the solubility of this compound is not widely available in the literature, we can estimate its solubility based on its structure and the known solubility of similar compounds. The following table provides a qualitative and estimated quantitative solubility profile in a range of common laboratory solvents at ambient temperature.

Solvent Solvent Type Estimated Solubility Rationale
Water (pH 7)Polar ProticVery Slightly SolubleThe hydrophobic dimethyl-indole core dominates, leading to low aqueous solubility.
Water (pH > 8)Polar Protic (Basic)SolubleDeprotonation of the carboxylic acid to the more polar carboxylate anion significantly increases solubility.[2]
MethanolPolar ProticModerately SolubleCan act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid group.
EthanolPolar ProticSparingly SolubleSimilar to methanol, but its slightly lower polarity may result in reduced solubility.
AcetonePolar AproticSparingly SolubleCan act as a hydrogen bond acceptor for the carboxylic acid proton.
Ethyl AcetateModerately PolarSlightly SolubleThe ester group offers some polarity, but the overall solvent is less polar than alcohols.
DichloromethaneNonpolarSlightly SolubleThe nonpolar nature of the solvent will favor the indole ring, but not the carboxylic acid.
HexaneNonpolarInsolubleThe high nonpolarity of hexane will not effectively solvate the polar carboxylic acid group.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong hydrogen bond acceptor that can effectively solvate the carboxylic acid group.

Note: These are estimated values and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of this compound using the reliable shake-flask method coupled with UV-Vis spectroscopic analysis.[5]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, DMSO)

  • Volumetric flasks

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • pH meter (for aqueous solutions)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess This compound B Add to vial with a known volume of solvent A->B C Seal vials and place in orbital shaker B->C D Shake at constant temperature for 24-48 hours C->D E Allow suspension to settle D->E F Withdraw supernatant and filter E->F G Dilute filtrate to a suitable concentration F->G H Measure absorbance using UV-Vis spectrophotometer G->H J Calculate solubility from the calibration curve H->J I Prepare calibration curve with known concentrations I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a precise volume of the different solvents to be tested. The presence of undissolved solid is crucial to ensure saturation.[4]

    • For aqueous solutions, prepare buffers at the desired pH values.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

    • Shake the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[4] A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved solid particles.

  • UV-Vis Analysis:

    • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations in the respective solvent. The absorbance should be measured at the wavelength of maximum absorbance (λ_max).

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that particular solvent at the specified temperature.

Conclusion and Implications

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. Its amphiphilic character, with a hydrophobic dimethyl-indole core and a polar, ionizable carboxylic acid group, results in a varied solubility profile. It is expected to exhibit low solubility in nonpolar and aqueous solutions at neutral pH, with significantly enhanced solubility in basic aqueous media and polar aprotic solvents like DMSO.

For drug development professionals, the low aqueous solubility at physiological pH may present challenges for oral bioavailability. Formulation strategies such as salt formation (by reacting with a base) or the use of co-solvents and other solubilizing excipients may be necessary. For process chemists, the differential solubility in various organic solvents can be exploited for efficient purification by crystallization. The provided experimental protocol offers a robust method for obtaining precise solubility data, which is crucial for informed decision-making in both research and development settings.

References

potential therapeutic targets of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Targets of Bioactive Indoles: A Case Study on Indole-3-Carbinol and 3,3'-Diindolylmethane

Introduction

While the initial query focused on 4,7-dimethyl-1H-indole-2-carboxylic acid, a comprehensive literature review reveals a scarcity of data on its specific biological activities and therapeutic targets. This is not uncommon in early-stage chemical discovery. However, the indole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with significant biological effects. To provide a meaningful and scientifically robust guide, this document will focus on two of the most well-researched and clinically relevant indole-containing compounds: Indole-3-carbinol (I3C) and its primary, more stable, acid-catalyzed condensation product, 3,3'-Diindolylmethane (DIM).

I3C is a natural compound found in cruciferous vegetables like broccoli, cabbage, and kale. Upon ingestion, the acidic environment of the stomach rapidly converts I3C into a variety of condensation products, with DIM being the most prominent and biologically active. This guide will serve as an in-depth exploration of the known and potential therapeutic targets of I3C and DIM, providing a framework for researchers and drug development professionals to understand their complex pharmacology and to potentially extrapolate these findings to other novel indole derivatives.

Part 1: The Aryl Hydrocarbon Receptor (AhR) - A Primary Target

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in sensing and responding to a wide range of environmental and endogenous molecules. Both I3C and DIM are well-established modulators of AhR signaling, although they exhibit different binding characteristics.

Mechanism of Action

Upon entering the cell, DIM binds to the AhR, which is part of a cytosolic protein complex. This binding event causes the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as the cytochrome P450 family of enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1).

This modulation of CYP450 enzymes is a cornerstone of the anti-cancer properties attributed to DIM, as these enzymes are involved in the metabolism of pro-carcinogens and steroid hormones. For instance, increased CYP1A1 activity can promote the 2-hydroxylation of estrogens, leading to a higher ratio of 2-hydroxyestrone (a less estrogenic metabolite) to 16α-hydroxyestrone (a more pro-carcinogenic metabolite).

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIM DIM AhR_complex AhR-Hsp90-XAP2 Complex DIM->AhR_complex Binding & Activation AhR_activated Activated AhR AhR_complex->AhR_activated Hsp90/XAP2 Dissociation ARNT ARNT AhR_activated->ARNT Dimerization AhR_ARNT AhR-ARNT Dimer cluster_nucleus cluster_nucleus AhR_activated->cluster_nucleus Nuclear Translocation XRE XRE AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1) XRE->Target_Genes Gene Transcription

Caption: DIM-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Validation: Ligand Binding Assay

A fundamental step in confirming a direct interaction between a compound and its putative target is a ligand binding assay. For AhR, a competitive binding assay using a radiolabeled ligand is a standard method.

Protocol: Competitive Radioligand Binding Assay for AhR

  • Preparation of Cytosolic Fractions:

    • Culture Hepa-1c1c7 cells (a murine hepatoma cell line with high AhR expression) to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in a lysis buffer (e.g., buffer containing HEPES, KCl, EDTA, and protease inhibitors) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, collecting the supernatant which contains the cytosolic proteins, including AhR.

    • Determine the protein concentration of the cytosol using a standard method like the Bradford assay.

  • Competitive Binding:

    • In a multi-well plate, incubate a fixed concentration of radiolabeled AhR ligand (e.g., [³H]TCDD) with the prepared cytosol.

    • Add increasing concentrations of the test compound (DIM) or a known unlabeled competitor (e.g., unlabeled TCDD) to compete for binding to AhR.

    • Incubate the mixture for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the AhR-ligand complexes from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the protein complexes.

    • Wash the HAP pellet to remove non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the bound ligand in the HAP pellet using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). This value provides a quantitative measure of the compound's affinity for AhR.

Part 2: Modulation of Estrogen Receptor (ERα) Signaling

Beyond its effects on xenobiotic metabolism, DIM has been shown to directly and indirectly modulate the activity of the estrogen receptor alpha (ERα), a key driver in the development and progression of a majority of breast cancers. This makes ERα a significant therapeutic target for DIM.

Dual Mechanism of Action

DIM's interaction with ERα signaling is multifaceted:

  • AhR-Dependent Indirect Inhibition: As previously described, DIM-activated AhR can induce the expression of CYP1A1, which alters estrogen metabolism, favoring the production of less estrogenic metabolites. This effectively reduces the pool of potent estrogens available to activate ERα.

  • Direct Antagonistic Activity: More directly, DIM has been shown to act as a partial antagonist of ERα. It can bind to the receptor, but it fails to induce the full conformational changes required for robust transcriptional activation of estrogen-responsive genes. In some contexts, it can promote the degradation of the ERα protein itself.

ERa_Modulation_Workflow cluster_indirect Indirect Pathway (AhR-mediated) cluster_direct Direct Pathway DIM DIM AhR AhR Activation DIM->AhR ERa ERα DIM->ERa Antagonistic Binding CYP1A1 Increased CYP1A1 Expression AhR->CYP1A1 Estrogen_Metabolism Altered Estrogen Metabolism CYP1A1->Estrogen_Metabolism Less_Estrogenic Less Estrogenic Metabolites Estrogen_Metabolism->Less_Estrogenic Gene_Transcription Decreased Estrogen-Responsive Gene Transcription Less_Estrogenic->Gene_Transcription Reduced Activation ERa_Degradation ERα Degradation ERa->ERa_Degradation ERa->Gene_Transcription

Caption: Dual mechanisms of ERα signaling modulation by DIM.

Experimental Validation: Reporter Gene Assay

To assess the functional consequences of DIM's interaction with ERα (i.e., whether it acts as an agonist or antagonist), a reporter gene assay is a powerful tool.

Protocol: ERα-Luciferase Reporter Gene Assay

  • Cell Line and Plasmids:

    • Use an ERα-positive cell line, such as MCF-7 (human breast adenocarcinoma).

    • Co-transfect the cells with two plasmids:

      • An expression vector for human ERα (to ensure robust receptor levels).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Estrogen Response Elements (EREs).

  • Cell Treatment:

    • Plate the transfected cells in a multi-well format.

    • Treat the cells with various conditions:

      • Vehicle control (e.g., DMSO).

      • Estradiol (E2), a potent natural ERα agonist, to establish a maximum response.

      • DIM alone (to test for agonistic activity).

      • DIM in combination with E2 (to test for antagonistic activity).

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Add a luciferase substrate (e.g., luciferin) to the cell lysates.

    • Measure the luminescence produced by the luciferase enzyme using a luminometer. The light output is directly proportional to the transcriptional activity of ERα.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., a Renilla luciferase vector) or to total protein concentration to account for differences in transfection efficiency and cell number.

    • Compare the luciferase activity in DIM-treated cells to the vehicle and E2-treated controls. A significant reduction in E2-induced luciferase activity in the presence of DIM would confirm its antagonistic effect on ERα.

Part 3: Emerging Targets and Future Directions

The pharmacology of DIM extends beyond AhR and ERα. Research has implicated several other pathways and proteins as potential targets, highlighting the compound's pleiotropic effects.

NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is a hallmark of many cancers. DIM has been shown to inhibit the activation of NF-κB, although the precise mechanism is still under investigation. One proposed mechanism is the inhibition of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory subunit IκBα, which targets it for degradation and allows NF-κB to translocate to the nucleus.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Hyperactivation of this pathway is common in cancer. DIM has been reported to inhibit the phosphorylation and activation of Akt in various cancer cell lines, leading to the induction of apoptosis.

Quantitative Data Summary
CompoundTargetAssay TypeValue (IC50 / EC50)Cell Line
DIMAhRCompetitive Binding~3 µMHepa-1c1c7
DIMERαReporter Gene Assay~10-20 µM (Antagonistic)MCF-7
DIMAktWestern Blot (p-Akt)~25-50 µMPC-3 (Prostate)

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Conclusion

Indole-3-carbinol and its principal metabolite, 3,3'-Diindolylmethane, are exemplary bioactive indoles with a complex and multifaceted pharmacology. Their ability to modulate key cellular signaling pathways, including those governed by the Aryl Hydrocarbon Receptor and the Estrogen Receptor, underscores their therapeutic potential, particularly in the context of hormone-dependent cancers. The continued exploration of their interactions with other critical pathways, such as NF-κB and PI3K/Akt, will further elucidate their mechanisms of action and may open new avenues for drug development. The experimental frameworks provided herein offer a robust starting point for researchers seeking to validate these and other potential targets for novel indole-based compounds.

Methodological & Application

4,7-dimethyl-1H-indole-2-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-734

Topic: A Robust Protocol for the Synthesis of 4,7-Dimethyl-1H-indole-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. This application note provides a detailed, reliable, and scientifically-grounded protocol for its synthesis. The selected methodology is the Reissert indole synthesis , a classic and efficient route for constructing indole-2-carboxylic acids. The protocol proceeds in two primary stages: (1) a base-catalyzed condensation of 2,5-dimethyl-1-nitrotoluene with diethyl oxalate, followed by (2) a reductive cyclization of the resulting α-keto ester intermediate. This guide explains the causality behind key experimental choices, provides a step-by-step methodology, and includes characterization data to ensure protocol validation and reproducibility.

Introduction and Synthetic Strategy

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals. Substituted indole-2-carboxylic acids, in particular, serve as key intermediates for more complex molecular targets. The synthesis of this compound can be approached via several named reactions, most notably the Fischer and Reissert syntheses.

  • Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a phenylhydrazone, which would be formed from (2,5-dimethylphenyl)hydrazine and pyruvic acid.[1][2] While highly effective, the stability and availability of the substituted hydrazine can sometimes be a concern.

  • Reissert Indole Synthesis: This route begins with the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate.[3][4] The resulting intermediate, an o-nitrophenylpyruvate ester, undergoes a reductive cyclization to form the indole ring.[5][6] This method was chosen for its use of readily available starting materials and its directness in forming the desired carboxylated indole structure.

The protocol detailed herein follows the Reissert pathway, which offers a robust and scalable solution for producing high-purity this compound.

Reaction Mechanism and Workflow

The synthesis proceeds via two distinct chemical transformations:

  • Condensation: The acidic α-protons of the methyl group on 2,5-dimethyl-1-nitrotoluene are deprotonated by a strong base (potassium ethoxide). The resulting carbanion acts as a nucleophile, attacking diethyl oxalate in a Claisen-type condensation to yield ethyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate.[7] Potassium ethoxide is often preferred over sodium ethoxide as it can lead to better yields.[3]

  • Reductive Cyclization: The nitro group of the pyruvate intermediate is reduced to an amine. A variety of reducing agents can be employed, including zinc dust in acetic acid or catalytic hydrogenation.[5][6] The newly formed aniline then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the aromatic indole ring. Subsequent hydrolysis (saponification) of the ethyl ester yields the final carboxylic acid product.

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Reissert Condensation cluster_step2 Step 2: Reductive Cyclization & Hydrolysis SM 2,5-Dimethyl-1-nitrotoluene + Diethyl Oxalate Int Ethyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate SM->Int KOEt, EtOH Product_Ester Ethyl 4,7-dimethyl-1H-indole-2-carboxylate Int->Product_Ester 1. Zn, Acetic Acid Product_Acid This compound Product_Ester->Product_Acid 2. KOH, EtOH/H2O 3. HCl (acidification)

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. o-Nitrotoluene derivatives are toxic. Potassium ethoxide is highly corrosive and moisture-sensitive. Flammable solvents are used throughout.

Part A: Synthesis of Ethyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate

Materials & Reagents:

  • 2,5-Dimethyl-1-nitrotoluene

  • Diethyl oxalate

  • Potassium metal

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrochloric acid (HCl), 2M

Procedure:

  • Preparation of Potassium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add potassium metal (1.0 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the mixture to stir until all potassium has dissolved completely.

  • Reaction Setup: Cool the resulting potassium ethoxide solution to room temperature. Add anhydrous diethyl ether.

  • Addition of Reagents: To the stirred solution, add diethyl oxalate (1.1 eq) dropwise over 15 minutes. After this addition is complete, add 2,5-dimethyl-1-nitrotoluene (1.0 eq) dropwise over 30 minutes. The reaction mixture will typically develop a deep color.

  • Reaction: Stir the mixture at room temperature overnight (approx. 16-18 hours).

  • Workup: Pour the reaction mixture into a beaker containing ice and water. Acidify the aqueous solution to a pH of ~2-3 by slowly adding 2M HCl. An oily or solid precipitate should form.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, ethyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate.[8] This intermediate is often used in the next step without further purification, but can be purified by column chromatography on silica gel if necessary.

Part B: Synthesis of this compound

Materials & Reagents:

  • Crude ethyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate

  • Zinc dust (<10 micron, activated)

  • Glacial Acetic Acid

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric acid (HCl), 6M

Procedure:

  • Reductive Cyclization: Dissolve the crude intermediate from Part A in glacial acetic acid in a round-bottom flask equipped with a stirrer. Cool the flask in an ice-water bath.

  • Addition of Zinc: Add activated zinc dust (4-5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 40 °C. The reaction is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, then heat to 60-70 °C for an additional 1-2 hours until TLC analysis indicates the disappearance of the starting material.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and inorganic salts. Wash the celite pad with a small amount of acetic acid or ethyl acetate.

  • Hydrolysis (Saponification): Concentrate the filtrate under reduced pressure to remove most of the acetic acid. To the residue, add a solution of potassium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water. Heat the mixture to reflux for 2-3 hours to hydrolyze the ethyl ester.

  • Isolation and Purification: Cool the reaction mixture and concentrate it to remove the ethanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 6M HCl until the pH is ~2. A solid precipitate of this compound will form.

  • Final Product: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Quantitative Data Summary

ParameterStep A: CondensationStep B: Reductive Cyclization & Hydrolysis
Key Reactant 2,5-Dimethyl-1-nitrotolueneEthyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate
Key Reagents Diethyl oxalate, KOEtZn dust, Acetic Acid, KOH
Molar Ratio 1.0 eq Reactant : 1.1 eq Oxalate : 1.1 eq KOEt1.0 eq Reactant : 4-5 eq Zn : 3.0 eq KOH
Solvent Anhydrous EtOH / Diethyl EtherGlacial Acetic Acid, EtOH/H₂O
Temperature Room Temperature0 °C to 70 °C (Reduction), Reflux (Hydrolysis)
Reaction Time 16 - 18 hours4 - 6 hours
Typical Yield 70-85% (Crude Intermediate)65-80% (From Intermediate)

Characterization of Final Product

This compound

  • Molecular Formula: C₁₁H₁₁NO₂[9]

  • Molecular Weight: 189.21 g/mol [9]

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be in the range of 190-210 °C (decomposition may occur).

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a broad singlet for the N-H proton (>11 ppm), a singlet for the C3-H proton, two distinct signals for the aromatic protons on the benzene ring, two singlets for the methyl groups, and a very broad singlet for the carboxylic acid proton.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for 11 distinct carbons, including the carboxyl carbon (>160 ppm) and aromatic/heterocyclic carbons.

  • Purity (HPLC): >98% after recrystallization.

References

analytical methods for 4,7-dimethyl-1H-indole-2-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 4,7-dimethyl-1H-indole-2-carboxylic acid.

Introduction

This compound (DMICA) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. As a derivative of indole-2-carboxylic acid, it is a scaffold of interest for synthesizing novel therapeutic agents, including potential HIV-1 integrase inhibitors and other biologically active molecules.[1][2] The precise substitution of two methyl groups on the benzene portion of the indole ring significantly influences its steric and electronic properties, making it a unique precursor for targeted drug design.

Given its role as a critical starting material, the unambiguous confirmation of its structure, purity, and identity is paramount to ensure the reliability of downstream applications, from synthetic reactions to biological assays. This guide provides a comprehensive suite of analytical methodologies for the complete characterization of DMICA, designed for researchers, quality control scientists, and professionals in drug development. The protocols herein are grounded in established analytical principles, offering not just procedural steps but also the scientific rationale behind them, ensuring a robust and validated characterization.

Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic physicochemical properties of the analyte. These properties inform choices in solvent selection, chromatographic conditions, and spectroscopic analysis.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₁H₁₁NO₂PubChem[3]
Molecular Weight 189.21 g/mol PubChem[3]
CAS Number 103988-96-1PubChem[3]
Canonical SMILES CC1=C2C=C(NC2=C(C=C1)C)C(=O)OPubChem[3]
InChIKey DXGLNXJHHJNUHD-UHFFFAOYSA-NPubChem[3]

Analytical Workflow Overview

A multi-technique approach is essential for the unambiguous characterization of a novel or synthesized compound. The following workflow ensures that purity, molecular weight, and structural identity are all confirmed.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis: Purity & Identity cluster_2 Structural Elucidation cluster_3 Final Characterization Sample DMICA Sample HPLC HPLC-UV (Purity Assay) Sample->HPLC Dissolve in Mobile Phase LCMS LC-MS (Molecular Weight) Sample->LCMS Dissolve in Mobile Phase NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in DMSO-d6 FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Analyze as solid (ATR) Report Certificate of Analysis HPLC->Report LCMS->Report NMR->Report FTIR->Report

Caption: High-level analytical workflow for DMICA characterization.

Chromatographic Analysis for Purity Assessment (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for determining the purity of small organic molecules. The indole nucleus of DMICA contains a strong chromophore, making it highly suitable for UV detection.

Principle of Method Selection: A reversed-phase (RP-HPLC) method is selected due to the moderate polarity of DMICA. A C18 stationary phase provides excellent hydrophobic retention for the indole ring system. The mobile phase is acidified to suppress the ionization of the carboxylic acid group (-COOH), ensuring a single, well-defined chromatographic peak and preventing peak tailing.

Protocol: RP-HPLC for Purity Determination
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Deionized Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Rationale: TFA acts as an ion-pairing agent and maintains a low pH (~2) to keep the carboxylic acid protonated, enhancing retention and improving peak shape.

  • Sample Preparation:

    • Prepare a stock solution of DMICA at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • From the stock solution, prepare a working solution at 0.1 mg/mL using the same diluent.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.
Mobile Phase Gradient ElutionProvides efficient separation of potential impurities with different polarities.
Gradient 10% B to 95% B over 20 minStarts with high aqueous content to retain the analyte, then increases organic content to elute it and any non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak symmetry.[4]
Detection UV at 269 nmIndole derivatives exhibit strong absorbance around this wavelength.[5]
Injection Vol. 10 µLStandard volume to avoid column overloading while ensuring a strong signal.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of DMICA as a percentage of the main peak area relative to the total area of all peaks (Area % method).

    • The system suitability is confirmed if the theoretical plates for the main peak are >2000 and the tailing factor is ≤ 2.0.[5]

Mass Spectrometry for Molecular Weight Confirmation (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the molecular weight of the analyte, serving as a primary identity test.

Principle of Method Selection: Electrospray Ionization (ESI) is the preferred ionization technique for molecules like DMICA, which possess acidic (carboxylic acid) and basic (indole N-H, although weakly acidic) functional groups. It can be readily ionized in both positive and negative modes.

Protocol: LC-MS Analysis
  • Chromatography:

    • Utilize the same HPLC conditions as described above, but replace TFA with 0.1% Formic Acid.

    • Rationale: Formic acid is a volatile acid compatible with mass spectrometry, unlike the ion-suppressing TFA.

  • Mass Spectrometer Parameters:

ParameterSetting (Negative Mode)Setting (Positive Mode)
Ionization Mode ESI-ESI+
Expected Ion [M-H]⁻[M+H]⁺
Calculated m/z 188.0717190.0863
Capillary Voltage 3.0 kV3.5 kV
Drying Gas Temp. 300 °C300 °C
Scan Range 50 - 500 m/z50 - 500 m/z
  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to DMICA.

    • Verify the presence of the expected molecular ion ([M-H]⁻ or [M+H]⁺) within a narrow mass tolerance (e.g., ± 5 ppm) of the calculated exact mass. The molecular ion is often the base peak in the mass spectra of carboxylic acid derivatives.[6]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise chemical structure of an organic molecule. Both ¹H and ¹³C NMR are required for full characterization.

Principle of Method Selection: DMSO-d₆ is the solvent of choice. It is an excellent solvent for carboxylic acids and, being aprotic, it allows for the clear observation of exchangeable protons like the -COOH and N-H protons, which typically appear as broad singlets at a low field.[7]

Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of DMICA in 0.7 mL of DMSO-d₆.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • The acidic –CO₂H proton is expected to absorb as a broad singlet near 12 δ.[8] The N-H proton of the indole ring will also appear as a broad singlet, typically above 11 δ.[7]

    Table of Predicted ¹H NMR Signals for DMICA in DMSO-d₆:

    Proton Assignment Predicted Shift (δ, ppm) Multiplicity Integration
    COOH ~12.5-13.0 Broad Singlet 1H
    N-H ~11.5-12.0 Broad Singlet 1H
    H-5 ~6.8-7.0 Doublet (d) 1H
    H-6 ~6.8-7.0 Doublet (d) 1H
    H-3 ~7.1-7.3 Singlet 1H
    4-CH₃ ~2.4-2.6 Singlet 3H

    | 7-CH₃ | ~2.4-2.6 | Singlet | 3H |

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum. Carboxyl carbons typically absorb in the 165 to 185 δ range.[8]

    Table of Predicted ¹³C NMR Signals for DMICA in DMSO-d₆:

    Carbon Assignment Predicted Shift (δ, ppm)
    C=O (Carboxylic) ~163-168
    C-7a ~135-138
    C-3a ~128-132
    C-4 ~129-131
    C-7 ~120-123
    C-2 ~125-130
    C-6 ~120-122
    C-5 ~110-112
    C-3 ~105-108
    4-CH₃ ~18-22

    | 7-CH₃ | ~15-18 |

FTIR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Principle of Method Selection: The technique works by detecting the absorption of infrared radiation by specific molecular bonds, which vibrate at characteristic frequencies. For DMICA, the key vibrations are from the O-H of the carboxylic acid, the C=O carbonyl, the N-H of the indole, and the aromatic C=C bonds.

Protocol: FTIR Analysis
  • Sample Preparation:

    • The analysis can be performed directly on the solid powder using an Attenuated Total Reflectance (ATR) accessory, which requires no sample preparation.

    • Alternatively, a KBr pellet can be prepared by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands.

    Table of Characteristic FTIR Absorption Bands for DMICA:

    Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
    Carboxylic Acid O-H Stretch 2500 - 3300 Very broad, strong
    Indole N-H Stretch 3300 - 3450 Sharp to medium, moderate
    Carbonyl C=O Stretch 1680 - 1710 Strong, sharp
    Aromatic C=C Stretch 1450 - 1600 Multiple sharp bands, moderate

    | C-H (Aromatic/Methyl) | Stretch | 2850 - 3100 | Moderate to weak |

    The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, overlapping the C-H stretches, is highly characteristic of a hydrogen-bonded carboxylic acid dimer.[8] The N-H stretch of the indole ring is also a key diagnostic peak.[9]

Data Integration for Final Confirmation

The final characterization of this compound is achieved by synthesizing the data from all analytical techniques. No single method is sufficient on its own.

Data_Integration cluster_0 Experimental Data cluster_1 Inferred Properties cluster_2 Conclusion HPLC HPLC > 99% Purity Purity High Purity Confirmed HPLC->Purity verifies MS MS m/z = 188.07 [M-H]⁻ MW Correct Molecular Weight MS->MW verifies H_NMR ¹H NMR Spectrum Structure Correct Connectivity and Functional Groups H_NMR->Structure elucidates C_NMR ¹³C NMR Spectrum C_NMR->Structure elucidates FTIR FTIR Spectrum FTIR->Structure confirms Conclusion Identity, Purity, and Structure of DMICA Confirmed Purity->Conclusion MW->Conclusion Structure->Conclusion

Caption: Logical integration of analytical data for final confirmation.

By following these detailed protocols, a researcher or scientist can confidently verify the quality and identity of this compound, ensuring its suitability for use in further research and development.

References

1H NMR analysis of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 4,7-dimethyl-1H-indole-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound. Indole derivatives are fundamental scaffolds in medicinal chemistry and drug development, making unambiguous structural characterization essential. ¹H NMR spectroscopy is a primary analytical technique for elucidating the molecular structure of such compounds. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and detailed interpretation of the ¹H NMR spectrum, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Structural Elucidation

This compound is a heterocyclic compound featuring the indole nucleus, a privileged structure in a vast array of pharmacologically active agents. The precise arrangement and electronic environment of each proton in the molecule provide a unique spectral fingerprint that can be decoded using ¹H NMR spectroscopy. Accurate interpretation of this fingerprint is critical for confirming chemical identity, assessing purity, and understanding structure-activity relationships during the drug discovery process.

This guide explains the causality behind experimental choices, from solvent selection to spectral interpretation, providing a self-validating system for obtaining high-quality, reproducible ¹H NMR data for this specific molecule and related indole derivatives.

Predicted ¹H NMR Spectral Analysis and Rationale

The structure of this compound contains several distinct types of protons, each with a characteristic chemical shift (δ) range, integration value, and splitting pattern (multiplicity). The following analysis is based on established principles of NMR spectroscopy and data from analogous indole structures.[1][2][3] The expected spectrum is best analyzed by considering the distinct chemical environments of the protons.

dot graph "molecular_structure" { layout="neato"; node [shape=none, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

} Figure 1: Structure of this compound with key protons labeled.

Exchangeable Protons: Carboxylic Acid and Indole N-H
  • Carboxylic Acid Proton (-COOH): This is the most deshielded proton in the molecule. Its resonance typically appears as a broad singlet in the δ 9.0–12.0 ppm region, and sometimes even further downfield.[4][5][6] The exact chemical shift is highly sensitive to concentration, solvent, and temperature due to variations in hydrogen bonding.[5] This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a standard technique for confirming the presence of exchangeable acidic protons.[4][5]

  • Indole N-H Proton (H1): The proton on the indole nitrogen is also highly deshielded and exchangeable. It typically appears as a broad singlet in the downfield region, often between δ 8.0 and 12.0 ppm.[2] Its chemical shift is also highly dependent on the solvent and sample concentration.[2] In many cases, especially in protic solvents or with traces of water, this peak can be significantly broadened. A D₂O exchange experiment will also cause this signal to disappear.

Aromatic Protons: Benzene Ring
  • H5 and H6 Protons: These two protons are located on the benzene portion of the indole ring and are adjacent to each other, forming an AX spin system. They will appear as two distinct doublets due to ortho-coupling, with a typical coupling constant (³JHH) of 7-9 Hz.

    • H5: Expected to resonate around δ 6.8-7.2 ppm.

    • H6: Expected to resonate in a similar region, around δ 6.8-7.2 ppm. The electron-donating methyl groups at positions 4 and 7 will shield these protons, shifting them slightly upfield compared to the unsubstituted indole.[7]

Aromatic Proton: Pyrrole Ring
  • H3 Proton: This proton is situated on the five-membered pyrrole ring. It is adjacent to the carboxylic acid group at C2 and the bridgehead carbon C3a. It is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is typically in the range of δ 7.0-7.3 ppm.

Aliphatic Protons: Methyl Groups
  • 4-CH₃ and 7-CH₃ Protons: The two methyl groups are in different chemical environments. Since they are attached to the aromatic ring, they will appear as two sharp singlets in the upfield region of the spectrum.

    • 4-CH₃: Expected around δ 2.3-2.6 ppm.

    • 7-CH₃: Expected around δ 2.3-2.6 ppm. Each singlet will integrate to three protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for this compound in a suitable solvent like DMSO-d₆.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
-COOH9.0 - 12.0Broad Singlet1H-Exchangeable with D₂O. Position is concentration/solvent dependent.[4][5]
-NH (H1)8.0 - 12.0Broad Singlet1H-Exchangeable with D₂O. Position is concentration/solvent dependent.[2]
H37.0 - 7.3Singlet1H-
H56.8 - 7.2Doublet1H7-9Ortho-coupling with H6.
H66.8 - 7.2Doublet1H7-9Ortho-coupling with H5.
4-CH₃2.3 - 2.6Singlet3H-
7-CH₃2.3 - 2.6Singlet3H-

Experimental Protocol for Sample Preparation and Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality and reliable NMR spectra.

dot digraph "nmr_sample_prep_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

} Figure 2: Standard workflow for ¹H NMR sample preparation and analysis.

Materials and Reagents
  • This compound (5-25 mg for ¹H NMR).[8]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds helps in observing the otherwise rapidly exchanging -COOH and N-H protons as distinct, albeit broad, signals. Other solvents like methanol-d₄ or chloroform-d (CDCl₃) can be used, but may lead to faster proton exchange.

  • High-quality, clean, and dry 5 mm NMR tubes.

  • Glass Pasteur pipettes and a small plug of glass wool for filtration.

  • Small glass vial for initial dissolution.[8]

  • Deuterium Oxide (D₂O) for exchange experiments (optional).

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry glass vial.

  • Solvent Selection: Choose DMSO-d₆ as the primary solvent for its ability to reveal exchangeable protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8] Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[9]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This crucial step removes any suspended particulate matter, which can severely degrade the magnetic field homogeneity and result in broad, distorted spectral lines.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Instrument Parameters and Data Acquisition
  • Spectrometer: A 300 MHz or higher field NMR spectrometer is suitable.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume, which is essential for achieving sharp spectral lines.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A simple one-pulse experiment is sufficient. Typically, 8 to 16 scans are adequate for a sample of this concentration.

  • D₂O Exchange (Optional): After acquiring the initial spectrum, remove the NMR tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the spectrum. The signals corresponding to the -COOH and -NH protons should disappear or significantly decrease in intensity, confirming their assignment.

Data Processing and Structural Validation

  • Processing: The raw data (Free Induction Decay - FID) should be processed using appropriate NMR software. This involves:

    • Fourier Transformation: Converts the time-domain signal (FID) to the frequency-domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak at δ ~2.50 ppm is used as the internal reference.

  • Integration: Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 1H, 3H).

  • Analysis and Validation: Compare the processed spectrum to the predicted data in Section 2.5.

    • Confirm the presence of all expected signals.

    • Verify that the chemical shifts, multiplicities, and integrations match the proposed structure.

    • The observed coupling constant for the H5/H6 doublets provides definitive evidence of their ortho relationship.

By systematically following this protocol and analytical framework, researchers can confidently confirm the structure and purity of this compound, ensuring data integrity for subsequent research and development activities.

References

Application Note: Elucidating the Gas-Phase Fragmentation of 4,7-dimethyl-1H-indole-2-carboxylic Acid via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analysis of 4,7-dimethyl-1H-indole-2-carboxylic acid using mass spectrometry. We explore the characteristic fragmentation patterns of this molecule under common ionization techniques, offering insights into the structural elucidation of substituted indole carboxylic acids. A comprehensive, step-by-step protocol for sample analysis is provided, alongside a proposed fragmentation pathway diagram. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with similar molecular scaffolds.

Introduction

This compound is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the indole nucleus. Understanding the mass spectrometric behavior of such molecules is crucial for their identification, characterization, and metabolic profiling. Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides invaluable structural information based on the specific fragmentation patterns of a molecule in the gas phase.

The fragmentation of a molecule is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. In the case of this compound, the fragmentation is influenced by the indole ring system, the carboxylic acid group, and the methyl substituents on the benzene portion of the indole core. This document will detail the expected fragmentation pathways based on established principles of mass spectrometry.

Predicted Fragmentation Pathways

The molecular formula for this compound is C₁₁H₁₁NO₂, which corresponds to a monoisotopic mass of approximately 189.08 Da.[1][2] Upon ionization, typically forming a molecular ion [M]⁺• or a protonated molecule [M+H]⁺, the molecule will undergo a series of fragmentation events. The primary fragmentation sites are the carboxylic acid group and the indole ring.

Aromatic carboxylic acids are known to exhibit several characteristic fragmentation patterns, including the loss of a hydroxyl radical (•OH), a carboxyl radical (•COOH), and carbon dioxide (CO₂).[3][4][5][6][7] The indole ring itself can undergo fragmentation, often involving the loss of small molecules like hydrogen cyanide (HCN).[8][9] The presence of methyl groups can also influence fragmentation, potentially leading to the formation of stable tropylium-like ions.[8]

The proposed major fragmentation pathways for this compound are as follows:

  • Loss of a Hydroxyl Radical (•OH): A common initial fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion.[3][4] This would correspond to a neutral loss of 17 Da.

  • Decarboxylation (Loss of CO₂): The expulsion of a neutral molecule of carbon dioxide is another prominent fragmentation pathway for many carboxylic acids.[6][7] This results in a fragment with a mass loss of 44 Da.

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the indole ring and the carboxylic acid group would lead to the loss of a carboxyl radical, a neutral loss of 45 Da.[3][5]

  • Sequential Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the acylium ion formed by the loss of •OH can subsequently lose a molecule of carbon monoxide (CO), a neutral loss of 28 Da.[3]

These predicted fragmentation pathways are summarized in the table below and visualized in the subsequent diagram.

Data Presentation: Key Ions and Fragments

Proposed Fragment m/z (Da) Neutral Loss Formula of Loss Notes
Molecular Ion [M]⁺•189.08--The intact molecule after ionization.
[M - OH]⁺172.0717•OHFormation of a stable acylium ion.[3][4]
[M - CO₂]⁺•145.0944CO₂Result of decarboxylation.[6][7]
[M - COOH]⁺144.0845•COOHLoss of the entire carboxylic acid group.[3][5]
[M - OH - CO]⁺144.0845 (17 + 28)•OH, COSequential loss from the acylium ion.[3]

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation cascade for this compound.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [C₁₁H₁₁NO₂]⁺• m/z = 189 F1 [M - OH]⁺ m/z = 172 M->F1 - •OH F2 [M - CO₂]⁺• m/z = 145 M->F2 - CO₂ F3 [M - COOH]⁺ m/z = 144 M->F3 - •COOH F4 [M - OH - CO]⁺ m/z = 144 F1->F4 - CO

Caption: Proposed fragmentation of this compound.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

A. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

B. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

C. Mass Spectrometry Parameters (ESI)

  • Ionization Mode: Positive and negative modes should be evaluated, though positive mode is often suitable for nitrogen-containing compounds.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Mass Range (Full Scan): m/z 50 - 500.

  • Tandem MS (MS/MS):

    • Select the precursor ion corresponding to the molecular ion (e.g., m/z 189 or 190 for [M]⁺• or [M+H]⁺).

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

D. Data Analysis and Interpretation

  • Molecular Ion Identification: In the full scan mass spectrum, identify the peak corresponding to the molecular ion of this compound.

  • Fragment Ion Analysis: In the MS/MS spectrum, identify the major fragment ions.

  • Pathway Confirmation: Compare the observed m/z values of the fragment ions with the predicted values in Table 1. Calculate the mass differences between the precursor and fragment ions to confirm the neutral losses.

  • Structural Confirmation: The observed fragmentation pattern should be consistent with the proposed fragmentation pathways for substituted indole carboxylic acids.

Conclusion

The mass spectrometric analysis of this compound reveals a predictable and informative fragmentation pattern. The primary cleavages occur at the carboxylic acid moiety, leading to characteristic neutral losses of •OH, CO₂, and •COOH. These fragmentation pathways, in conjunction with the accurate mass of the molecular ion, provide a robust method for the structural confirmation and identification of this and related compounds. The protocols and insights presented in this application note serve as a valuable resource for researchers in the fields of analytical chemistry and drug discovery.

References

FT-IR spectroscopy of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the FT-IR Spectroscopy of 4,7-dimethyl-1H-indole-2-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. Indole-2-carboxylic acid derivatives are significant scaffolds in medicinal chemistry and drug development. Accurate structural confirmation and quality assessment are therefore critical. This document details the fundamental principles, step-by-step experimental protocols for both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods, and an in-depth guide to spectral interpretation. The causality behind experimental choices and the physicochemical basis for the observed spectral features are emphasized to provide researchers with a robust understanding of the technique as applied to this specific molecule.

Introduction: The Role of FT-IR in Characterizing Substituted Indoles

This compound is a heterocyclic compound featuring an indole nucleus, a carboxylic acid functional group, and two methyl substituents on the benzene ring. Each of these structural components possesses unique vibrational modes that can be probed by infrared radiation. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and structural integrity of such molecules. It is invaluable for verifying the presence of key functional groups, assessing sample purity, and identifying potential polymorphic forms. This guide moves beyond a simple recitation of wavenumbers to explain why the spectrum appears as it does, grounding the interpretation in the molecule's structure and intermolecular interactions.

Fundamental Principles: Vibrational Modes and Intermolecular Forces

FT-IR spectroscopy measures the absorption of infrared light by a molecule as it transitions between vibrational energy states. The frequency of light absorbed is specific to the type of chemical bond and the functional group it belongs to. For this compound, the most diagnostically significant vibrations are the stretching and bending of its O-H (hydroxyl), N-H (indole), C=O (carbonyl), C-O (carboxyl), C-N (indole), and aromatic C-H and C=C bonds.

A critical factor influencing the spectrum is hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.[1][2] This strong intermolecular interaction significantly broadens the O-H stretching band and shifts the C=O stretching frequency, providing definitive evidence for the carboxylic acid group.[1][3]

Figure 1: Molecular Structure and Key Functional Groups cluster_mol This compound cluster_groups Functional Groups for FT-IR Analysis mol OH Carboxyl O-H mol->OH Broad Stretch (H-Bonding) CO Carboxyl C=O mol->CO Strong Stretch NH Indole N-H mol->NH Sharp/Medium Stretch Aromatic Aromatic Ring C-H & C=C mol->Aromatic Multiple Bands Methyl Alkyl C-H mol->Methyl Stretches & Bends

A diagram of the target molecule highlighting its functional groups.

Experimental Protocols: Sample Preparation and Analysis

The quality of an FT-IR spectrum is fundamentally dependent on proper sample preparation. The primary goal is to prepare a sample that allows for sufficient transmission or reflection of the infrared beam without causing excessive scattering.[4] Below are two validated protocols for the analysis of solid this compound.

Figure 2: General FT-IR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Sample Received KBr_path KBr Pellet Method start->KBr_path ATR_path ATR Method start->ATR_path grind_sample 1. Grind Sample (1-2 mg) KBr_path->grind_sample place_atr 1. Place small amount of sample on ATR crystal ATR_path->place_atr grind_kbr 2. Mix with dry KBr (~100-200 mg) grind_sample->grind_kbr press_pellet 3. Press into transparent pellet grind_kbr->press_pellet bg_scan Collect Background Spectrum (Empty beam or clean ATR crystal) press_pellet->bg_scan apply_pressure 2. Apply pressure for good contact place_atr->apply_pressure apply_pressure->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan process Process Spectrum (e.g., ATR correction, baseline) sample_scan->process interpret Interpret Peaks & Compare with Reference Data process->interpret report Generate Report interpret->report end Analysis Complete report->end

A flowchart illustrating the FT-IR analysis process.
Protocol 1: KBr Pellet Transmission Method

This traditional method provides high-quality spectra and is ideal for creating reference libraries. Its success hinges on the elimination of moisture, which absorbs strongly in the infrared region.[5]

Rationale: The sample is dispersed in an IR-transparent matrix (KBr), which becomes a clear optical window when high pressure is applied.[6] This minimizes light scattering from the solid sample particles.

Methodology:

  • Material Preparation: Gently heat an agate mortar and pestle, as well as the die set, under a heat lamp or in a low-temperature oven to drive off adsorbed moisture.[5] Use spectroscopy-grade KBr that has been stored in a desiccator or dried at ~110°C for several hours.

  • Sample Grinding: Place approximately 1-2 mg of this compound into the agate mortar. Grind the sample thoroughly until it becomes a fine, fluffy powder. The goal is to reduce particle size to less than 2 microns to minimize scattering (the Christiansen effect).[4]

  • Mixing: Add ~100-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure uniform dispersion. Avoid overly aggressive grinding at this stage, as it can increase the surface area of the KBr and promote moisture absorption.[5][7]

  • Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Connect to a vacuum line for 1-2 minutes to remove trapped air, which can cause opaque pellets. Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[5]

  • Data Acquisition: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Collect a background spectrum with an empty sample holder first, then collect the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid alternative that requires minimal to no sample preparation, making it suitable for high-throughput screening.[8][9]

Rationale: An infrared beam is passed through a high-refractive-index crystal (e.g., diamond). At the crystal-sample interface, an "evanescent wave" penetrates a few microns into the sample.[8][9] The detector measures the attenuation of this wave by the sample, producing an absorption spectrum.

Methodology:

  • Crystal Preparation: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum on the clean, empty crystal. This is a critical step to subtract any atmospheric or residue signals.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum. The pressure ensures the evanescent wave can effectively interact with the sample.[9]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) on a soft, non-abrasive wipe.

Spectral Interpretation for this compound

The FT-IR spectrum of this molecule is a composite of the signals from its constituent parts. The most characteristic peaks are detailed below.

Figure 3: Carboxylic Acid Dimerization via Hydrogen Bonding cluster_caption mol1 R-C O O-H mol2 H-O O C-R mol1:o1->mol2:o2 H-Bond mol2:o1->mol1:o2 H-Bond caption This dimerization creates a continuum of O-H bond lengths, resulting in a very broad O-H stretching absorption band in the FT-IR spectrum.

The cause of the characteristic broad O-H absorption band.
Table 1: Characteristic FT-IR Absorption Bands

Wavenumber Range (cm⁻¹)Functional Group & Vibration ModeExpected Characteristics & Rationale
3400 - 3300 Indole N-H StretchTypically a sharp to medium intensity peak. Less involved in hydrogen bonding compared to the carboxylic acid O-H, resulting in a sharper band.[10][11] Its position can confirm the presence of the 1H-indole tautomer.[12]
3300 - 2500 Carboxylic Acid O-H StretchA very broad and strong absorption band, often obscuring the C-H stretches. This breadth is the hallmark of carboxylic acid dimers formed by strong intermolecular hydrogen bonding.[1][3][13]
3100 - 3000 Aromatic C-H StretchMedium to weak, sharp peaks appearing at wavenumbers higher than alkyl C-H stretches.[14][15] Often appear as small, sharp features on top of the broad O-H band.[3]
2960 - 2850 Alkyl (Methyl) C-H StretchMedium to weak, sharp peaks corresponding to the symmetric and asymmetric stretching of the two methyl groups.[15][16]
1710 - 1680 Carboxylic Acid C=O StretchA very strong and sharp peak. Its position is slightly lowered from a typical ketone due to resonance and conjugation with the aromatic indole ring system.[1][3]
1620 - 1450 Aromatic C=C Ring StretchesMultiple bands of variable intensity. These "skeletal" vibrations are characteristic of the aromatic system.[10][14][17]
1440 - 1395 O-H BendModerate intensity band, often coupled with C-H bending modes in the same region.[1][2]
1320 - 1210 C-O StretchStrong intensity band, coupled with O-H in-plane bending. This is another key indicator of the carboxylic acid group.[1][3]
900 - 675 Aromatic C-H Out-of-Plane BendMedium to strong bands whose exact positions can give clues about the substitution pattern on the benzene ring.[14]

Applications in Research and Development

  • Identity Confirmation: Provides a molecular "fingerprint" to rapidly confirm the synthesis of the target compound.

  • Quality Control: Can detect the presence of starting materials or impurities that contain different functional groups (e.g., an ester precursor would lack the broad O-H stretch).

  • Reaction Monitoring: The disappearance of reactant peaks (e.g., an aldehyde C-H stretch) and the appearance of product peaks (e.g., the broad O-H and C-O stretches) can be tracked over time.

  • Structural Elucidation: In conjunction with NMR and Mass Spectrometry, FT-IR provides crucial information about the functional groups present in an unknown molecule.

Conclusion

FT-IR spectroscopy is an essential tool for the analysis of this compound. By understanding the principles behind the technique and following robust protocols for sample preparation, researchers can obtain high-quality, reproducible spectra. The interpretation of these spectra, particularly the characteristic broad O-H stretch of the carboxylic acid dimer, the strong C=O absorption, and the distinct N-H stretch of the indole ring, allows for unambiguous confirmation of the molecule's chemical identity and structural features.

References

Application Notes and Protocols for 4,7-dimethyl-1H-indole-2-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indole Scaffold and the Potential of 4,7-dimethyl-1H-indole-2-carboxylic Acid

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and the ability of its derivatives to form key interactions with various biological targets have led to their development as anticancer, antiviral, and anti-inflammatory agents.[2] Within this esteemed class of molecules, indole-2-carboxylic acid derivatives have garnered significant attention for their therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific, yet underexplored analogue: This compound . While direct biological data for this compound is limited in publicly available literature, its structural features suggest significant potential for modulation of key therapeutic targets. The strategic placement of dimethyl groups at the 4 and 7 positions can influence the molecule's lipophilicity, metabolic stability, and steric interactions within target binding pockets, offering a unique opportunity for fine-tuning pharmacological properties.

These application notes will provide a detailed, plausible synthetic route for this compound, and outline protocols for its investigation as a potential inhibitor of two high-impact drug targets: HIV-1 Integrase and Indoleamine 2,3-dioxygenase 1 (IDO1) . The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step, enabling researchers to confidently explore the therapeutic potential of this promising molecule.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is critical for its application in drug design, influencing its solubility, membrane permeability, and formulation characteristics. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂PubChem CID: 4646691
Molecular Weight 189.21 g/mol PubChem CID: 4646691
IUPAC Name This compoundPubChem CID: 4646691
SMILES CC1=CC=C(C)C2=C1NC=C2C(=O)OPubChem CID: 4646691
CAS Number 103988-96-1PubChem CID: 4646691

Synthesis Protocol: A Practical Approach via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely employed method for the preparation of indoles from arylhydrazines and carbonyl compounds.[3][4][5][6] This protocol details a plausible and detailed procedure for the synthesis of this compound, starting from the commercially available 2,5-dimethylaniline.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Diazotization and Reduction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Saponification 2,5-dimethylaniline 2,5-dimethylaniline 2,5-dimethylphenylhydrazine 2,5-dimethylphenylhydrazine 2,5-dimethylaniline->2,5-dimethylphenylhydrazine  NaNO₂, HCl, then SnCl₂   Ethyl 4,7-dimethyl-1H-indole-2-carboxylate Ethyl 4,7-dimethyl-1H-indole-2-carboxylate 2,5-dimethylphenylhydrazine->Ethyl 4,7-dimethyl-1H-indole-2-carboxylate  Ethyl pyruvate, EtOH, H⁺ cat.   This compound This compound Ethyl 4,7-dimethyl-1H-indole-2-carboxylate->this compound  1. NaOH, EtOH/H₂O  2. H⁺ workup  

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol

Part 1: Synthesis of 2,5-dimethylphenylhydrazine hydrochloride

  • Diazotization: To a stirred solution of 2,5-dimethylaniline (10.0 g, 82.5 mmol) in concentrated hydrochloric acid (30 mL) and water (30 mL) at 0-5 °C, add a solution of sodium nitrite (6.2 g, 89.8 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (41.0 g, 181.5 mmol) in concentrated hydrochloric acid (50 mL) and cool to 0 °C. Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The resulting precipitate of 2,5-dimethylphenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Part 2: Fischer Indole Synthesis of Ethyl 4,7-dimethyl-1H-indole-2-carboxylate

  • Hydrazone Formation and Cyclization: To a solution of 2,5-dimethylphenylhydrazine hydrochloride (from the previous step) in ethanol (100 mL), add ethyl pyruvate (9.58 g, 82.5 mmol). Heat the mixture to reflux for 1 hour.

  • Acid Catalysis: Cool the reaction mixture slightly and then add a catalytic amount of concentrated sulfuric acid (1 mL). Heat the mixture to reflux for an additional 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (200 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 4,7-dimethyl-1H-indole-2-carboxylate.

Part 3: Saponification to this compound

  • Hydrolysis: Dissolve the purified ethyl 4,7-dimethyl-1H-indole-2-carboxylate in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide solution (50 mL). Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 2-3 with 2M hydrochloric acid. The precipitated this compound is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the final product.

Application in Drug Design: Targeting HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy.[7][8] Indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase inhibitors, primarily through their ability to chelate the essential magnesium ions in the enzyme's active site.[8][9] The 4,7-dimethyl substitution pattern of the target compound may offer improved hydrophobic interactions within the active site, potentially enhancing its inhibitory activity.

Workflow for HIV-1 Integrase Inhibitor Screening

HIV_Integrase_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Recombinant HIV-1 Integrase Recombinant HIV-1 Integrase Strand Transfer Assay Strand Transfer Assay Recombinant HIV-1 Integrase->Strand Transfer Assay + Donor & Target DNA Measure Inhibition (IC₅₀) Measure Inhibition (IC₅₀) Strand Transfer Assay->Measure Inhibition (IC₅₀)  Fluorescence/Radioactivity Detection   Test Compound Test Compound Test Compound->Strand Transfer Assay Lead Identification Lead Identification Measure Inhibition (IC₅₀)->Lead Identification HIV-1 Infected Cells HIV-1 Infected Cells Antiviral Activity Assay Antiviral Activity Assay HIV-1 Infected Cells->Antiviral Activity Assay + Test Compound Measure Viral Replication (EC₅₀) Measure Viral Replication (EC₅₀) Antiviral Activity Assay->Measure Viral Replication (EC₅₀)  p24 ELISA/Luciferase Reporter   Measure Cytotoxicity (CC₅₀) Measure Cytotoxicity (CC₅₀) Antiviral Activity Assay->Measure Cytotoxicity (CC₅₀)  MTT/XTT Assay   Measure Viral Replication (EC₅₀)->Lead Identification Measure Cytotoxicity (CC₅₀)->Lead Identification

Caption: Workflow for screening this compound as an HIV-1 integrase inhibitor.

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is adapted from established methods for assessing HIV-1 integrase activity.[7][10]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (e.g., MOPS, DTT, MgCl₂, NaCl, BSA)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Raltegravir)

  • 96-well plates

  • Detection system (e.g., fluorescence plate reader, scintillation counter, depending on the labeling of DNA)

Procedure:

  • Plate Preparation: Coat a 96-well plate with streptavidin and then add biotinylated target DNA. Wash to remove unbound DNA.

  • Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing assay buffer, recombinant HIV-1 integrase, and digoxigenin-labeled donor DNA.

  • Compound Addition: Add serial dilutions of this compound (typically from 100 µM to 1 nM) to the reaction mixture wells. Include wells with a positive control inhibitor and a DMSO vehicle control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.

  • Detection: Wash the plate to remove unreacted components. Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase). After another wash step, add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Data Analysis: The signal is proportional to the amount of strand transfer. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application in Drug Design: Targeting IDO1 for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[11] In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites, which allows cancer cells to evade the immune system.[11] Inhibition of IDO1 is a promising strategy in cancer immunotherapy. The indole-2-carboxylic acid scaffold is a known pharmacophore for IDO1 inhibitors, suggesting that this compound could be a valuable lead compound.

Workflow for IDO1 Inhibitor Screening

IDO1_Inhibitor_Workflow cluster_0 Enzymatic Assay cluster_1 Cell-Based Assay Recombinant Human IDO1 Recombinant Human IDO1 IDO1 Activity Assay IDO1 Activity Assay Recombinant Human IDO1->IDO1 Activity Assay + L-Tryptophan Measure Kynurenine Production (IC₅₀) Measure Kynurenine Production (IC₅₀) IDO1 Activity Assay->Measure Kynurenine Production (IC₅₀)  Spectrophotometry/HPLC   Test Compound Test Compound Test Compound->IDO1 Activity Assay Lead Optimization Lead Optimization Measure Kynurenine Production (IC₅₀)->Lead Optimization Cancer Cells (e.g., HeLa, SK-OV-3) Cancer Cells (e.g., HeLa, SK-OV-3) Cellular IDO1 Assay Cellular IDO1 Assay Cancer Cells (e.g., HeLa, SK-OV-3)->Cellular IDO1 Assay + IFN-γ to induce IDO1 + Test Compound Measure Kynurenine in Supernatant (EC₅₀) Measure Kynurenine in Supernatant (EC₅₀) Cellular IDO1 Assay->Measure Kynurenine in Supernatant (EC₅₀)  HPLC/LC-MS   Measure Kynurenine in Supernatant (EC₅₀)->Lead Optimization

Caption: Workflow for evaluating this compound as an IDO1 inhibitor.

Protocol: Cell-Based IDO1 Activity Assay

This protocol is based on established methods for measuring IDO1 activity in cultured cells.[12][13]

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ)

  • This compound (dissolved in DMSO)

  • Positive control IDO1 inhibitor (e.g., Epacadostat)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment: The next day, replace the medium with fresh medium containing IFN-γ (to induce IDO1 expression) and serial dilutions of this compound. Include wells with a positive control inhibitor and a DMSO vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Kynurenine Measurement:

    • Carefully collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new 96-well plate.

    • Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.

  • Data Analysis: Measure the absorbance at 480 nm using a spectrophotometer. The absorbance is proportional to the kynurenine concentration. Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-treated, DMSO control. Determine the EC₅₀ value by fitting the data to a dose-response curve.

Lead Optimization Strategies

Should this compound demonstrate promising activity in the initial screens, further optimization of its structure will be necessary to enhance potency, selectivity, and pharmacokinetic properties.

Key Areas for Modification:

  • Carboxylic Acid Bioisosteres: The carboxylic acid is crucial for activity but can lead to poor pharmacokinetic properties. It can be replaced with bioisosteric groups such as tetrazole, hydroxamic acid, or acylsulfonamide to improve cell permeability and metabolic stability while retaining the key interactions.

  • Modifications at the 3-position: The 3-position of the indole ring is a common site for derivatization. Introduction of various substituents can modulate the compound's interaction with the target protein and its physicochemical properties.

  • N-Alkylation/Arylation: Modification of the indole nitrogen can influence the compound's planarity and hydrogen bonding capacity, which can be critical for target engagement.

  • Further Substitution on the Benzene Ring: While the 4 and 7 positions are methylated, the 5 and 6 positions are available for substitution to further probe the structure-activity relationship (SAR).

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural relationship to known inhibitors of critical drug targets such as HIV-1 integrase and IDO1 provides a strong rationale for its investigation. The synthetic and screening protocols provided in these application notes offer a clear and actionable path for researchers to explore the full potential of this intriguing molecule. Through systematic evaluation and iterative lead optimization, this compound and its derivatives could pave the way for the next generation of innovative medicines.

References

Application Notes and Protocols for Investigating the In Vitro Activity of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities. Indole-2-carboxylic acid derivatives, in particular, have garnered significant attention as promising therapeutic agents, demonstrating activities ranging from enzyme inhibition to anticancer and antiviral effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4,7-dimethyl-1H-indole-2-carboxylic acid , a specific derivative with potential for novel biological functions.

These application notes are designed to be a practical resource, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. By understanding the "why" behind the "how," researchers can better design, execute, and interpret their experiments, leading to more robust and meaningful data. The protocols outlined herein are intended to serve as a foundational framework for characterizing the bioactivity profile of this compound and similar indole derivatives.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule belonging to the indole-2-carboxylic acid class.[4][5] While specific biological activities for this particular dimethylated analog are not extensively documented in publicly available literature, the broader family of indole-2-carboxylic acids has been shown to interact with a variety of biological targets.[6][7]

Derivatives of indole-2-carboxylic acid have been reported as:

  • Enzyme Inhibitors: Targeting enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer immune evasion.[1] Other studies have explored their potential as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications and as HIV-1 integrase inhibitors for antiviral therapy.[2][8][9][10]

  • Anticancer Agents: Inducing apoptosis and exhibiting cytotoxic effects against various cancer cell lines.[3][11][12]

  • Antimicrobial Agents: Showing activity against bacterial and fungal pathogens.[6]

Given this landscape, a systematic in vitro evaluation of this compound is warranted to elucidate its specific biological activities and mechanism of action. The following sections detail a tiered approach to this investigation, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays.

Preliminary Assessment: Cytotoxicity Profiling

A fundamental first step in characterizing a novel compound is to assess its general effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more targeted assays. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[11]

Protocol: MTT Cell Viability Assay

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

ParameterDescription
IC₅₀ The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the magnitude of its effect.

Workflow for Cytotoxicity Assessment

A Seed Cells in 96-well plate B Prepare Serial Dilutions of Compound A->B 24h Incubation C Treat Cells with Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Caption: Workflow of the MTT assay for determining cell viability.

Mechanistic Assays: Investigating the Mode of Action

Based on the cytotoxicity results, further assays can be employed to elucidate the mechanism by which this compound exerts its effects. Given the known activities of related compounds, investigating apoptosis induction and enzyme inhibition are logical next steps.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Several assays can be used to determine if the observed cytotoxicity is due to apoptosis.

Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay utilizes a fluorogenic or colorimetric substrate that is cleaved by activated caspases, producing a detectable signal.

Materials:

  • Cells treated with this compound at its IC₅₀ concentration.

  • Caspase-3/7 assay kit (commercially available).

  • Lysis buffer.

  • 96-well black or clear plates (depending on the detection method).

  • Fluorometer or spectrophotometer.

Procedure:

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours). Include positive and negative controls.

  • Cell Lysis: Lyse the cells according to the kit manufacturer's instructions.

  • Substrate Addition: Add the caspase substrate to the cell lysates.

  • Incubation: Incubate at room temperature, protected from light.

  • Signal Detection: Measure the fluorescence or absorbance.

Data Analysis and Interpretation:

  • A significant increase in caspase activity in treated cells compared to untreated controls indicates the induction of apoptosis.

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Apoptotic cells can often be identified by a sub-G1 peak.

Materials:

  • Cells treated with the compound.

  • Propidium iodide (PI) staining solution.

  • Ice-cold 70% ethanol.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with various concentrations of the compound (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.[11]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[11]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[11]

  • Staining: Wash the cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[11]

  • Analysis: Analyze the cell cycle distribution using a flow cytometer.[11]

Data Analysis and Interpretation:

  • An accumulation of cells in a specific phase of the cell cycle may suggest a target within that phase.

  • An increase in the sub-G1 population is indicative of apoptosis.

Apoptosis Investigation Pathway

A Compound Treatment Induces Cytotoxicity B Hypothesis: Apoptosis Induction A->B C Caspase Activity Assay B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Increased Caspase-3/7 Activity C->E F Increased Sub-G1 Cell Population D->F G Conclusion: Compound Induces Apoptosis E->G F->G

Caption: Logical flow for investigating apoptosis as a mechanism of action.

Enzyme Inhibition Assays

Based on literature for similar indole-2-carboxylic acids, investigating the inhibitory potential of this compound against enzymes like IDO1, TDO, COX-2, and HIV-1 integrase is a rational approach.

Principle: These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The formation of the product is monitored over time, and the inhibitory effect of the compound is determined.

Materials:

  • Purified recombinant enzyme (e.g., IDO1, TDO, COX-2, HIV-1 integrase).

  • Enzyme-specific substrate and buffer system.

  • This compound.

  • 96-well plate.

  • Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay).

Procedure:

  • Reaction Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals or at a fixed endpoint.

Data Analysis and Interpretation:

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value for the compound against the specific enzyme.

Enzyme TargetPotential Therapeutic Area
IDO1/TDO Immuno-oncology
COX-2 Anti-inflammatory
HIV-1 Integrase Antiviral (HIV)

Enzyme Inhibition Assay Workflow

A Select Target Enzyme B Prepare Reaction Mix (Enzyme, Buffer, Compound) A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Monitor Product Formation D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and exploring potential mechanisms of action such as apoptosis induction and enzyme inhibition, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy, and pharmacokinetic profiling.

References

Application Notes & Protocols: Strategic Development of 4,7-Dimethyl-1H-indole-2-carboxylic Acid Analogs for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this core have demonstrated a remarkable breadth of therapeutic potential, including applications as inhibitors of HIV-1 integrase, dual inhibitors of IDO1/TDO for cancer immunotherapy, and as agents targeting various kinases in proliferative diseases.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel analogs based on the 4,7-dimethyl-1H-indole-2-carboxylic acid framework. We present detailed protocols for the synthesis of the core scaffold, strategies for structural diversification, and methodologies for the biological evaluation of the resulting analogs to establish robust structure-activity relationships (SAR).

Introduction: The Rationale for Developing this compound Analogs

The strategic placement of substituents on the indole ring can profoundly influence the pharmacological profile of the resulting molecule. The 4,7-dimethyl substitution pattern on the indole-2-carboxylic acid scaffold offers a unique starting point for analog development. The methyl groups at the C4 and C7 positions can serve several key functions in drug design:

  • Modulation of Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability and influence pharmacokinetic properties.

  • Steric Hindrance and Conformational Restriction: These substituents can introduce steric bulk that may favor or disfavor binding to specific biological targets, potentially leading to increased selectivity. They can also restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.

  • Metabolic Stability: Methyl groups can block sites of potential metabolism on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the compound.

Given the diverse biological activities reported for substituted indole-2-carboxylic acids, the 4,7-dimethyl analog represents a promising scaffold for the discovery of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. This guide will provide the necessary protocols to synthesize this core and explore its chemical space through the generation of a diverse analog library.

Synthesis of the Core Scaffold: this compound

The Fischer indole synthesis is a classic and highly versatile method for the preparation of indole derivatives from a substituted phenylhydrazine and a carbonyl compound under acidic conditions.[6][7] This approach is well-suited for the synthesis of this compound, starting from 2,5-dimethylphenylhydrazine and pyruvic acid.

Overall Synthetic Workflow

The synthesis proceeds in two main stages: the formation of the hydrazone intermediate followed by acid-catalyzed cyclization to the indole, and subsequent hydrolysis of the ester to the carboxylic acid.

Fischer_Indole_Synthesis 2,5-Dimethylphenylhydrazine 2,5-Dimethylphenylhydrazine Hydrazone_Formation Hydrazone_Formation 2,5-Dimethylphenylhydrazine->Hydrazone_Formation Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Hydrazone_Formation Hydrazone_Intermediate Hydrazone_Intermediate Hydrazone_Formation->Hydrazone_Intermediate Acid_Catalyzed_Cyclization Acid_Catalyzed_Cyclization Hydrazone_Intermediate->Acid_Catalyzed_Cyclization Ethyl_4,7-dimethyl-1H-indole-2-carboxylate Ethyl_4,7-dimethyl-1H-indole-2-carboxylate Acid_Catalyzed_Cyclization->Ethyl_4,7-dimethyl-1H-indole-2-carboxylate Ester_Hydrolysis Ester_Hydrolysis Ethyl_4,7-dimethyl-1H-indole-2-carboxylate->Ester_Hydrolysis 4,7-Dimethyl-1H-indole-2-carboxylic_Acid 4,7-Dimethyl-1H-indole-2-carboxylic_Acid Ester_Hydrolysis->4,7-Dimethyl-1H-indole-2-carboxylic_Acid Analog_Development Core_Scaffold This compound N1_Alkylation N1_Alkylation Core_Scaffold->N1_Alkylation C3_Functionalization C3_Functionalization Core_Scaffold->C3_Functionalization Carboxylic_Acid_Modification Carboxylic_Acid_Modification Core_Scaffold->Carboxylic_Acid_Modification N1_Analogs N1_Analogs N1_Alkylation->N1_Analogs C3_Analogs C3_Analogs C3_Functionalization->C3_Analogs Amide_Analogs Amide_Analogs Carboxylic_Acid_Modification->Amide_Analogs

References

Application Note: High-Purity Isolation of 4,7-dimethyl-1H-indole-2-carboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,7-dimethyl-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring reproducible experimental outcomes. This application note provides a comprehensive, field-tested guide to the purification of this compound using recrystallization. We delve into the foundational principles of solvent selection, provide a detailed step-by-step protocol, and offer a robust troubleshooting guide to address common challenges. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can consistently obtain high-purity material.

Introduction to the Compound and Purification Rationale

The indole scaffold is a privileged structure in drug discovery, and substituted indole-2-carboxylic acids are versatile intermediates for a range of pharmaceutically active agents. This compound, in particular, offers unique steric and electronic properties due to its dimethyl substitution on the benzene ring. Synthetic routes to this compound often yield crude products containing residual starting materials, catalysts, or side-products.

Recrystallization is a powerful and economical purification technique that leverages differences in the solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal process involves dissolving the impure compound in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the "mother liquor."

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is foundational to developing a successful purification protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 103988-96-1ChemicalBook[3][4]
Molecular Formula C₁₁H₁₁NO₂PubChem[2]
Molecular Weight 189.21 g/mol PubChem[2]
Predicted XLogP3-AA 2.6PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]

Safety & Handling: According to aggregated GHS data, this compound is a warning-level hazard.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

The Science of Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below, maximizing recovery.

  • Favorable Boiling Point (BP): The solvent's BP should be high enough to provide a sufficient solubility gradient but generally below 100-110°C for ease of removal.[5]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.

For aromatic carboxylic acids like our target compound, polar protic solvents are often excellent candidates due to their ability to form hydrogen bonds with the carboxylic acid group.[5] Alcohols such as ethanol and methanol are frequently effective.[6] In cases where a single solvent is not ideal, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. An ethanol/water mixture is a classic example for this class of compounds.

Experimental Protocol for Recrystallization

This protocol is designed for the purification of approximately 1 gram of crude this compound. Quantities should be scaled appropriately for different batch sizes. An ethanol/water solvent system is proposed here as a primary recommendation.

Workflow Diagram

G cluster_setup Setup & Dissolution cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot ethanol to dissolve solid A->B Heat C 3. Perform hot filtration (if insoluble impurities exist) B->C Observe D 4. Add hot water dropwise until persistent cloudiness C->D Filter E 5. Add hot ethanol to clarify D->E Induce saturation F 6. Cool slowly to room temperature E->F Re-dissolve G 7. Cool further in ice-water bath F->G Promote large crystal growth H 8. Collect crystals via suction filtration G->H Maximize yield I 9. Wash with ice-cold ethanol/water H->I Separate solid J 10. Dry crystals under vacuum I->J Remove mother liquor

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • On a hot plate, bring approximately 20-30 mL of ethanol to a gentle boil in a separate beaker.

    • Add the hot ethanol to the Erlenmeyer flask in small portions (1-2 mL at a time) while stirring and heating. Add just enough solvent to completely dissolve the solid at the boiling point. Causality: Using a minimal amount of solvent is crucial for maximizing the recovery yield, as some product will always remain dissolved in the mother liquor.

  • Decolorization (Optional):

    • If the hot solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal.

    • Reheat the mixture to a boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional, but recommended if charcoal was used or visible solids remain):

    • Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Wet the filter paper with a small amount of hot ethanol.

    • Quickly pour the hot solution through the filter paper. Causality: This step removes insoluble impurities and activated charcoal. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Inducing Crystallization:

    • To the clear, hot filtrate, add hot deionized water dropwise while stirring until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

    • Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystal Growth:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within a less-ordered crystal lattice.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by suction filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount (2-3 mL) of an ice-cold 50:50 ethanol/water mixture to rinse away any adhering mother liquor. Causality: The wash solvent must be cold to prevent the dissolution of the purified product.

    • Continue to draw air through the crystals for 10-15 minutes to partially dry them.

    • Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used.2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.1. Re-heat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and cool again more slowly.2. Ensure the crude material is not excessively impure; a preliminary purification by another method may be needed.
Low Recovery Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not ice-cold.1. Concentrate the mother liquor by boiling off the solvent and cool to obtain a second crop of crystals (which may be less pure).2. Ensure the filtration apparatus is adequately pre-heated.3. Always use ice-cold solvent for washing the crystal cake.
Colored Crystals Colored impurities were not fully removed.If the color is significant, re-dissolve the crystals and repeat the process, including the optional activated charcoal step.

Purity Assessment

The purity of the recrystallized product should be assessed to validate the procedure. The most straightforward method is melting point (MP) analysis . A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 2°C). Impurities typically cause both a depression and a broadening of the melting point range. For reference, the closely related Indole-2-carboxylic acid has a melting point of 202-206 °C. The melting point for the title compound should be determined and compared against a literature value if available, or used as a benchmark for purity. Further characterization can be performed using techniques like NMR spectroscopy or HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve reaction yields and purity. We will explore the mechanistic underpinnings of key synthetic strategies and provide actionable, field-proven troubleshooting advice.

Introduction: Strategic Approaches to Synthesis

This compound is a valuable building block in medicinal chemistry. The two primary and most reliable routes for its synthesis are the Fischer Indole Synthesis and the Reissert Indole Synthesis . The choice between these methods often depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.

The Fischer synthesis is a robust and widely used acid-catalyzed cyclization of an arylhydrazone.[1][2] For our target molecule, this involves the reaction of 2,5-dimethylphenylhydrazine with pyruvic acid or a pyruvate ester. The electron-donating methyl groups on the aromatic ring generally facilitate the key[3][3]-sigmatropic rearrangement step.[4]

The Reissert synthesis provides a powerful alternative, starting from an ortho-nitrotoluene derivative, in this case, 2-nitro-1,4-dimethylbenzene.[5][6] This is condensed with diethyl oxalate, and the resulting intermediate undergoes a reductive cyclization to directly furnish the target indole-2-carboxylic acid.[5][7]

Diagram: Comparative Synthesis Workflows

G cluster_0 Fischer Indole Synthesis cluster_1 Reissert Indole Synthesis F_start1 2,5-Dimethylphenylhydrazine F_intermediate Hydrazone Formation F_start1->F_intermediate F_start2 Pyruvic Acid F_start2->F_intermediate F_cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) F_intermediate->F_cyclization F_product 4,7-dimethyl-1H-indole- 2-carboxylic acid F_cyclization->F_product R_start1 2-Nitro-1,4-dimethylbenzene R_condensation Base-Catalyzed Condensation R_start1->R_condensation R_start2 Diethyl Oxalate R_start2->R_condensation R_intermediate Ethyl o-nitrophenylpyruvate Intermediate R_condensation->R_intermediate R_cyclization Reductive Cyclization (e.g., Zn/HOAc) R_intermediate->R_cyclization R_product 4,7-dimethyl-1H-indole- 2-carboxylic acid R_cyclization->R_product

Caption: High-level overview of Fischer and Reissert synthesis pathways.

Troubleshooting Guide & Frequently Asked Questions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield of this compound is consistently low (<40%). Where should I start troubleshooting?

Low yield is a common issue that can originate from multiple points in the synthesis. A systematic approach is crucial for diagnosis.

Answer: Start by evaluating these three areas: Starting Material Quality , Reaction Conditions , and Work-up/Purification Procedure .

  • Starting Material Integrity :

    • Arylhydrazine Purity (Fischer Route) : Phenylhydrazines are susceptible to oxidation. Impurities can significantly inhibit the reaction.[8] It is highly recommended to use freshly distilled or purified 2,5-dimethylphenylhydrazine. Using the hydrochloride salt, which is often more stable, is also a viable strategy.[8]

    • Reagent Stoichiometry : Ensure accurate molar ratios, especially for the base in the Reissert condensation or the acid catalyst in the Fischer cyclization.

  • Optimization of Reaction Conditions :

    • Temperature Control : Both syntheses are sensitive to temperature.[9] For the Fischer route, excessively high temperatures can lead to tar formation, while temperatures that are too low will result in an incomplete reaction due to the high activation energy of the[3][3]-sigmatropic rearrangement.[9] For the Reissert reductive cyclization, the reaction can be exothermic; maintaining the recommended temperature is key to preventing side reactions.

    • Catalyst Choice (Fischer Route) : The selection of the acid catalyst is critical.[2][10] A screening of both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is often necessary to find the optimal catalyst for this specific substrate.[8][10] Polyphosphoric acid (PPA) is frequently effective but can be harsh.[8]

    • Reducing Agent (Reissert Route) : The efficiency of the reductive cyclization depends heavily on the reducing agent. While zinc in acetic acid is standard, other options like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C) can offer better yields and milder conditions for sensitive substrates.[11]

  • Work-up and Purification Losses :

    • Product Degradation : The indole-2-carboxylic acid product can be sensitive. Prolonged exposure to high heat or strong acids/bases during work-up can cause decarboxylation.[12][13]

    • Inefficient Extraction : Ensure the pH is correctly adjusted during aqueous work-up to either fully protonate (for organic extraction) or deprotonate (for aqueous extraction) the carboxylic acid.

Diagram: Troubleshooting Flowchart for Low Yields

G start Low Yield Observed check_sm Verify Starting Material Purity start->check_sm sm_ok Purity Confirmed check_sm->sm_ok purify_sm Action: Purify/ Re-source Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions (Temp, Catalyst, Solvent) sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Action: Screen Catalysts, Solvents, and Optimize Temperature Profile conditions_ok->optimize No check_workup Analyze Work-up and Purification Steps conditions_ok->check_workup Yes optimize->check_conditions workup_ok Product Loss During Isolation? check_workup->workup_ok optimize_workup Action: Modify pH, Use Milder Conditions, Employ Alternative Purification (see Q5) workup_ok->optimize_workup Yes end_node Yield Improved workup_ok->end_node No optimize_workup->check_workup

Caption: Systematic approach to diagnosing and resolving low reaction yields.

Q2 (Fischer Route): I'm observing significant tar formation and a complex mixture instead of my desired product during the cyclization step. How can I fix this?

Answer: This strongly suggests that the reaction conditions, particularly the acid catalyst and temperature, are too harsh for your substrate.

The core of the Fischer synthesis is the[3][3]-sigmatropic rearrangement, which is followed by cyclization and ammonia elimination.[2] While acid-catalyzed, overly aggressive conditions can lead to polymerization and degradation.

ParameterIssueRecommended SolutionRationale
Acid Catalyst Using strong, non-volatile acids like concentrated H₂SO₄ or PPA at high temperatures.Screen a panel of catalysts. Start with milder acids like acetic acid or p-toluenesulfonic acid (p-TsOH).[8] Lewis acids like ZnCl₂ or BF₃·OEt₂ can also be effective and sometimes offer better selectivity.[2][8]Milder acids can catalyze the reaction efficiently without promoting side reactions like sulfonation or polymerization. Lewis acids coordinate with the nitrogen atoms, facilitating the rearrangement under different conditions.
Temperature Running the reaction at a very high reflux temperature (e.g., >150 °C).Optimize the temperature carefully. A systematic screen from 80 °C to 120 °C is advisable.[8] In some cases, a specific optimal temperature provides a much cleaner reaction profile.[8]The desired cyclization has a specific activation energy. Exceeding this significantly can open pathways to decomposition products that may be kinetically favored at higher temperatures.
Solvent Using a solvent that does not adequately dissolve the hydrazone intermediate.Acetic acid can serve as both a catalyst and a solvent.[8] High-boiling polar solvents like toluene or xylenes are also common choices.Proper solubilization of the hydrazone is essential for the intramolecular rearrangement to occur efficiently. The solvent choice also dictates the accessible temperature range.

Expert Tip: Consider a one-pot procedure where the hydrazone is formed in situ and immediately cyclized without isolation.[1] This minimizes handling of the potentially unstable hydrazone and can improve overall efficiency.

Q3 (Reissert Route): The initial condensation between 2-nitro-1,4-dimethylbenzene and diethyl oxalate is low-yielding. How can I improve this step?

Answer: This is a base-catalyzed Claisen condensation. The efficiency is highly dependent on the base and the reaction conditions used to deprotonate the methyl group of the nitrotoluene.

  • Choice of Base : The acidity of the benzylic protons on 2-nitro-1,4-dimethylbenzene is relatively low. A strong, non-nucleophilic base is required. Potassium ethoxide has been shown to give better results than sodium ethoxide.[5][6] Using a stronger base like potassium tert-butoxide may also improve yields, but care must be taken to control the reaction temperature.

  • Anhydrous Conditions : This condensation is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents (e.g., absolute ethanol, dry THF) are used. Any water present will quench the base and the enolate intermediate, halting the reaction.

  • Reaction Temperature : The initial deprotonation is often performed at low temperatures (0 °C to room temperature) to control the reaction, followed by a gentle warming period to drive the condensation to completion.

Q4: My final product is contaminated with a compound that appears to be 4,7-dimethylindole. What is happening?

Answer: You are observing decarboxylation, the loss of the C2-carboxylic acid group. Indole-2-carboxylic acids are known to undergo decarboxylation, often facilitated by heat.[12][13]

Causes and Prevention:

  • High Temperature During Cyclization : If using the Fischer route with harsh, high-temperature conditions, the product may decarboxylate as it is formed.

  • Thermal Stress During Work-up : Prolonged heating during solvent removal (rotary evaporation) or purification (distillation) can cause significant product loss. Use the lowest possible temperature for solvent removal and consider purification methods that do not require high heat.

  • Purification Conditions : Column chromatography on silica gel can sometimes be acidic enough to promote decarboxylation, especially if the product is on the column for an extended period. Neutralizing the silica gel with a small amount of triethylamine in the eluent can mitigate this.

A study on the decarboxylation of indole-2-carboxylic acids found that microwave-induced thermolysis can be an efficient method for this transformation, highlighting the thermal sensitivity of this functional group.[12] Another report notes that using a copper salt of the acid in a high-boiling solvent like N,N-dimethylacetamide can be a controlled way to effect decarboxylation, which you want to avoid.[14]

Q5: What is the most effective method for purifying the final this compound product?

Answer: Standard recrystallization is often effective, but a highly efficient and selective method involves purification via the triethylamine salt.[3] This method leverages the acidic nature of the product to separate it from neutral organic impurities.

Protocol: Purification via Triethylamine Salt Formation [3]
  • Dissolution : Dissolve the crude product in a suitable organic solvent where the free acid is soluble, but the triethylamine salt is not. Ethyl acetate is an excellent starting choice.[3]

  • Salt Formation : Slowly add triethylamine dropwise to the stirred solution. The triethylamine salt of your product should precipitate as a solid.

  • Isolation : Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold organic solvent (e.g., ethyl acetate).

  • Decolorization (Optional) : Dissolve the triethylamine salt in water. If the solution is colored, add a small amount of activated carbon, stir for 15-20 minutes, and filter through celite to remove the carbon.

  • Re-precipitation : Cool the aqueous solution in an ice bath and slowly acidify it by adding a mineral acid (e.g., 1M HCl) dropwise. The pure indole-2-carboxylic acid will precipitate out as the pH drops.

  • Final Collection : Collect the pure solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.

This procedure is highly effective at removing non-acidic, colored, and tarry impurities.

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis

This protocol is a representative procedure and may require optimization.

  • Hydrazone Formation : In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine (1.0 eq) in glacial acetic acid. Add sodium pyruvate (1.05 eq) to the solution. Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).

  • Cyclization : To the flask containing the hydrazone, add an acid catalyst. A good starting point is polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.[8] Heat the reaction mixture to 80-100 °C.[8] The optimal temperature and time must be determined empirically, but a reaction time of 2-4 hours is typical.

  • Work-up : Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. The crude product should precipitate.

  • Isolation : Collect the solid by vacuum filtration. Wash the solid with copious amounts of water to remove the acid catalyst.

  • Purification : Purify the crude solid using the triethylamine salt method described in Q5 or by recrystallization from an ethanol/water mixture.

Protocol 2: Reissert Indole Synthesis

This protocol is based on the classical Reissert reaction sequence.[5]

  • Condensation : To a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of 2-nitro-1,4-dimethylbenzene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise.[5][6] Allow the reaction to warm to room temperature and stir overnight.

  • Work-up 1 : Quench the reaction by pouring it into ice water and acidifying with dilute HCl. Extract the organic phase with an appropriate solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude ethyl 2-(2,5-dimethyl-6-nitrophenyl)-2-oxoacetate.

  • Reductive Cyclization : Dissolve the crude intermediate in glacial acetic acid. Add zinc dust (4-5 eq) portion-wise, maintaining the temperature below 60 °C.[5] After the addition is complete, heat the mixture to 80-90 °C for 1-2 hours until the reaction is complete (monitor by TLC).

  • Work-up 2 : Cool the reaction, filter off the excess zinc, and concentrate the filtrate. Add water to the residue to precipitate the crude product.

  • Purification : Collect the crude solid by filtration and purify as described in Q5 .

References

Technical Support Center: Synthesis of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted indole-2-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important class of heterocyclic compounds. The structure of this guide follows the typical synthetic workflow, from strategic planning to final product purification, addressing common questions and troubleshooting scenarios at each stage.

Section 1: Synthesis Strategy and Starting Material Selection

Choosing the correct synthetic route is the most critical decision and depends heavily on the substitution pattern of the target molecule and the availability of starting materials. This section addresses common questions regarding this crucial first step.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize a 5-substituted indole-2-carboxylic acid. Which is the most reliable and scalable synthetic method?

A1: For 5-substituted indole-2-carboxylic acids, the Reissert indole synthesis is often the most reliable and scalable choice. This method begins with the condensation of a commercially available 4-substituted-2-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[1][2]

  • Causality: The Reissert synthesis is advantageous because the required 4-substituted-2-nitrotoluenes are often more accessible or easier to prepare than the corresponding substituted phenylhydrazines needed for a Fischer indole synthesis. The reaction sequence is robust, and while the reductive cyclization step can sometimes have moderate yields, the initial condensation and final decarboxylation (if needed) are typically high-yielding.[2] Potassium ethoxide is often reported to give superior results compared to sodium ethoxide in the initial condensation step.[1][3]

Q2: When is the Fischer indole synthesis a better choice for preparing an indole-2-carboxylic acid ester?

A2: The Fischer indole synthesis is an excellent choice when the desired substitution pattern is easily accessible from a substituted phenylhydrazine and you are starting with a pyruvate derivative (e.g., ethyl pyruvate). The reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[4][5]

  • Key Considerations:

    • Substituent Effects: The success of the Fischer synthesis is highly sensitive to the electronic nature of substituents on the phenylhydrazine ring. Electron-donating groups generally accelerate the reaction, while strong electron-withdrawing groups can hinder it or cause it to fail by disfavoring the key[6][6]-sigmatropic rearrangement step.[7][8][9]

    • Regioselectivity: With meta-substituted phenylhydrazines, a mixture of 4- and 6-substituted indole products is possible, which can complicate purification.[9]

    • Starting Materials: The synthesis requires a substituted phenylhydrazine and an α-keto acid or ester, such as pyruvic acid or ethyl pyruvate.[5]

Decision Workflow: Choosing a Synthetic Route

The following diagram outlines a decision-making process for selecting an appropriate synthetic strategy.

G start Define Target Indole-2-Carboxylic Acid Substitution Pattern reissert_check Is the corresponding substituted o-nitrotoluene readily available? start->reissert_check fischer_check Is the corresponding substituted phenylhydrazine available? reissert_check->fischer_check No reissert_path Pursue Reissert Synthesis reissert_check->reissert_path Yes fischer_path Pursue Fischer Synthesis fischer_check->fischer_path Yes other_methods Consider alternative methods (e.g., Buchwald, Hemetsberger) fischer_check->other_methods No meta_sub Is the substituent meta? fischer_path->meta_sub meta_sub->fischer_path No/Ortho/Para regio_issue Be prepared for regioisomeric mixture (4- and 6-substituted) meta_sub->regio_issue Yes

Caption: Decision tree for selecting a synthetic route.

Comparison of Major Synthetic Routes
MethodStarting MaterialsAdvantagesDisadvantages & Common Challenges
Reissert Synthesis Substituted o-nitrotoluene, Diethyl oxalateGood for many substitution patterns, often scalable, starting materials readily available.[1][2]Reductive cyclization step can have moderate yields; requires handling of nitro compounds.[2]
Fischer Synthesis Substituted phenylhydrazine, α-keto acid/ester (e.g., Pyruvic acid)One of the most common and versatile methods.[4]Sensitive to electronic effects[7][8]; can produce regioisomeric mixtures with meta-substituents[9]; harsh acidic conditions.
Modern Methods Varies (e.g., o-haloanilines, isocyanoacetates)Milder conditions, improved functional group tolerance, novel disconnections.[4][10]Often requires more expensive catalysts (e.g., Palladium[4]) or specialized starting materials.

Section 2: Troubleshooting the Cyclization and Hydrolysis Steps

The core of the synthesis lies in the indole ring formation (cyclization) and the subsequent conversion of the ester to the final carboxylic acid (hydrolysis). These steps are frequently where issues arise.

Frequently Asked Questions (FAQs)

Q3: My Reissert synthesis is failing at the reductive cyclization step. I'm using Zn/Acetic Acid, but the yield of my indole-2-carboxylic acid is very low.

A3: Low yields in the reductive cyclization of ethyl o-nitrophenylpyruvate are a known issue with the classical Reissert synthesis.[2] Several factors could be at play:

  • Purity of the Pyruvate Intermediate: The ethyl o-nitrophenylpyruvate (the product of the initial condensation) must be pure. Impurities can interfere with the reduction.

  • Reducing Agent Activity: The activity of zinc dust can vary. Ensure you are using fresh, high-quality zinc. Alternative reducing agents have been successfully employed, including ferrous sulfate with ammonia[11][12], sodium hydrosulfite[12], or catalytic hydrogenation.

  • Reaction Conditions: The temperature and reaction time are critical. Over-reduction or side reactions can occur if the conditions are not optimized. The reaction is often exothermic and may require cooling to maintain control.

Q4: I'm trying to hydrolyze my ethyl indole-2-carboxylate using aqueous NaOH, but the reaction is slow and I'm seeing significant decomposition.

A4: Saponification of ethyl indole-2-carboxylates can be challenging. The indole nucleus can be sensitive to harsh basic conditions, and the ester can be sterically hindered.

  • Problem - Sluggish Reaction: The C2-ester is somewhat sterically hindered and electronically deactivated, making it less reactive than a simple alkyl ester.

  • Problem - Decomposition: The indole N-H proton is acidic. Under strong basic conditions, deprotonation can occur, making the ring more susceptible to oxidative degradation or other side reactions.

  • Recommended Solutions:

    • Change the Solvent System: Using a co-solvent like acetone or THF with aqueous KOH can improve solubility and reaction rates.[13][14]

    • Elevated Temperatures: Carefully controlled heating can accelerate the hydrolysis. Microwave-assisted hydrolysis in high-temperature water has been shown to be extremely effective, often completing in under an hour with excellent yields.[15]

    • Protect the Indole Nitrogen: For particularly sensitive substrates, N-protection (e.g., with a Boc group) can prevent ring-related side reactions, although this adds extra steps to the synthesis.[16]

Q5: My indole-2-carboxylic acid product is decarboxylating during workup or purification. How can I prevent this?

A5: Indole-2-carboxylic acids are notoriously prone to decarboxylation, especially when heated under acidic or even neutral conditions.[2][6] The loss of CO2 is driven by the formation of the stable 2-unsubstituted indole.

  • Mechanism of Decarboxylation: Protonation at the C3 position of the indole ring creates a cationic intermediate that facilitates the elimination of carbon dioxide.

  • Prevention Strategies:

    • Avoid High Temperatures: Do not heat solutions of the carboxylic acid for prolonged periods. If concentration is needed, use a rotary evaporator at low temperatures.

    • Avoid Strong Acids: During workup, acidify the solution to precipitate the product but avoid a large excess of strong acid.

    • Purification: Avoid purification methods that require heat, such as distillation. Recrystallization from a suitable solvent or careful column chromatography on silica gel are preferred. For chromatography, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help prevent streaking.[17]

    • Controlled Decarboxylation: If the 2-unsubstituted indole is the desired product, this tendency can be exploited. Heating the acid in a high-boiling solvent like quinoline, often with a copper catalyst, provides a reliable method for decarboxylation.[6][18][19]

Troubleshooting Workflow: Ester Hydrolysis

G start Ester Hydrolysis Attempt (e.g., NaOH/EtOH) check_result Observe Outcome start->check_result slow_rxn Slow or Incomplete Reaction check_result->slow_rxn Low Conversion decomp Decomposition Observed check_result->decomp Side Products / Low Mass Balance success Successful Hydrolysis check_result->success Clean Conversion sol_1 Increase Temperature or Use KOH/Acetone/H2O slow_rxn->sol_1 sol_2 Consider Microwave Protocol in H2O slow_rxn->sol_2 sol_3 Use Milder Conditions / Shorter Time decomp->sol_3 sol_4 Consider N-Protection Strategy decomp->sol_4

Caption: Troubleshooting guide for ester hydrolysis.

Section 3: Purification and Characterization

Purification of the final indole-2-carboxylic acid can be non-trivial due to its polarity, potential for decarboxylation, and amphoteric nature.

Frequently Asked Questions (FAQs)

Q6: My crude indole-2-carboxylic acid is highly colored. What is the best way to purify it?

A6: Color in the crude product often indicates the presence of oxidative impurities.

  • Recrystallization: This is the most common and effective method. Solvents like ethanol, ethyl acetate, or mixtures with hexanes are often suitable.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and filtering through celite can effectively remove colored impurities.

  • Acid-Base Extraction: An acid-base workup can be highly effective. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent like ethyl acetate to remove neutral impurities, treat the aqueous layer with charcoal if necessary, and then carefully re-precipitate the pure product by adding acid to a pH of 2-3.[17] A patented method involves forming a triethylamine salt to facilitate purification.[20]

Q7: I am struggling to get a clean NMR spectrum of my final product. The peaks are broad, especially the N-H proton.

A7: Broad peaks in the NMR spectrum of indole-2-carboxylic acids are common.

  • N-H and O-H Exchange: The acidic protons on the indole nitrogen and the carboxylic acid can undergo exchange with residual water in the NMR solvent (like DMSO-d6 or CDCl3), leading to broad signals. The carboxylic acid proton is often a very broad singlet.

  • Solvent Choice: Using DMSO-d6 is often best for observing both the N-H and COOH protons, which typically appear as broad singlets downfield (>11 ppm).

  • Purity: Ensure the sample is pure. Residual catalysts or salts can cause peak broadening. Reprecipitation or careful chromatography is key.

Example Protocol: Purification by Acid-Base Extraction

This protocol is a self-validating system for purifying a crude, substituted indole-2-carboxylic acid.

  • Dissolution: Suspend the crude product in a 1 M aqueous solution of sodium bicarbonate (NaHCO3). Use enough solution to fully dissolve the acidic product by forming its sodium salt. Self-Validation: The solid should fully dissolve, indicating successful salt formation. Any remaining solid is likely a non-acidic impurity.

  • Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution two to three times with an organic solvent such as ethyl acetate or dichloromethane. Discard the organic layers. Self-Validation: TLC analysis of the organic layer should show the presence of less polar impurities, while the desired product remains in the aqueous phase.

  • Decolorization (Optional): If the aqueous solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes at room temperature, and then filter the mixture through a pad of celite to remove the charcoal.

  • Precipitation: Cool the clear aqueous solution in an ice bath. While stirring vigorously, slowly add 1 M HCl dropwise. The indole-2-carboxylic acid will begin to precipitate. Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper). Self-Validation: A precipitate will form. The final pH ensures complete protonation of the carboxylate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight. Characterize the final product by NMR, LC-MS, and melting point.

References

Technical Support Center: Synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important indole derivative. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Side Reactions & Issues

The synthesis of this compound, often achieved through methods like the Fischer indole synthesis, is a robust process. However, several side reactions can occur, impacting yield and purity. This section provides a detailed, question-and-answer-style troubleshooting guide for the most common issues.

Question 1: My reaction yields are consistently low, or the reaction fails to proceed. What are the likely causes and how can I fix this?

Low or no yield is a frequent problem and can often be traced back to a few key areas in the experimental setup.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is sensitive to both temperature and reaction time.[1] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials or the desired product.

    • Troubleshooting: Carefully optimize the reaction temperature. A stepwise increase from your current temperature, monitored by Thin Layer Chromatography (TLC), can help identify the optimal thermal window. Similarly, extending the reaction time while monitoring progress can ensure the reaction goes to completion without significant degradation.

  • Poor Quality of Starting Materials: Impurities in the hydrazone or the solvent can significantly hinder the reaction.[1]

    • Troubleshooting: Ensure the purity of your 2,5-dimethylphenylhydrazine and pyruvic acid. Recrystallization of the hydrazine and distillation of the pyruvic acid may be necessary. Solvents should be anhydrous, as water can interfere with the acid catalyst and intermediate steps.

  • Inadequate Acid Catalysis: The acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is crucial for the cyclization step.[2][3] The ammonia generated as a byproduct can neutralize the acid, rendering it ineffective if used in insufficient amounts.[4]

    • Troubleshooting: Ensure a stoichiometric or even a slight excess of the acid catalyst is used. The choice of acid can also be critical; for instance, polyphosphoric acid (PPA) often serves as both a catalyst and a solvent, driving the reaction forward.[5][6]

Question 2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the common side products and how can I minimize their formation?

The formation of multiple products is a classic sign of competing side reactions.[1]

Common Side Products & Mitigation Strategies:

  • Products of N-N Bond Cleavage: A significant side reaction, particularly with electron-rich hydrazones, is the cleavage of the N-N bond.[1][7] This can lead to the formation of 2,5-dimethylaniline and other fragmentation products.[7]

    • Mitigation: This side reaction is often favored under harsh acidic conditions.[8] Using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of strong Brønsted acids might reduce this pathway.[2] Additionally, careful temperature control is essential, as higher temperatures can promote N-N bond scission.

  • Incomplete Cyclization: The reaction may stall after the initial[9][9]-sigmatropic rearrangement, leading to the accumulation of intermediates.

    • Mitigation: Ensure sufficient catalyst concentration and optimal reaction temperature to drive the final cyclization and ammonia elimination steps.[2]

  • Decarboxylation of the Product: The desired product, this compound, can undergo decarboxylation under harsh thermal or acidic conditions to form 4,7-dimethylindole.[9][10]

    • Mitigation: Avoid excessive heating during both the reaction and workup. If decarboxylation is a persistent issue, consider using a lower reaction temperature for a longer duration.[11] The use of copper catalysts in quinoline or other high-boiling solvents is a known method for intentional decarboxylation and should be avoided if the carboxylic acid is the desired product.[12]

Question 3: My final product is colored, suggesting the presence of impurities. What could be the cause and how can I purify it?

Colored impurities are often indicative of oxidation or polymerization byproducts.

Potential Causes & Purification:

  • Oxidation of the Indole Ring: Indoles are electron-rich and susceptible to oxidation, which can lead to the formation of colored byproducts like 2-oxindoles.[13][14][15] This can occur if the reaction is exposed to air for extended periods at high temperatures.

    • Mitigation & Purification: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. Column chromatography on silica gel can also be employed to remove polar, colored impurities.

  • Polymerization: Strong acids and high temperatures can induce the polymerization of the starting materials or the indole product.[1]

    • Purification: These polymeric materials are typically high molecular weight and can often be removed by precipitation from a suitable solvent or by filtration. Column chromatography is also an effective purification method.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer indole synthesis?

The acid catalyst plays several critical roles in the reaction mechanism.[2][5] It first protonates the hydrazone, facilitating its tautomerization to the enamine intermediate.[2] This is followed by protonation that initiates the key[9][9]-sigmatropic rearrangement.[2] Finally, the acid catalyzes the elimination of ammonia in the last step to form the aromatic indole ring.[2]

Q2: Can I use a different starting ketone instead of pyruvic acid?

Yes, the Fischer indole synthesis is versatile and can be performed with various aldehydes and ketones.[2] However, using a different carbonyl compound will result in a different substituent at the 2-position of the indole. For the synthesis of this compound, pyruvic acid (or its ester) is the required starting material to introduce the carboxylic acid group at the 2-position.[5]

Q3: My hydrazone intermediate is difficult to isolate and purify. Can I perform the reaction as a one-pot synthesis?

Yes, a one-pot procedure is a common and efficient approach for the Fischer indole synthesis.[4] In this method, the arylhydrazine and the carbonyl compound are mixed in a suitable solvent with the acid catalyst, and the hydrazone is formed in situ before proceeding to the cyclization step.[5] This avoids the need to isolate the potentially unstable hydrazone intermediate.

Q4: How can I confirm the structure of my final product and identify any byproducts?

Standard analytical techniques are used for structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the position of the methyl groups and the carboxylic acid.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the N-H and C=O stretching of the indole and carboxylic acid functional groups.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

III. Experimental Protocols & Data

Protocol 1: Purification of this compound by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Troubleshooting Recrystallization
Problem Solution
Oiling out instead of crystallizationUse a larger volume of solvent or a different solvent system.
No crystal formation upon coolingScratch the inside of the flask with a glass rod or add a seed crystal.
Poor recoveryMinimize the amount of hot solvent used for dissolution.

IV. Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main synthetic pathway and a common side reaction.

fischer_indole_synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product 2,5-Dimethylphenylhydrazine 2,5-Dimethylphenylhydrazine Hydrazone Hydrazone 2,5-Dimethylphenylhydrazine->Hydrazone Condensation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization (Acid-catalyzed) Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement This compound This compound Diimine->this compound Cyclization & -NH3

Caption: Main pathway of the Fischer indole synthesis.

side_reaction cluster_intermediate Key Intermediate cluster_side_products Side Products Hydrazone Hydrazone 2,5-Dimethylaniline 2,5-Dimethylaniline Hydrazone->2,5-Dimethylaniline N-N Bond Cleavage (Harsh Acid/Heat) Fragmentation Products Fragmentation Products Hydrazone->Fragmentation Products N-N Bond Cleavage (Harsh Acid/Heat)

References

Technical Support Center: Optimization of Indole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their work. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting strategies and optimization methodologies grounded in chemical principles.

Section 1: Foundational Synthesis & General Troubleshooting

Indole-2-carboxylic acid is a versatile intermediate, but its synthesis can be fraught with challenges ranging from low yields to purification difficulties.[1] Understanding the common pitfalls is the first step toward optimizing your process.

FAQ 1: I'm experiencing consistently low yields. Where should I start my investigation?

Low yield is a multifaceted problem. A systematic approach is crucial for diagnosis. We recommend a tiered investigation strategy.

dot

Caption: General workflow for diagnosing low reaction yields.

Troubleshooting Steps:

  • Starting Material Integrity:

    • Cause: Degradation of starting materials, such as the phenylhydrazone in a Fischer synthesis, can halt the reaction. Phenylhydrazones can be unstable; it is often best to use them immediately after preparation.

    • Solution: Verify the purity of your starting materials (e.g., o-nitrotoluene, diethyl oxalate, phenylhydrazine) by NMR or melting point. Ensure they are stored under appropriate conditions.[2]

  • Reaction Monitoring:

    • Cause: Reactions may stall, or the product might degrade under prolonged reaction times or elevated temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. This will help you identify the optimal reaction time and determine if the issue is an incomplete reaction or the formation of side products.

  • Workup and Extraction Losses:

    • Cause: Indole-2-carboxylic acid has some solubility in water, and significant product loss can occur during aqueous workups, especially if the pH is not sufficiently acidic.[3]

    • Solution: During acidic precipitation of the product, ensure the pH is well below the pKa (~4.4), ideally in the pH 1-2 range, to minimize solubility.[3][4] Wash the precipitated solid with a minimal amount of cold water or brine to reduce loss.

Section 2: Method-Specific Troubleshooting

Different synthetic routes present unique challenges. Here we address common issues associated with the principal methods.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method involving the cyclization of a phenylhydrazone, often formed from pyruvic acid, in the presence of an acid catalyst.[5][6]

dot

Caption: Key stages of the Fischer Indole Synthesis mechanism.[5]

FAQ 2: My Fischer synthesis is failing or giving a complex mixture. What are the likely causes?

  • Catalyst Choice: The choice and quality of the acid catalyst are paramount.

    • Cause: Common catalysts like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) can be ineffective if hydrated or used at the wrong temperature. PPA's high viscosity can also lead to poor mixing and localized overheating.[5]

    • Optimization:

      • Ensure ZnCl₂ is freshly fused or dried to remove moisture.

      • When using PPA, ensure the temperature is sufficient for the mixture to be homogenous and stirrable, but avoid excessive heat which can lead to charring.

      • Consider screening alternative Lewis acids or Brønsted acids.

  • Regioisomer Formation:

    • Cause: If you are using a substituted phenylhydrazine, the[7][7]-sigmatropic rearrangement can occur in two different directions, leading to regioisomers. This is also a known issue in related cyclizations like the Hemetsberger–Knittel reaction.[7]

    • Optimization: The regiochemical outcome is often influenced by the steric and electronic nature of the substituents. Lowering the reaction temperature can sometimes increase selectivity. It may be necessary to purify the desired isomer via column chromatography.

Parameter Condition A (Standard) Condition B (Optimized) Condition C (Alternative) Rationale / Key Insight
Catalyst Polyphosphoric Acid (PPA)Anhydrous ZnCl₂Eaton's Reagent (P₂O₅ in MsOH)PPA can be viscous; ZnCl₂ is a classic choice. Eaton's reagent is a powerful, homogenous alternative.
Temperature 100-120 °C80-100 °C70-90 °CLower temperatures can improve selectivity and reduce charring, but may require longer reaction times.
Solvent None (neat PPA)Toluene or XyleneDichloromethaneUsing a high-boiling solvent can improve heat transfer and prevent localized overheating.
Hydrolysis of Indole-2-Carboxylate Esters

A very common and high-yielding method is the saponification of an indole-2-carboxylate ester, typically the ethyl or methyl ester.[4]

FAQ 3: The hydrolysis of my ethyl indole-2-carboxylate is slow or incomplete. How can I improve it?

  • Cause: Incomplete hydrolysis is often due to insufficient base, inadequate reaction time/temperature, or poor solubility of the ester in the reaction medium.

  • Optimization:

    • Base Stoichiometry: Use a significant excess of the base (e.g., 3-5 equivalents of NaOH or KOH).

    • Solvent System: While aqueous ethanol is common, using a co-solvent like THF or dioxane can improve the solubility of the starting ester and accelerate the reaction.

    • Temperature: Refluxing the reaction mixture is standard. Ensure you are reaching the boiling point of your solvent system.

    • Monitoring: Track the disappearance of the starting ester spot by TLC. If the reaction stalls, adding more base or a small amount of water (if in a mostly organic solvent system) can help.

Section 3: Purification & Characterization Clinic

Isolating pure indole-2-carboxylic acid can be challenging due to its physical properties and the nature of impurities from the synthesis. The pure compound should be an off-white to yellow crystalline powder.[4]

FAQ 4: My crude product is a dark, oily solid. How can I purify it effectively?

A discolored, non-crystalline product indicates significant impurities. A multi-step purification strategy is often required.

  • Acid-Base Extraction: This is a powerful first step to remove neutral impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base solution (e.g., saturated sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

    • Re-acidify the aqueous layer with cold HCl (e.g., 2M) to a pH of 1-2 to precipitate the pure product. Filter and wash the solid.

  • Recrystallization: This is the best method for obtaining a high-purity crystalline solid.

    • Solvent Screening: Finding the right solvent is key. The ideal solvent dissolves the compound when hot but not when cold.[3] Common candidates include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexane.

    • Decolorization: If the hot solution is still highly colored, you can add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed colored impurities.

  • Advanced Purification via Salt Formation:

    • For particularly stubborn impurities, a patented method involves selective precipitation of a triethylamine salt.[8] The crude product is dissolved in an organic solvent like ethyl acetate, and triethylamine is added to precipitate the salt. This salt can be filtered off, redissolved in water, treated with charcoal, and then re-precipitated as the pure acid by adding a mineral acid.[8]

Section 4: Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 5-Chloro-1H-indole-2-carboxylate

This procedure is adapted from a standard method for preparing substituted indole-2-carboxylic acids.[7]

  • To a solution of ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate (e.g., 1.0 g, 3.76 mmol) in ethanol (20 mL), add a solution of sodium hydroxide (0.45 g, 11.28 mmol) in water (5 mL).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 2M HCl.

  • A white or off-white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the desired 5-chloro-3-propyl-1H-indole-2-carboxylic acid.

Protocol 2: Recrystallization Solvent Screening

This protocol helps identify a suitable solvent system for purification.[3]

  • Place approximately 20-30 mg of your crude indole-2-carboxylic acid into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature until the volume is ~0.5 mL. Note if the solid dissolves completely (if so, this solvent is unsuitable for single-solvent recrystallization).

  • For tubes where the solid is insoluble or sparingly soluble, gently heat the mixture in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice bath for 15-20 minutes.

  • A good recrystallization solvent is one in which the compound dissolves completely when hot but forms a significant amount of crystalline precipitate upon cooling.

References

overcoming solubility issues with 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4,7-dimethyl-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with the handling and solubility of this compound.

The unique structure of this compound—featuring a hydrophobic indole nucleus with two methyl groups and an ionizable carboxylic acid moiety—presents specific solubility challenges. Understanding these properties is the key to successful experimentation.

Physicochemical Properties Overview

A summary of the key properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1]
Appearance White to off-white crystalline powder[3]
XLogP3 (Hydrophobicity) 2.6[1]
pKa (Predicted) ~4.4 (Estimated based on Indole-2-carboxylic acid)[4]
General Solubility Profile Sparingly soluble in water; Soluble in DMSO, DMF, ethanol, and methanol.[3][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound, this compound, will not dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). How can I get it into solution?

A1: This is the most common challenge and is expected due to the compound's molecular structure. The hydrophobic indole core and methyl groups lead to poor aqueous solubility at neutral pH. The most effective strategy is to leverage the acidic carboxylic acid group through pH adjustment.

Root Cause: At neutral pH, the carboxylic acid group (-COOH) is primarily in its protonated, uncharged form. This form is not polar enough to overcome the hydrophobicity of the rest of the molecule, leading to insolubility in water.

Solution: Solubilization via pH Adjustment

By raising the pH of the solution to a value approximately 1.5 to 2 units above the compound's pKa (~4.4), you can deprotonate the carboxylic acid to its negatively charged carboxylate salt (-COO⁻).[6][7][8] This ionized form is significantly more polar and thus more water-soluble.[9][10]

See Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment for a detailed methodology.

Q2: I successfully dissolved my compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (an organic co-solvent like DMSO) to one where it is poorly soluble (an aqueous medium).[11][12][13]

Root Cause: The high concentration of DMSO in the stock solution keeps the hydrophobic compound solubilized. When you perform a large dilution into an aqueous buffer, the final DMSO concentration plummets, and the water-based medium is unable to keep the now poorly-solvated, hydrophobic compound in solution.[12][13]

Solutions:

  • Optimize the Dilution Technique: Avoid adding the DMSO stock directly as a single drop into the bulk aqueous solution. Instead, add the stock solution slowly, drop-by-drop, to the vortex of the rapidly stirring aqueous medium.[13][14] This promotes rapid dispersion and prevents localized high concentrations that initiate precipitation. See Protocol 3 for details.

  • Use an Intermediate Co-solvent Percentage: If your experimental system can tolerate it, ensure the final solution contains a low percentage of a co-solvent.[9][15][16] For example, instead of diluting into a pure aqueous buffer, dilute into a buffer that already contains 5-10% of the co-solvent (e.g., ethanol or PEG 400). This reduces the abrupt change in solvent polarity.[17]

  • Reduce the Final Concentration: You may be exceeding the maximum aqueous solubility limit, even with a small amount of co-solvent. Try working with a lower final concentration of the compound.

Q3: I need to prepare a high-concentration stock solution for long-term storage. What is the best practice?

A3: Preparing a stable, high-concentration stock solution is critical for experimental reproducibility.

Root Cause of Instability: Improper solvent choice or the presence of contaminants like water can lead to degradation or precipitation over time, especially during freeze-thaw cycles.[18]

Solution: Use a High-Purity, Anhydrous Solvent

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the preferred solvents for creating high-concentration stock solutions of this compound.

  • Solvent Quality is Critical: DMSO is highly hygroscopic (readily absorbs water from the atmosphere).[14] Water contamination in your DMSO stock can significantly reduce the solubility of hydrophobic compounds, leading to precipitation upon storage or freezing.[14][18] Always use new, unopened bottles of anhydrous, high-purity solvent.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture, and to avoid repeated freeze-thaw cycles.[14]

See Protocol 1: Preparation of a Stock Solution in an Organic Solvent for a detailed methodology.

Q4: My experiment is sensitive to pH changes and high concentrations of organic solvents. Are there any alternative methods to increase aqueous solubility?

A4: Yes. When pH modification and co-solvents are not viable options, the use of solubilizing excipients like cyclodextrins is an excellent alternative.

Root Cause of the Problem: The core issue remains the compound's hydrophobicity.

Solution: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[19][20][21] They can encapsulate the hydrophobic part of a "guest" molecule, like this compound, forming a water-soluble inclusion complex.[22][23]

  • How it Works: The hydrophobic indole core of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[20]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high solubility and safety profiles.[19]

This method typically involves preparing a solution of the cyclodextrin in water and then adding the compound, followed by stirring or sonication until a clear solution is formed. The optimal ratio of compound to cyclodextrin often requires empirical determination.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason for the solubility issues with this compound?

A: The compound has a dual chemical nature. It possesses a large, non-polar, and rigid indole ring system made even more hydrophobic by two methyl groups. This dominates its character, making it poorly soluble in water ("hydrophobic"). At the same time, it has a carboxylic acid group, which is a polar, ionizable handle that can be used to manipulate solubility under the right conditions.

Q: How exactly does raising the pH increase solubility?

A: This is a direct application of acid-base chemistry and Le Châtelier's principle.[6][7] The carboxylic acid (R-COOH) exists in equilibrium with its deprotonated carboxylate form (R-COO⁻) and a proton (H⁺) in water.

R-COOH (less soluble) ⇌ R-COO⁻ (more soluble) + H⁺

When you add a base (like NaOH or a basic buffer), it consumes the H⁺ ions. According to Le Châtelier's principle, the equilibrium will shift to the right to replenish the H⁺, thereby converting more of the less soluble protonated form into the more soluble deprotonated carboxylate salt.[24]

Logical Relationship: pH and Solubility

cluster_equilibrium Chemical Equilibrium in Water cluster_intervention Experimental Intervention cluster_result Result Protonated R-COOH (Protonated Form) Low Aqueous Solubility Deprotonated R-COO⁻ + H⁺ (Deprotonated Salt Form) High Aqueous Solubility Protonated->Deprotonated pKa ~ 4.4 AddBase Add Base (OH⁻) pH Increases Shift Equilibrium Shifts Right (Le Chatelier's Principle) AddBase->Shift Consumes H⁺ Shift->Deprotonated Favors formation of Solubilized Solution Becomes Clear (Compound Dissolves) Shift->Solubilized Leads to

Caption: Mechanism of pH-dependent solubilization.

Q: What are the most common co-solvents and how should I choose one?

A: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic drugs.[9][15] Common choices include:

  • DMSO: Excellent solubilizing power but can be toxic to some cell lines at concentrations above 0.5-1%.

  • Ethanol: Good solubilizing power and often better tolerated by biological systems than DMSO.

  • Polyethylene Glycol (PEG 300 or PEG 400): Low-molecular-weight PEGs are water-miscible liquids that are effective co-solvents and are generally considered to have low toxicity.[16]

  • Propylene Glycol: Another commonly used co-solvent in pharmaceutical formulations.

The choice depends entirely on the tolerance of your experimental system (e.g., cell line, enzyme assay) to the specific solvent. Always run a vehicle control (your final buffer/medium containing the same concentration of the co-solvent but without the compound) to account for any effects of the solvent itself.

Experimental Protocols & Workflows

Systematic Solubilization Workflow

This decision tree provides a logical path to achieving a clear, stable solution of this compound.

start Goal: Dissolve Compound stock Prepare High-Conc Stock? (Protocol 1) start->stock final_sol What is the final solvent? stock->final_sol organic Organic Solvent final_sol->organic Organic aqueous Aqueous Buffer / Medium final_sol->aqueous Aqueous ph_ok Is pH adjustment (>8.0) acceptable for experiment? aqueous->ph_ok cosolvent_ok Are co-solvents (<5%) acceptable for experiment? ph_ok->cosolvent_ok No use_ph Use pH Adjustment (Protocol 2) ph_ok->use_ph Yes use_cosolvent Use Co-Solvent Dilution (Protocol 3) cosolvent_ok->use_cosolvent Yes use_cyclo Use Cyclodextrins (e.g., HP-β-CD) cosolvent_ok->use_cyclo No

Caption: Decision workflow for solubilizing the compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is the critical first step.

Materials:

  • This compound (MW: 189.21 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or microcentrifuge tube

  • Vortex mixer and sonicator

Procedure:

  • Weigh Compound: Accurately weigh 1.89 mg of the compound and transfer it to a sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the solid does not completely dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied.[14] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment

This protocol is for preparing a working solution directly in an aqueous buffer.

Materials:

  • This compound

  • Desired aqueous buffer (e.g., Tris buffer, avoid phosphate buffers if precipitation of phosphate salts is a concern)

  • 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare Slurry: Add the desired mass of the compound to the aqueous buffer to create a slurry (e.g., 1 mg in 10 mL). The compound will not dissolve at this stage.

  • Monitor pH: Place the beaker on a stir plate with a stir bar and begin stirring. Place a calibrated pH probe into the solution.

  • Adjust pH: While stirring, add the 1 M NaOH solution dropwise. Monitor the pH closely.

  • Observe Dissolution: As the pH rises above 6-7, the compound will begin to dissolve. Continue adding NaOH dropwise until the pH is stable at the desired level (typically pH 8.0 - 9.0) and the solution is completely clear.

  • Final Volume Adjustment: If necessary, adjust the final volume with the buffer to achieve the target concentration.

Protocol 3: Method for Diluting a DMSO Stock to Minimize Precipitation

This protocol details the best practice for diluting a concentrated organic stock into an aqueous medium.

Materials:

  • Concentrated stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Vortex mixer or stir plate

Procedure:

  • Prepare Aqueous Phase: Place the final volume of the pre-warmed aqueous medium into a tube or beaker.

  • Initiate Stirring: Begin vigorous stirring or vortexing to create a well-mixed system.

  • Calculate Volume: Use the formula C₁V₁ = C₂V₂ to calculate the required volume of the DMSO stock. Aim for a final DMSO concentration of ≤0.5%.

  • Slow, Stepwise Addition: Add the calculated volume of the DMSO stock solution very slowly, either drop-by-drop onto the wall of the tube or directly into the vortex of the stirring liquid.[13][14]

  • Maintain Mixing: Continue to vortex or stir the solution for an additional 1-2 minutes after the addition is complete to ensure maximum dispersion.

  • Use Immediately: It is best practice to use the freshly prepared aqueous solution immediately, as some compounds may precipitate out over time even if they initially appear dissolved.[25]

References

Technical Support Center: Stability Studies of 4,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,7-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of its stability profile. While specific, published stability data for the 4,7-dimethyl derivative is limited, the well-understood chemistry of the indole-2-carboxylic acid scaffold provides a robust framework for predicting its behavior and designing effective stability studies.

This document provides troubleshooting advice and detailed protocols based on established principles of pharmaceutical forced degradation studies, as outlined in ICH guidelines.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing unexpected peaks in my HPLC analysis after preparing the sample in an acidic mobile phase. What is the likely cause?

Answer: This is a common issue with indole derivatives. The indole ring is electron-rich and highly susceptible to acid-catalyzed degradation.[3] The nitrogen atom in the indole ring can be protonated, but the C3 position is particularly nucleophilic and prone to protonation. This can initiate a cascade of reactions, including dimerization or the formation of other degradation products, which would appear as new peaks in your chromatogram.

Troubleshooting Steps:

  • pH Adjustment: The most effective solution is to adjust your mobile phase to a neutral or mildly acidic pH (e.g., pH 6.0-7.0). Avoid strongly acidic conditions.

  • Sample Diluent: Ensure your sample diluent is also pH-neutral and compatible with your mobile phase to prevent on-instrument degradation.

  • Method Validation: As part of your analytical method development, perform a solution stability study in your chosen diluent to confirm that the analyte is stable for the duration of the analysis.

Q2: My compound shows significant degradation in a stock solution stored at room temperature, even when protected from light. What's happening?

Answer: The indole nucleus is susceptible to air oxidation, a process that can be accelerated by trace metal ions or ambient temperatures.[3][4] The electron-rich pyrrole ring can react with atmospheric oxygen to form various oxidized species, such as oxindoles or dimeric products.[4] The methyl groups on the benzene ring portion of your molecule may slightly modulate this reactivity but are unlikely to prevent it.

Troubleshooting Steps:

  • Inert Atmosphere: Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Solvent Purity: Use high-purity, degassed solvents for preparing solutions. Solvents can contain dissolved oxygen or peroxide impurities that initiate oxidation.

  • Storage Conditions: Store stock solutions frozen (-20°C or -80°C) to significantly slow down the rate of degradation.

  • Antioxidants: For formulation development, the inclusion of antioxidants may be considered, but this should be carefully evaluated for compatibility and its impact on downstream applications.

Q3: I'm designing a forced degradation study. What are the key stress conditions I must include for this molecule?

Answer: A comprehensive forced degradation study should be designed to cover the most likely degradation pathways.[1] For an indole-2-carboxylic acid derivative, the critical stress conditions are:

  • Oxidation: This is expected to be a major degradation pathway.

  • Photolysis: Indole derivatives are known to be light-sensitive.[5]

  • Acid/Base Hydrolysis: To test the stability of the carboxylic acid and the indole ring across a pH range.

  • Thermal Stress: To evaluate the molecule's stability at elevated temperatures.

A detailed protocol for conducting these studies is provided in the "Experimental Protocols" section below.

Q4: The solubility of this compound is poor in aqueous media, making my hydrolysis experiments difficult. How can I address this?

Answer: This is a common challenge with aromatic carboxylic acids.

Troubleshooting Steps:

  • Co-Solvents: Use a small percentage of an organic co-solvent (e.g., acetonitrile or methanol) to increase solubility in your acidic and basic stress solutions. Ensure the co-solvent is stable under the test conditions and does not interfere with the analysis. A typical starting point is 10-20% v/v.

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. The compound will be significantly more soluble in basic solutions (pH > pKa) where it is deprotonated to the carboxylate salt. The predicted pKa for the parent indole-2-carboxylic acid is around 4.4.[5][6]

  • Suspension Approach: If solubility remains a major issue, you can perform the study on a suspension of the material. Ensure adequate stirring to maximize the wetted surface area. The goal of forced degradation is to generate degradants, which can often be achieved even with limited solubility.

Experimental Protocols & Workflows

Protocol 1: Standard Forced Degradation Study

This protocol outlines the steps for conducting a comprehensive forced degradation study, a crucial step in developing stability-indicating analytical methods.[2][7]

Objective: To generate potential degradation products of this compound under various stress conditions and establish a stability-indicating profile.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, expose the stock solution to 60°C.

    • Photolytic Degradation (ICH Q1B): Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples:

    • Unstressed Control: A sample of the stock solution stored under normal conditions (e.g., 4°C, protected from light).

    • Dark Control (for Photostability): A sample wrapped in aluminum foil and placed alongside the photostability samples to differentiate between light-induced and thermal degradation.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

  • Sample Analysis:

    • Neutralize the acid and base samples before dilution.

    • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).

    • Analyze by a stability-indicating HPLC-UV/MS method. A mass spectrometer is crucial for identifying the mass of the degradation products.

Workflow & Data Visualization

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic 0.1 M HCl, 60°C stock->acid Expose base Basic 0.1 M NaOH, 60°C stock->base Expose oxidative Oxidative 3% H₂O₂, RT stock->oxidative Expose thermal Thermal Solid & Solution, 80°C stock->thermal Expose photo Photolytic ICH Q1B Light stock->photo Expose dark_control Dark Control stock->dark_control Expose sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling dark_control->sampling neutralize Neutralize & Dilute sampling->neutralize hplc Analyze via HPLC-UV/MS neutralize->hplc report Identify Degradants & Assess Mass Balance hplc->report

Caption: Workflow for a typical forced degradation study.

Predicted Degradation Pathways and Stability Profile

Based on the chemistry of the indole-2-carboxylic acid scaffold, a summary of expected stability and potential degradation products is presented below.

Summary of Expected Stability
Stress ConditionReagent/ConditionExpected StabilityPredicted Major Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CPotentially UnstableProducts of ring protonation, potential for decarboxylation at higher temperatures.[8][9]
Basic Hydrolysis 0.1 M NaOH, 60°CLikely StableThe carboxylate anion is generally stable. The indole ring is also relatively stable to base.
Oxidative 3% H₂O₂, RTUnstable4,7-dimethyl-1H-indole-2,3-dione (Isatin derivative), dimers, and other ring-oxidized species.[4][10]
Thermal 80°C (Dry Heat)Likely StableThe parent compound has a high melting point (202-206°C).[8] Significant degradation is not expected at 80°C, but decarboxylation is possible at much higher temperatures.[8]
Photolytic ICH Q1B ConditionsUnstableComplex mixture of photo-oxidation and rearrangement products. The indole core is a known photosensitizer.[11][12][13]
Visualization of Potential Degradation Pathways

The primary degradation pathway anticipated for this compound is oxidation.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal High-Temp Thermal Degradation parent 4,7-dimethyl-1H-indole- 2-carboxylic acid isatin 4,7-dimethyl-1H-indole-2,3-dione (Isatin Derivative) parent->isatin [O] (e.g., H₂O₂) dimer Dimeric Products parent->dimer [O] photo_ox Photo-oxidized Species parent->photo_ox hv, O₂ decarboxylated 4,7-dimethyl-1H-indole (Decarboxylation Product) parent->decarboxylated Δ (High Temp)

Caption: Predicted degradation pathways for the indole core.

References

Technical Support Center: Troubleshooting Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing indole scaffolds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to help you proactively avoid byproduct formation and optimize your reaction outcomes.

Indole and its derivatives are cornerstone heterocyclic structures in medicinal chemistry and materials science.[1] However, their synthesis can be plagued by issues such as low yields, polymerization, and the formation of undesired regioisomers. This guide offers a structured, question-and-answer approach to troubleshoot some of the most common and challenging indole synthesis reactions.

Section 1: The Fischer Indole Synthesis

The Fischer method is arguably the most classic and widely used route to substituted indoles, involving the acid-catalyzed cyclization of an arylhydrazone.[2][3] Despite its versatility, its reliance on strong acids and heat often leads to specific and frustrating side reactions.[4]

FAQ 1.1: My Fischer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the selectivity?

Root Cause Analysis: This is a classic challenge in Fischer indole synthesis.[1] The reaction proceeds through an enamine intermediate which then undergoes a[5][5]-sigmatropic rearrangement.[3][6] An unsymmetrical ketone can form two different enamine tautomers, each leading to a different regioisomeric indole product. The final ratio of these isomers is a delicate balance of thermodynamic and kinetic control, heavily influenced by your choice of acid catalyst, solvent, and temperature.[7][8]

  • Acid Catalyst: The nature and strength of the acid are critical.[9] Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can favor different transition states.[2][3] The acidity of the medium dictates the equilibrium between the possible enamine intermediates.[1] Generally, stronger acids and higher temperatures favor the thermodynamically more stable (more substituted) enamine, while milder conditions may allow for kinetic control.

  • Steric Hindrance: Bulky groups on the ketone can sterically direct the formation of the less hindered enamine, thereby favoring one regioisomer.[7]

Troubleshooting & Optimization Strategy:

  • Catalyst Screening: Don't rely on a single "go-to" acid. Systematically screen a panel of both Brønsted and Lewis acids of varying strengths.[9][10] For example, compare the results of polyphosphoric acid (PPA) with a milder catalyst like zinc chloride or even acetic acid.

  • Temperature Modulation: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically preferred product. This slows down the equilibration between enamine intermediates.

  • Solvent Effects: While often overlooked, the solvent can influence catalyst activity and intermediate stability. A study on the roles of Lewis acids and solvents found that while the substrate structure has the dominant influence, solvent properties can play a role.[8] Consider screening solvents with different polarities.

dot

Caption: Regioselectivity control point in the Fischer Indole Synthesis.

FAQ 1.2: My reaction is producing significant amounts of tar and polymeric byproducts, leading to low yields and difficult purification. What is the cause?

Root Cause Analysis: Tar and polymer formation is a frequent problem, especially when scaling up the Fischer synthesis.[4] It arises from the harsh, acidic conditions and elevated temperatures that can cause starting materials, intermediates, or the indole product itself to degrade and polymerize.[1] Indoles, particularly those with electron-rich substituents, are susceptible to acid-catalyzed polymerization.

Troubleshooting & Optimization Strategy:

  • Optimize Catalyst Concentration: More is not always better. An excessively high concentration of a strong acid can accelerate polymerization pathways. Titrate the catalyst loading to find the minimum amount required for efficient cyclization.

  • Temperature Control is Paramount: Avoid temperature spikes. For larger-scale reactions, use a jacketed reactor with efficient heat transfer. The goal is to maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[4]

  • Consider Solid-Phase Acid Catalysts: Solid acid catalysts, such as Amberlite IR-120H, can be a game-changer. They provide the necessary acidic environment but can be easily filtered off, preventing the product from sitting in a hot acidic solution during workup, which is often when much of the degradation occurs.[4]

  • Inert Atmosphere: Although not always reported, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored, tarry impurities.

Section 2: The Bischler-Moehlau Indole Synthesis

This method synthesizes 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[11] While powerful, it is known for often harsh conditions and complex mechanistic pathways that can be substrate-dependent.[12][13]

FAQ 2.1: My Bischler-Moehlau reaction is giving a complex mixture of products, or a very low yield of the desired 2-aryl indole. What's going wrong?

Root Cause Analysis: The mechanism of the Bischler-Moehlau synthesis is surprisingly complex and can proceed through several competing pathways.[12][14] The reaction begins with the formation of an α-anilino ketone intermediate. From there, the pathway can diverge. One key intermediate involves the condensation with a second molecule of aniline to form an imine, which then cyclizes.[12] If this second condensation is inefficient, or if other reactive sites are available, a host of side reactions can occur.

Troubleshooting & Optimization Strategy:

  • Aniline Stoichiometry: The reaction requires an excess of aniline to act as both a reactant and a solvent/acid scavenger.[11] Ensure you are using a sufficient excess (often 3 equivalents or more).

  • Microwave Irradiation: Modern protocols have shown that microwave heating can dramatically improve yields and reduce reaction times.[13] The rapid, uniform heating provided by microwaves can favor the desired cyclization pathway over slower, thermal decomposition routes.

  • Catalyst Modification: While the classical method often uses aniline hydrobromide formed in situ, the addition of a catalyst like lithium bromide has been shown to promote the reaction under milder conditions.[13]

dot

Caption: Key steps and potential failure points in the Bischler-Moehlau synthesis.

Section 3: The Madelung Indole Synthesis

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide.[15] Its primary drawback has historically been the extremely harsh conditions required.[16]

FAQ 3.1: The classical Madelung conditions (strong base, >200°C) are causing my starting material/product to decompose. How can I achieve this transformation under milder conditions?

Root Cause Analysis: The classical Madelung synthesis requires harsh conditions because a very strong base is needed to deprotonate the relatively non-acidic benzylic C-H bond ortho to the amide group.[17] These high temperatures can easily lead to charring and decomposition, especially with sensitive functional groups.

Troubleshooting & Optimization Strategy: Modern Modifications Fortunately, several modern variations have been developed to circumvent the need for extreme heat.[15][16]

  • Organometallic Bases: The use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at much lower temperatures (-20 to 25 °C) is the most significant improvement.[15] These bases are strong enough to facilitate the cyclization without requiring thermal energy.

  • Activating Groups: Introducing an electron-withdrawing group (EWG) on the alkyl portion of the amide (e.g., cyano, tosyl, or ester group) increases the acidity of the adjacent C-H bond.[18][19] This allows the cyclization to occur with weaker bases and at significantly lower temperatures.

Table 1: Comparison of Classical vs. Modern Madelung Conditions

ParameterClassical MadelungModern Madelung (Organometallic)Modern Madelung (Activated)
Base NaOEt, KOtBun-BuLi, LDADBN, K₂CO₃
Temperature 200–400 °C[15]-20 to 25 °C[15]100 °C[19]
Substrate Scope Limited to robust moleculesBroader scopeRequires specific activating groups
Key Drawback Thermal decompositionRequires anhydrous/inert conditionsRequires synthesis of activated substrate

Section 4: General Purification & Analysis

Protocol: A General Method for Purifying Crude Indole via Column Chromatography

Objective: To remove byproducts, unreacted starting materials, and baseline "tar" from a crude indole synthesis reaction mixture.

Materials:

  • Crude reaction mixture (concentrated onto a small amount of silica if it's an oil/solid).

  • Silica gel (standard 230-400 mesh).

  • Solvents: Hexanes (or Heptane), Ethyl Acetate, Dichloromethane (DCM), Triethylamine (TEA).

  • TLC plates, chamber, and UV lamp.

Methodology:

  • Prepare the Column: Dry-pack or slurry-pack a glass column with silica gel in your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate). The amount of silica should be roughly 50-100 times the mass of your crude material.

  • Select the Eluent System: Using TLC, find a solvent system that gives your desired indole product an Rf value of ~0.2-0.3. A common starting point is a mixture of Hexanes and Ethyl Acetate.

    • Pro-Tip: Indoles can "streak" on silica due to the slightly acidic nature of the silica surface and the basicity of the indole nitrogen. To prevent this, add 0.1-0.5% triethylamine (TEA) to your eluent system. This will sharpen your spots and improve separation.

  • Load the Column: Dissolve your crude material in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this "dry load" to the top of your prepared column. This technique provides much better resolution than loading the sample as a liquid.

  • Run the Column: Begin eluting with your starting solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 2% Ethyl Acetate in Hexanes to 5%, then 10%, etc.) to elute more polar compounds. This allows for clean separation of the less polar product from more polar impurities.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporator) to yield your purified indole.

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 4,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid. This guide is tailored for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable indole derivative. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust and efficient synthesis process.

Introduction: The Synthetic Strategy

The most common and industrially viable route to this compound involves a two-step process:

  • Japp-Klingemann Reaction: This reaction synthesizes the key intermediate, pyruvic acid 2,5-dimethylphenylhydrazone, from 2,5-dimethylaniline.

  • Fischer Indole Synthesis: The subsequent acid-catalyzed cyclization of the hydrazone intermediate yields the final product, this compound.[1][2][3]

This guide will delve into the practical aspects of scaling up both stages of this synthesis, addressing potential challenges and providing actionable solutions.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis 2,5-Dimethylaniline 2,5-Dimethylaniline Diazonium Salt Diazonium Salt 2,5-Dimethylaniline->Diazonium Salt NaNO2, HCl Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Pyruvic Acid Final Product 4,7-dimethyl-1H-indole- 2-carboxylic acid Hydrazone Intermediate->Final Product Acid Catalyst, Heat

Caption: Overall synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer Indole Synthesis the preferred method for this compound?

The Fischer Indole Synthesis is a robust and versatile method for constructing the indole ring system.[1][3] It is particularly well-suited for large-scale production due to the availability of starting materials and the generally good yields. The reaction has been extensively studied, and its mechanism is well-understood, which aids in troubleshooting and optimization.[4][5]

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Diazonium Salt Instability: Aryl diazonium salts are potentially explosive, especially when dry. They should always be prepared and used in solution at low temperatures (0-5 °C) without isolation.

  • Exothermic Reactions: Both the diazotization and the Fischer indole cyclization can be exothermic.[6] On a large scale, efficient heat management is crucial to prevent thermal runaway.

  • Acid Handling: The Fischer indole synthesis often employs strong acids like polyphosphoric acid or sulfuric acid, which are corrosive and require careful handling.[3]

Q3: Can I use a one-pot procedure for this synthesis?

While one-pot Fischer indole syntheses have been reported, for scaling up, a two-step process is generally recommended for better control over each reaction stage.[1] This allows for the optimization of conditions for both the Japp-Klingemann reaction and the subsequent cyclization, leading to higher overall yields and purity.

Q4: What is the expected yield for this synthesis at scale?

With proper optimization, the Japp-Klingemann reaction can proceed with high efficiency. The Fischer indole cyclization yield can vary depending on the substrate and conditions, but yields of 70-85% are achievable at scale with careful control of reaction parameters.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield in Japp-Klingemann Reaction Incomplete diazotization of 2,5-dimethylaniline.Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of NaNO2 and ensure adequate mixing.
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation. Avoid exposure to high temperatures or direct sunlight.
Incorrect pH for the coupling reaction.The coupling reaction should be performed under mildly acidic to neutral conditions. Adjust the pH with a suitable buffer if necessary.
Low Yield and/or Tar Formation in Fischer Indole Synthesis Acid catalyst is too strong or concentration is too high.Optimize the choice and concentration of the acid catalyst. Consider using a milder acid like acetic acid or a solid acid catalyst.[4]
Reaction temperature is too high.Implement precise temperature control using a jacketed reactor. Localized overheating can lead to significant tar formation.[6]
Presence of impurities in the hydrazone intermediate.Ensure the hydrazone is thoroughly purified before the cyclization step. Residual starting materials or byproducts can interfere with the reaction.
Product Purification Challenges Co-precipitation of impurities during crystallization.Optimize the crystallization solvent system. A staged crystallization by adjusting the pH can be effective for purifying carboxylic acids.[7]
Oiling out of the product instead of crystallization.Ensure the solution is not supersaturated. Slow cooling and seeding with a small crystal of the pure product can induce crystallization.
Product is difficult to filter.The crystal morphology can be influenced by the crystallization solvent and cooling rate. Aim for well-defined crystals that are easier to filter and wash.

Troubleshooting Workflow: Low Yield in Fischer Indole Synthesis

Troubleshooting_Workflow Start Low Yield Check_Purity Check Purity of Hydrazone Intermediate Start->Check_Purity Optimize_Acid Optimize Acid Catalyst and Concentration Check_Purity->Optimize_Acid Purity OK Solution Improved Yield Check_Purity->Solution Impure, Recrystallize Control_Temp Implement Strict Temperature Control Optimize_Acid->Control_Temp Check_Reaction_Time Verify Complete Reaction by TLC/HPLC Control_Temp->Check_Reaction_Time Check_Reaction_Time->Optimize_Acid Incomplete Reaction Purification_Issues Investigate Work-up and Purification Check_Reaction_Time->Purification_Issues Reaction Complete Purification_Issues->Solution

Caption: A systematic approach to troubleshooting low yields in the Fischer indole synthesis.

Scalable Experimental Protocols

The following protocols are designed for the synthesis of this compound on a multi-gram to kilogram scale.

Protocol 1: Synthesis of 2,5-Dimethylphenylhydrazine Hydrochloride

This is the precursor for the Japp-Klingemann reaction.

Reagent CAS No. Quantity Molar Eq.
2,5-Dimethylaniline95-78-3121.18 g1.0
Concentrated HCl7647-01-0300 mL-
Sodium Nitrite7632-00-072.45 g1.05
Stannous Chloride Dihydrate10025-69-1451.2 g2.0

Step-by-Step Procedure:

  • Diazotization: In a jacketed reactor, suspend 2,5-dimethylaniline in concentrated HCl and water. Cool the mixture to 0-5°C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Reduction: In a separate reactor, dissolve stannous chloride dihydrate in concentrated HCl. Cool this solution to 0-5°C.

  • Addition: Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10°C.

  • Isolation: After the addition is complete, stir the mixture for 2 hours at room temperature. The 2,5-dimethylphenylhydrazine hydrochloride will precipitate.

  • Purification: Filter the solid, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., ethanol) to remove colored impurities. Dry the product under vacuum.

Protocol 2: Synthesis of this compound

This protocol combines the Japp-Klingemann reaction and the Fischer indole synthesis.

Reagent CAS No. Quantity Molar Eq.
2,5-Dimethylphenylhydrazine HCl56737-78-1172.66 g1.0
Pyruvic Acid127-17-388.06 g1.0
Sodium Acetate127-09-382.03 g1.0
Ethanol64-17-51.5 L-
Polyphosphoric Acid (PPA)8017-16-1500 g-

Step-by-Step Procedure:

  • Hydrazone Formation (Japp-Klingemann): In a reactor, dissolve 2,5-dimethylphenylhydrazine hydrochloride and sodium acetate in ethanol. To this solution, add pyruvic acid dropwise while maintaining the temperature at 20-25°C. Stir for 2-3 hours until the reaction is complete (monitored by TLC/HPLC).

  • Isolation of Intermediate: The pyruvic acid 2,5-dimethylphenylhydrazone will precipitate. Filter the solid, wash with water and a small amount of cold ethanol. Dry the intermediate.

  • Cyclization (Fischer Indole Synthesis): In a clean, dry reactor, heat polyphosphoric acid to 80-90°C.

  • Addition of Hydrazone: Slowly and portion-wise add the dried hydrazone intermediate to the hot PPA with vigorous stirring. A significant exotherm may be observed; control the addition rate to maintain the temperature below 110°C.

  • Reaction Completion: After the addition is complete, stir the mixture at 100°C for 1-2 hours until the reaction is complete.

  • Work-up: Cool the reaction mixture to 60-70°C and carefully quench by pouring it onto a mixture of ice and water with stirring.

  • Isolation and Purification: The crude this compound will precipitate. Filter the solid and wash thoroughly with water until the washings are neutral. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water.

Data Summary

Parameter Japp-Klingemann Reaction Fischer Indole Synthesis
Typical Scale 1-10 kg1-10 kg
Temperature 20-25°C90-110°C
Reaction Time 2-3 hours1-2 hours
Typical Yield 85-95%75-85%
Key Control Parameters Temperature, pHTemperature, Rate of Addition

References

Technical Support Center: Troubleshooting Spectroscopic Analysis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize spectroscopic techniques to characterize these vital heterocyclic compounds. My aim is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve common experimental challenges. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analysis.

Section 1: General Sample Preparation and Handling

Proper sample preparation is the foundation of reliable spectroscopic data. Many issues that appear to be instrument-related can be traced back to the sample itself.

FAQ: My indole sample has a pinkish or yellowish hue. Is it impure?

Answer: Possibly. While pure indole is typically a white solid, the appearance of a pinkish or yellowish color often suggests the presence of oxidation or polymerization products.[1] This can be a result of prolonged storage, exposure to light, or air.

Troubleshooting Steps:

  • Visual Inspection: Note the color and consistency of your sample. A non-uniform color may indicate localized degradation.

  • Purity Check: Before extensive spectroscopic analysis, it is advisable to check the purity of your sample using a simple technique like Thin Layer Chromatography (TLC).

  • Purification: If impurities are suspected, consider purification by recrystallization or column chromatography. For volatile indoles, Kugelrohr distillation can be an effective method.[1]

  • Proper Storage: Store indole derivatives in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

FAQ: I'm observing poor solubility of my indole derivative. How can I choose the right solvent?

Answer: The choice of solvent is critical as it can significantly impact the spectroscopic properties of your indole derivative.[2][3][4][5] The indole scaffold has both a hydrophobic benzene ring and a more polar pyrrole ring, leading to varied solubility depending on the substituents.

Troubleshooting Protocol: Solvent Selection

  • Consult Literature: Check for published studies on your specific or structurally similar indole derivatives to see which solvents have been used successfully.

  • "Like Dissolves Like": Start with solvents of similar polarity to your compound. For nonpolar indoles, consider cyclohexane, toluene, or dichloromethane. For more polar derivatives, methanol, ethanol, acetonitrile, or water may be appropriate.

  • Spectroscopic Considerations: Be mindful of the UV cutoff of your chosen solvent for UV-Vis and fluorescence spectroscopy. For NMR, use deuterated solvents and be aware of residual solvent peaks.

  • Test Solubility: Before preparing a stock solution for analysis, test the solubility of a small amount of your compound in the chosen solvent. Sonication may be required to aid dissolution.

Section 2: UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in indole derivatives.

FAQ: My UV-Vis spectrum shows unexpected peaks or a high baseline. What could be the cause?

Answer: Unexpected peaks or a high baseline in a UV-Vis spectrum can arise from several sources, including impurities, solvent effects, or instrumental issues.

Troubleshooting Steps:

  • Check for Impurities: As mentioned in the general sample preparation section, colored impurities can contribute to the absorbance spectrum.[1]

  • Solvent Purity: Ensure you are using a spectroscopic grade solvent. Lower grade solvents may contain impurities that absorb in the UV region.

  • Cuvette Cleanliness: Thoroughly clean your cuvette to remove any residues from previous analyses.

  • Blank Correction: Run a baseline correction with your cuvette filled with the same solvent used for your sample.

  • Aggregation: At high concentrations, indole derivatives can aggregate, which may lead to light scattering and a rising baseline.[6][7] Try diluting your sample.

Data Presentation: Solvent Effects on Indole Absorption Maxima

The electronic transitions of the indole ring, particularly the 1La and 1Lb bands, are sensitive to the solvent environment.[2][3][5][6]

SolventPolarityTypical 1La λmax (nm)Typical 1Lb λmax (nm)
CyclohexaneNon-polar~270~288
WaterPolar~280~288

Note: These are approximate values for unsubstituted indole and can shift based on the substitution pattern.[6]

Section 3: Fluorescence Spectroscopy

Indole derivatives are often highly fluorescent, making this technique very sensitive for their detection and characterization.

FAQ: The fluorescence intensity of my indole derivative is much lower than expected (quenching). Why is this happening?

Answer: Fluorescence quenching is a common phenomenon that can occur through various mechanisms, including interactions with other molecules in the solution or intramolecular processes.[8][9][10]

Causality behind Quenching:

  • Collisional (Dynamic) Quenching: An excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.

  • Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state.

  • Solvent Effects: Polar solvents can stabilize charge-transfer states, leading to quenching.[2]

  • pH Effects: Protonation or deprotonation of the indole ring or its substituents can alter the electronic structure and lead to changes in fluorescence intensity.[11][12][13][14]

Troubleshooting Workflow for Fluorescence Quenching

G start Low Fluorescence Intensity Observed check_conc Verify Sample Concentration start->check_conc check_impurities Analyze for Quenching Impurities (e.g., Halides) check_conc->check_impurities check_solvent Evaluate Solvent Polarity and Degas Solvent check_impurities->check_solvent check_ph Measure and Adjust pH check_solvent->check_ph temp_study Perform Temperature-Dependent Measurement check_ph->temp_study dynamic Dynamic Quenching Suspected temp_study->dynamic Intensity decreases with increasing temp static Static Quenching Suspected temp_study->static Complex may dissociate with increasing temp lifetime_study Measure Fluorescence Lifetime dynamic->lifetime_study Lifetime decreases remediate_dynamic Remediation: Purify Sample, Choose Inert Solvent dynamic->remediate_dynamic static->lifetime_study Lifetime is unchanged remediate_static Remediation: Dilute Sample, Change Solvent to Disrupt Complexation static->remediate_static

Caption: Troubleshooting workflow for fluorescence quenching.

FAQ: My fluorescence emission spectrum is shifted. What does this indicate?

Answer: A shift in the fluorescence emission maximum (Stokes shift) is highly informative about the environment of the indole chromophore. A red-shift (to longer wavelengths) typically indicates a more polar environment, while a blue-shift (to shorter wavelengths) suggests a non-polar or hydrophobic environment.[3][4][6] This is due to the larger dipole moment of the indole in the excited state compared to the ground state, leading to reorientation of polar solvent molecules around the excited fluorophore.[3][5]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of indole derivatives.

FAQ: The proton NMR spectrum of my indole derivative is complex and difficult to interpret. What are some common challenges?

Answer: The aromatic region of the 1H NMR spectrum of indole derivatives can be complex due to overlapping signals and second-order coupling effects.[15]

Common Issues and Interpretation Tips:

  • Overlapping Signals: Protons on the benzene ring often have similar chemical shifts, leading to overlapping multiplets.[16] Using a higher field NMR spectrometer can help to resolve these signals.

  • NH Proton: The chemical shift of the indole NH proton is highly variable and depends on the solvent and concentration due to hydrogen bonding.[17][18] It often appears as a broad singlet. In some cases, it may exchange with deuterium from the solvent (e.g., in D2O or CD3OD), causing the signal to disappear.

  • Substitution Patterns: The substitution pattern on the indole ring significantly influences the chemical shifts and coupling constants of the remaining protons.[16][19][20] Consulting spectral databases and prediction software can aid in the assignment of signals.

  • Impurity Peaks: Common impurities from synthesis or degradation can introduce extra signals. For example, residual solvents or starting materials can complicate the spectrum.[21]

Data Presentation: Typical 1H NMR Chemical Shifts (δ) for the Indole Ring
ProtonTypical Chemical Shift (ppm) in CDCl3Multiplicity
H1 (NH)7.9 - 8.2br s
H27.0 - 7.2t
H36.4 - 6.6t
H47.5 - 7.7d
H57.0 - 7.2t
H67.0 - 7.2t
H77.5 - 7.7d

Note: These are approximate values and can vary significantly with substitution.[22]

Section 5: Mass Spectrometry (MS)

MS is essential for determining the molecular weight and fragmentation patterns of indole derivatives.

FAQ: I am having trouble getting a good signal for my indole derivative in ESI-MS. How can I improve ionization?

Answer: The ionization efficiency of indole derivatives in Electrospray Ionization (ESI) can be highly dependent on their structure and the analytical conditions.[23][24][25][26]

Troubleshooting Protocol: Enhancing ESI Signal

  • Optimize Mobile Phase:

    • Positive Ion Mode: For basic indoles (e.g., those with amine substituents), adding a small amount of a volatile acid like formic acid (0.1%) to the mobile phase can promote protonation and enhance the [M+H]+ signal.[27]

    • Negative Ion Mode: For acidic indoles (e.g., those with carboxylic acid groups), adding a small amount of a volatile base like ammonium hydroxide can promote deprotonation and enhance the [M-H]- signal.

  • Adjust ESI Source Parameters:

    • Capillary Voltage: Systematically vary the capillary voltage to find the optimal value for your compound.

    • Nebulizer Gas Flow and Temperature: Optimize these parameters to ensure efficient desolvation of the droplets.

  • Consider Adduct Formation: If protonation or deprotonation is inefficient, look for adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or ammonium ([M+NH4]+).[25] The intentional addition of salts like sodium acetate can promote the formation of these adducts.[25]

FAQ: I am using MALDI-MS and my sample is not ionizing well or I have high background noise. What should I do?

Answer: Matrix-Assisted Laser Desorption/Ionization (MALDI) can be challenging for small molecules like many indole derivatives due to interference from matrix peaks in the low mass range.[28][29][30]

Troubleshooting MALDI Analysis:

  • Matrix Selection: The choice of matrix is crucial. For low molecular weight compounds, consider using "matrix-free" techniques or specialized matrices designed to minimize background in the low mass region.[28] Nitro indole derivatives have been reported as effective dual-polarity matrices.[31]

  • Sample-to-Matrix Ratio: Optimize the ratio of your sample to the matrix. A high excess of the matrix is typically used.[32]

  • Spotting Technique: The way the sample and matrix are mixed and spotted on the target plate can significantly affect the crystal formation and, consequently, the ionization efficiency.

  • Laser Fluence: Adjust the laser power to find the threshold for desorption and ionization without causing excessive fragmentation.

Logical Diagram: Common Fragmentation Pathways of Indole Derivatives in MS

G M Molecular Ion [M]+• or [M+H]+ loss_substituent Loss of Substituents (e.g., -CH3, -C2H5) M->loss_substituent Simple Cleavage loss_hcn Loss of HCN M->loss_hcn Characteristic Indole Fragmentation loss_co Loss of CO (from carbonyls) loss_substituent->loss_co Sequential Loss pyrrolo_fragment Pyrrolo-fragments (e.g., m/z 116, 89) loss_hcn->pyrrolo_fragment

Caption: Common fragmentation pathways for indole derivatives.[33][34][35][36]

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 4,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives have shown promise as inhibitors of critical therapeutic targets, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in viral replication and immune evasion in cancer, respectively. Furthermore, this structural class has been investigated for its potential as NMDA receptor antagonists, as well as for its anticancer and antimicrobial properties.

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of a novel derivative, 4,7-dimethyl-1H-indole-2-carboxylic acid. We will present a series of robust, validated assays to explore its potential as an inhibitor of HIV-1 integrase and IDO1/TDO. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance against established compounds and providing detailed experimental protocols to ensure reproducibility and scientific rigor. Our approach is designed to be a self-validating system, with each experimental choice justified by established scientific principles.

Hypothesized Biological Activities and Validation Strategy

Based on the established activities of structurally related indole-2-carboxylic acid derivatives, we hypothesize that this compound may exhibit inhibitory activity against HIV-1 integrase and the tryptophan-catabolizing enzymes IDO1 and TDO. The dimethyl substitution at the 4 and 7 positions of the indole ring may influence the compound's potency, selectivity, and pharmacokinetic properties compared to the parent scaffold.

Our validation strategy will, therefore, focus on a tiered approach, beginning with in vitro enzymatic assays to determine direct inhibitory activity and progressing to cell-based models to assess activity in a more biologically relevant context.

Experimental Section 1: Assessment of HIV-1 Integrase Inhibitory Activity

Scientific Rationale

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome. Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS. Several indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase inhibitors, making this a primary target for our investigation.

Comparator Compounds
  • Positive Control: Raltegravir (a clinically approved HIV-1 integrase inhibitor).[1][2]

  • Scaffold Control: Indole-2-carboxylic acid (to determine the effect of the dimethyl substitutions).

  • Negative Control: DMSO (vehicle).

Experimental Workflow: HIV-1 Integrase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Reagents add_dna Coat Plate with DS DNA prep_reagents->add_dna prep_compounds Prepare Test Compounds add_compounds Add Test Compounds prep_compounds->add_compounds add_integrase Add HIV-1 Integrase add_dna->add_integrase add_integrase->add_compounds add_ts_dna Add TS DNA add_compounds->add_ts_dna incubate Incubate add_ts_dna->incubate add_antibody Add HRP-labeled Antibody incubate->add_antibody add_substrate Add TMB Substrate add_antibody->add_substrate read_absorbance Read Absorbance at 450 nm add_substrate->read_absorbance

Caption: Workflow for the HIV-1 Integrase Inhibitory Assay.

Detailed Protocol: HIV-1 Integrase Assay

This protocol is adapted from commercially available, non-radioactive HIV-1 integrase assay kits.[3][4][5][6][7]

  • Plate Preparation: Coat a 96-well streptavidin plate with the biotinylated double-stranded donor substrate (DS) DNA. Incubate and wash.

  • Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA. Wash to remove unbound enzyme.

  • Inhibitor Addition: Add serial dilutions of this compound, comparator compounds, and controls to the wells.

  • Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target substrate (TS) DNA. Incubate to allow for the integration of the DS DNA into the TS DNA.

  • Detection: Detect the integrated DNA using an HRP-labeled antibody specific for a modification on the TS DNA. Add a TMB substrate and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation: Comparative IC50 Values for HIV-1 Integrase Inhibition
CompoundIC50 (µM)
This compoundTBD
Raltegravir (Positive Control)Expected: low nM
Indole-2-carboxylic acid (Scaffold Control)TBD
DMSO (Negative Control)No inhibition

Experimental Section 2: Assessment of IDO1 and TDO Inhibitory Activity

Scientific Rationale

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism, leading to the production of kynurenine.[8] This pathway is implicated in creating an immunosuppressive tumor microenvironment by depleting tryptophan and generating immunosuppressive metabolites.[8] Inhibition of IDO1 and/or TDO is a promising strategy in cancer immunotherapy. The indole structure of our test compound makes it a candidate for binding to the heme cofactor of these enzymes.

Signaling Pathway: IDO1-Mediated Immune Suppression

cluster_tme Tumor Microenvironment cluster_pathway Tryptophan Catabolism cluster_inhibition Inhibition tumor_cell Tumor Cell ido1 IDO1/TDO tumor_cell->ido1 expresses t_cell T Cell tryptophan Tryptophan tryptophan->t_cell essential for proliferation tryptophan->ido1 substrate kynurenine Kynurenine ido1->kynurenine catalyzes kynurenine->t_cell induces apoptosis inhibitor 4,7-dimethyl-1H-indole- 2-carboxylic acid inhibitor->ido1 inhibits

Caption: IDO1/TDO-mediated tryptophan catabolism and immune suppression.

Comparator Compounds
  • Positive Control (IDO1): Epacadostat (a potent and selective IDO1 inhibitor).[9][10]

  • Positive Control (TDO): 680C91 (a selective TDO inhibitor).[11]

  • Dual Inhibitor Control: IDO/TDO-IN-1 (a potent dual inhibitor).[12]

  • Scaffold Control: Indole-2-carboxylic acid.

  • Negative Control: DMSO (vehicle).

Detailed Protocol: IDO1 and TDO Enzymatic Assays

This protocol is based on commercially available fluorometric assay kits for IDO1 and TDO activity.[13][14][15]

  • Reagent Preparation: Prepare the assay buffer, recombinant human IDO1 or TDO enzyme, and the fluorogenic developer solution.

  • Inhibitor Addition: Add serial dilutions of this compound, comparator compounds, and controls to a 96-well plate.

  • Enzyme Addition: Add the diluted IDO1 or TDO enzyme to the wells.

  • Reaction Initiation: Start the reaction by adding the substrate, L-tryptophan. Incubate at 37°C.

  • Detection: Stop the reaction and add the fluorogenic developer, which reacts with the product N-formylkynurenine to generate a fluorescent signal. Measure the fluorescence (e.g., Ex/Em = 402/488 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both IDO1 and TDO.

Data Presentation: Comparative IC50 Values for IDO1 and TDO Inhibition
CompoundIDO1 IC50 (µM)TDO IC50 (µM)
This compoundTBDTBD
Epacadostat (Positive Control)Expected: low nMExpected: >100 µM
680C91 (Positive Control)Expected: >100 µMExpected: low nM
IDO/TDO-IN-1 (Dual Control)Expected: nM rangeExpected: nM range
Indole-2-carboxylic acid (Scaffold Control)TBDTBD
DMSO (Negative Control)No inhibitionNo inhibition

Further Validation and Future Directions

Should this compound demonstrate potent activity in the primary enzymatic assays, further validation in cell-based assays is warranted. For instance, an IDO1 cell-based assay using IFN-γ stimulated HeLa cells can confirm the compound's ability to inhibit IDO1 activity in a cellular context.[16][17]

Additionally, broader screening against other known targets of indole-2-carboxylic acid derivatives, such as the NMDA receptor, could be pursued.[18][19][20][21] Standard in vitro anticancer assays, such as the MTT or CellTiter-Glo assays against a panel of cancer cell lines, would also provide valuable information on the compound's potential as a cytotoxic agent.[22][23][24][25][26] Finally, antimicrobial activity can be assessed using standard methods like broth microdilution or disk diffusion assays.[27][28][29][30][31]

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial biological validation of this compound. By employing a comparative approach with well-characterized positive and negative controls, researchers can obtain clear and reproducible data to guide further drug discovery and development efforts. The detailed protocols and data presentation formats are designed to ensure the generation of high-quality, interpretable results.

References

A Comparative Study of 4,7-dimethyl-1H-indole-2-carboxylic Acid with other Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4,7-dimethyl-1H-indole-2-carboxylic acid and other key indole derivatives for researchers, scientists, and drug development professionals. We will delve into a technical comparison of their synthesis, physicochemical properties, and biological activities, supported by experimental data from peer-reviewed literature. This document aims to provide a deep understanding of the structure-activity relationships that govern the therapeutic potential of this important class of molecules.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[1][2] Modifications to the indole core have yielded compounds with a broad spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[1][2]

This guide focuses on this compound, a specific derivative of the versatile indole-2-carboxylic acid scaffold. By comparing its properties and activities with the parent compound and other analogs, we aim to elucidate the impact of the 4,7-dimethyl substitution on its overall profile.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of this compound with its parent compound, indole-2-carboxylic acid.

PropertyThis compoundIndole-2-carboxylic Acid
Molecular Formula C₁₁H₁₁NO₂C₉H₇NO₂
Molecular Weight 189.21 g/mol 161.16 g/mol
XLogP3 2.62.3
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Polar Surface Area 53.1 Ų53.1 Ų

Data sourced from PubChem.

The addition of two methyl groups to the indole ring of this compound increases its molecular weight and lipophilicity (as indicated by the higher XLogP3 value) compared to the parent indole-2-carboxylic acid. This increased lipophilicity can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Synthesis of Indole-2-Carboxylic Acid Derivatives

The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[3][4][5]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a representative example of how this compound can be synthesized.

Materials:

  • 2,5-Dimethylphenylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride in ethanol. Add an equimolar amount of pyruvic acid. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone.

  • Cyclization: To the reaction mixture containing the phenylhydrazone, add the acid catalyst (e.g., polyphosphoric acid) portion-wise while stirring. The reaction is then heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is then dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any acidic impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2,5-Dimethylphenylhydrazine 2,5-Dimethylphenylhydrazine Hydrazone Formation Hydrazone Formation 2,5-Dimethylphenylhydrazine->Hydrazone Formation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Hydrazone Formation Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Hydrazone Formation->Acid-Catalyzed Cyclization Phenylhydrazone Intermediate Work-up & Purification Work-up & Purification Acid-Catalyzed Cyclization->Work-up & Purification This compound This compound Work-up & Purification->this compound

Comparative Biological Activity

Indole-2-carboxylic acid derivatives have demonstrated a wide range of biological activities. In this section, we will focus on their potential as anticancer and antiviral agents, drawing comparisons where data is available.

Anticancer Activity

Numerous studies have highlighted the potential of indole-2-carboxylic acid derivatives as anticancer agents.[6][7][8] Their mechanisms of action are diverse and can involve the inhibition of key enzymes like protein kinases and the induction of apoptosis.[6][9]

While direct comparative data for this compound is limited, we can infer the potential impact of the dimethyl substitution by examining structure-activity relationship (SAR) studies of related compounds. For instance, a study on indole-2-carboxamides as apoptosis inducers found that substitutions on the indole ring significantly influence activity.[10] Specifically, a methyl group at the 5-position was shown to be beneficial.[10] This suggests that the methyl groups in the 4 and 7 positions of our target molecule could also modulate its anticancer potential, likely by influencing its binding to target proteins.

Table of Comparative Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideT47D (Breast)~1.0[10]
5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazideT47D (Breast)0.1[10]
Indole-2-carboxamide derivative 5e A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic)0.95, 0.80, 1.00[2]
Indole-2-carboxamide derivative IV Panc-1, MCF-7, HT-29, A-549104 (GI₅₀)[11]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 3-4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis Determine IC50

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[11][12][14][15][16] The integrase enzyme is crucial for the replication of HIV by inserting the viral DNA into the host cell's genome.[12][15] The indole-2-carboxylic acid moiety is thought to chelate with the magnesium ions in the active site of the integrase.[12][14][15]

Structure-activity relationship studies have shown that substitutions on the indole ring can significantly impact the inhibitory activity.[12][14][15] For example, the introduction of a halogenated phenyl group at the C6 position of the indole core has been shown to enhance activity, likely through π-π stacking interactions with the viral DNA.[12][15] While there is no direct data on the anti-HIV activity of this compound, the presence of the methyl groups could influence the compound's conformation and its fit within the hydrophobic pockets of the integrase active site. This highlights an area for future investigation.

Table of Comparative HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

CompoundIC₅₀ (µM)Reference
Indole-2-carboxylic acid32.37[15]
Derivative 17a (with C6 halogenated benzene ring)3.11[15]
Derivative 20a (with C3 long branch)0.13[14]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

HIV_Integrase_Inhibition cluster_molecule Inhibitor cluster_enzyme HIV-1 Integrase Active Site Indole-2-carboxylic Acid Derivative Indole-2-carboxylic Acid Derivative Mg2+ ions Mg2+ ions Indole-2-carboxylic Acid Derivative->Mg2+ ions Chelation Hydrophobic Pockets Hydrophobic Pockets Indole-2-carboxylic Acid Derivative->Hydrophobic Pockets Hydrophobic Interactions Inhibition of Viral DNA Integration Inhibition of Viral DNA Integration Mg2+ ions->Inhibition of Viral DNA Integration Hydrophobic Pockets->Inhibition of Viral DNA Integration

Conclusion and Future Directions

This comparative guide has highlighted the significance of the indole-2-carboxylic acid scaffold and explored the potential of this compound as a valuable derivative. The addition of methyl groups at the 4 and 7 positions is expected to increase lipophilicity, which could enhance its ability to interact with biological targets.

While direct comparative experimental data for this compound is currently limited, the existing literature on related indole derivatives provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and virology. Future research should focus on the synthesis and direct comparative biological evaluation of this compound against its parent compound and other positional isomers to fully elucidate the structure-activity relationships and unlock its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Indole-2-Carboxylic Acids and Their Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity. Within this class, indole-2-carboxylic acid and its derivatives have emerged as a versatile template for the design of potent therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, with a particular focus on how methyl substitutions on the indole ring influence biological activity. We will objectively compare the performance of various analogs across different therapeutic areas, supported by experimental data, and delve into the causality behind their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold.

The Indole-2-Carboxylic Acid Scaffold: A Versatile Intermediate

The foundational structure of indole-2-carboxylic acid serves as a critical starting point for extensive chemical modification. While the carboxylic acid moiety itself is crucial for certain biological interactions, such as chelating magnesium ions in the active site of HIV-1 integrase, much of the recent therapeutic success has come from its derivatization into amides.[1] The conversion of the carboxylic acid to an indole-2-carboxamide is a key synthetic step that often enhances potency and modulates pharmacokinetic properties. This guide will therefore explore the SAR of both the parent carboxylic acids and their more extensively studied carboxamide derivatives, as the substitutions on the core indole ring dictate the ultimate biological effect.

Caption: Core indole-2-carboxylic acid scaffold and its conversion to the widely explored indole-2-carboxamide derivative.

Structure-Activity Relationship (SAR) Analysis by Therapeutic Area

The placement of substituents, particularly methyl groups, on the benzene portion of the indole ring has profound effects on biological activity. These small lipophilic groups can influence the molecule's conformation, electronic distribution, and ability to engage in hydrophobic interactions with the target protein, while also impacting metabolic stability.

Antimycobacterial Activity: Targeting MmpL3

One of the most successful applications of substituted indole-2-carboxamides has been in the development of potent inhibitors of Mycobacterium tuberculosis (Mtb). The primary target for this class of compounds is the MmpL3 transporter, an essential protein involved in the transport of mycolic acids, which are critical components of the mycobacterial cell wall.[2]

The SAR in this area is well-defined. Studies have shown that substitutions at the 4- and 6-positions of the indole ring are particularly beneficial. For instance, the introduction of two methyl groups at these positions (4,6-dimethyl) leads to a significant enhancement in potency. The N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) was identified as a highly potent anti-TB agent with a Minimum Inhibitory Concentration (MIC) of 0.012 µM.[3] This is a substantial improvement over the unsubstituted parent compound.

The rationale behind this increased potency is twofold:

  • Enhanced Lipophilicity : The methyl groups increase the molecule's lipophilicity, which is positively correlated with Mtb potency, likely facilitating better penetration into the complex, lipid-rich mycobacterial cell wall to reach the MmpL3 target.[4]

  • Metabolic Stability : Substitutions at the 4- and 6-positions, whether with methyl or halogen groups, have been shown to significantly improve metabolic stability, preventing oxidative metabolism of the indole ring.[3][4]

However, a key challenge is that the same methyl groups that enhance potency can also be susceptible to metabolic oxidation. This has led to the exploration of bioisosteric replacements, such as fluorine atoms. The 4,6-difluoro substituted analog shows excellent activity against both drug-sensitive and multidrug-resistant Mtb strains, highlighting the importance of substitution at these positions.[5]

Table 1: Comparison of Antimycobacterial Activity of Substituted Indole-2-Carboxamides

Compound Indole Substitution Amide Moiety Target Strain MIC (µM) Reference
1 Unsubstituted N-(1-adamantyl) M. tb H37Rv 0.68 [3]
2 4,6-Dimethyl N-(1-adamantyl) M. tb H37Rv 0.012 [3]
3 Unsubstituted N-rimantadine M. tb H37Rv >50 [3]
4 4,6-Dimethyl N-rimantadine M. tb H37Rv 0.88 [3]

| 5 | 4,6-Difluoro | N-isopinocampheyl | M. tb H37Rv | 0.012 |[5] |

Anticancer Activity: Multi-Targeted Kinase Inhibition

Indole-2-carboxamide derivatives have also been extensively investigated as anticancer agents. Their mechanism of action often involves the inhibition of multiple protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, CDK2, and VEGFR-2.[6][7]

The SAR for anticancer activity reveals that substitutions on the indole ring are crucial for potency. While specific dimethyl analogs are less frequently highlighted than in the antimycobacterial context, the principles remain similar. Halogen substitutions (e.g., chloro, fluoro) on the indole's phenyl ring are common strategies to enhance activity. For example, a 5-chloro-3-methylindole-2-carboxamide derivative (5d) showed potent inhibition of both EGFR (IC₅₀ = 89 nM) and CDK2 (IC₅₀ = 23 nM), demonstrating dual-targeting capabilities.[6] Another derivative from the same study, 5e, was even more potent against CDK2 (IC₅₀ = 13 nM).[6]

The phenethyl moiety attached to the carboxamide is also critical for antiproliferative action, indicating that the overall molecular shape and the nature of the substituent extending from the C2 position are as important as the substitution on the indole ring itself.[6]

Table 2: Comparison of Anticancer Activity of Substituted Indole-2-Carboxamides

Compound Indole Substitution Target IC₅₀ / GI₅₀ Reference
5d 5-Chloro, 3-Methyl EGFR 89 nM [6]
5d 5-Chloro, 3-Methyl CDK2 23 nM [6]
5e 5-Chloro, 3-Methyl CDK2 13 nM [6]
5j 5,7-Dichloro, 3-Methyl EGFR 98 nM [6]
6i Unsubstituted MCF-7 Cells 6.10 µM [8]

| 6v | 5-Methoxy | MCF-7 Cells | 6.49 µM |[8] |

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below. These represent self-validating systems for assessing the biological activity of novel dimethyl-indole-2-carboxylic acid derivatives.

General Synthetic Workflow

The synthesis of substituted indole-2-carboxamides typically follows a well-established multi-step process, beginning with the formation of the indole ring itself.

Synthesis_Workflow sub_phenyl Substituted Phenylhydrazine ester Ethyl Indole-2-carboxylate (Ester Intermediate) sub_phenyl->ester ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->ester Fischer Indole Synthesis (p-TsOH) acid Indole-2-carboxylic Acid ester->acid Ester Hydrolysis (NaOH) amide Final Indole-2-carboxamide acid->amide amine Amine (R-NH2) amine->amide Amide Coupling (EDC, HOBt)

Caption: General synthetic workflow for producing indole-2-carboxamide derivatives.

Protocol 1: Synthesis of 4,6-Dimethyl-N-(adamantan-1-yl)-1H-indole-2-carboxamide

  • Step 1: Fischer Indole Synthesis. To a solution of (3,5-dimethylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture for 6 hours.[2] Monitor the reaction by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude ethyl 4,6-dimethyl-1H-indole-2-carboxylate by column chromatography.

  • Step 2: Ester Hydrolysis. Dissolve the purified ester (1.0 eq) in ethanol and add an aqueous solution of sodium hydroxide (3.0 eq). Reflux the mixture for 3 hours until TLC indicates complete consumption of the starting material.[2][6] Cool the mixture to room temperature and acidify to pH 2 with 1N HCl. The precipitated 4,6-dimethyl-1H-indole-2-carboxylic acid is collected by filtration, washed with water, and dried.

  • Step 3: Amide Coupling. To a solution of 4,6-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture for 15 minutes, then add adamantan-1-amine (1.1 eq).[3] Allow the reaction to proceed at room temperature overnight. Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.

In Vitro Anticancer Assay

Protocol 2: MTT Cell Viability Assay

This assay quantitatively measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization and Measurement: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

The indole-2-carboxylic acid scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The structure-activity relationship studies consistently demonstrate that substitution on the indole ring is a powerful strategy for modulating biological activity. Specifically, the introduction of methyl or halogen groups at the 4- and 6-positions has proven to be highly effective for enhancing both antimycobacterial potency and metabolic stability. For anticancer applications, the focus remains on multi-targeted kinase inhibition, where a combination of indole ring substitution and modification of the C2-carboxamide side chain is essential for achieving high efficacy.

Future research should continue to explore the vast chemical space around this scaffold. Systematic evaluation of different dimethyl substitution patterns (e.g., 4,7-dimethyl vs. 5,7-dimethyl) against a broader range of biological targets could uncover new therapeutic opportunities. Furthermore, the conversion of the carboxylic acid to other bioisosteres beyond simple amides may yield compounds with improved pharmacokinetic profiles and novel mechanisms of action. The insights provided in this guide, grounded in robust experimental data, offer a solid foundation for the rational design of the next generation of indole-based drug candidates.

References

A Comparative Efficacy Analysis of 4,7-Dimethyl-1H-indole-2-carboxylic Acid Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities. Within this class, analogs of 4,7-dimethyl-1H-indole-2-carboxylic acid are emerging as a focal point for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comprehensive comparison of the efficacy of these analogs, supported by experimental data, to inform rational drug design and guide future research. We will delve into the structural nuances that govern their activity as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), and as multi-target kinase inhibitors, specifically focusing on Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

The Rationale for Targeting IDO1/TDO and EGFR/CDK2 with Indole-2-Carboxylic Acid Analogs

The strategic selection of therapeutic targets is paramount in cancer drug discovery. IDO1 and TDO are critical enzymes in the kynurenine pathway of tryptophan metabolism.[1] Their overexpression in various tumors leads to an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites, thereby allowing cancer cells to evade immune surveillance.[1] Dual inhibition of IDO1 and TDO is therefore a compelling strategy to restore anti-tumor immunity.

Concurrently, the EGFR and CDK2 signaling pathways are well-established drivers of cancer cell proliferation, survival, and differentiation. EGFR, a receptor tyrosine kinase, is frequently mutated or overexpressed in many cancers, leading to uncontrolled cell growth.[2] CDKs, particularly CDK2, are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The development of dual EGFR/CDK2 inhibitors offers the potential for a synergistic anti-cancer effect by simultaneously targeting two critical oncogenic pathways.

The indole-2-carboxylic acid scaffold, particularly with the 4,7-dimethyl substitution, provides a versatile platform for designing potent and selective inhibitors for these distinct but complementary anti-cancer strategies.

Comparative Efficacy as Dual IDO1/TDO Inhibitors

A series of 6-acetamido-indole-2-carboxylic acid derivatives have been synthesized and evaluated for their dual inhibitory activity against IDO1 and TDO. The data reveals critical structure-activity relationships (SAR) that inform the optimization of this scaffold.

CompoundSubstitution at 6-positionIDO1 IC50 (µM)TDO IC50 (µM)
9o-1 Acetamido1.171.55
9p-O para-benzoquinoneDouble-digit nMDouble-digit nM

Data synthesized from a study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.[1]

The introduction of a 6-acetamido group on the indole-2-carboxylic acid core was found to be crucial for potent dual inhibition of both IDO1 and TDO, with compound 9o-1 demonstrating low micromolar efficacy against both enzymes.[1] A particularly noteworthy finding was the significant increase in potency observed with the para-benzoquinone derivative 9p-O , which exhibited inhibitory activity in the double-digit nanomolar range.[1] This suggests that modifications at the 6-position that enhance interactions within the active sites of both enzymes can lead to substantial gains in potency.

Signaling Pathway: IDO1/TDO Inhibition

The inhibition of IDO1 and TDO by these indole-2-carboxylic acid analogs directly impacts the tumor microenvironment by blocking the catabolism of tryptophan to kynurenine. This restores local tryptophan levels, which are essential for T-cell proliferation and function, and reduces the concentration of immunosuppressive kynurenine metabolites.

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Metabolized by T_Cell_Activation T-Cell Activation Tryptophan->T_Cell_Activation Promotes Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression IDO1_TDO->Kynurenine Indole_Analog 4,7-Dimethyl-1H-indole-2-carboxylic Acid Analog Indole_Analog->IDO1_TDO Inhibits

Caption: Inhibition of IDO1/TDO by indole analogs blocks tryptophan depletion.

Comparative Efficacy as Dual EGFR/CDK2 Inhibitors

In a separate line of investigation, indole-2-carboxamide derivatives have been explored as dual inhibitors of EGFR and CDK2. The structure-activity relationship in this series highlights the importance of the carboxamide substituent for potent anti-proliferative activity.

CompoundR1R4Antiproliferative GI50 (µM)EGFR IC50 (nM)CDK2 IC50 (nM)
5d Cl4-morpholin-4-yl phenethyl1.0589 ± 6-
5e Cl2-methylpyrrolidin-1-yl phenethyl0.9593 ± 813
5h ----11
5j ---98 ± 8-
5k ----19
Erlotinib ---80 ± 5-
Dinaciclib ----20

Data synthesized from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[3]

The data demonstrates that specific substitutions on the phenethyl moiety of the carboxamide are critical for potent dual EGFR and CDK2 inhibition.[3] Compound 5e , with a 2-methylpyrrolidin-1-yl phenethyl group, emerged as the most potent derivative with a GI50 of 0.95 µM against a panel of cancer cell lines.[3] Notably, its inhibitory activity against CDK2 (IC50 = 13 nM) was superior to the reference compound dinaciclib (IC50 = 20 nM).[3] Compound 5d , with a 4-morpholin-4-yl phenethyl substituent, also displayed strong anti-proliferative activity and potent EGFR inhibition, comparable to the reference drug erlotinib.[3] These findings underscore the tunability of the indole-2-carboxamide scaffold to achieve potent dual kinase inhibition.

Signaling Pathway: EGFR/CDK2 Inhibition

The dual inhibition of EGFR and CDK2 by these indole analogs strikes at the heart of cancer cell proliferation and survival. By blocking EGFR, these compounds inhibit downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Simultaneously, inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from progressing through the G1/S phase transition.

EGFR_CDK2_Pathway cluster_EGFR EGFR Pathway cluster_CDK2 CDK2 Pathway EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK EGFR->RAS_RAF PI3K_AKT PI3K/AKT EGFR->PI3K_AKT Proliferation_Survival Proliferation & Survival RAS_RAF->Proliferation_Survival PI3K_AKT->Proliferation_Survival CDK2 CDK2 Cell_Cycle G1/S Transition CDK2->Cell_Cycle Cell_Division Cell Division Cell_Cycle->Cell_Division Indole_Analog 4,7-Dimethyl-1H-indole-2-carboxylic Acid Analog Indole_Analog->EGFR Inhibits Indole_Analog->CDK2 Inhibits

Caption: Dual inhibition of EGFR and CDK2 pathways by indole analogs.

Experimental Methodologies

To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are provided below.

IDO1 and TDO Inhibition Assay

This protocol is based on the quantification of kynurenine produced from tryptophan by the enzymatic activity of IDO1 or TDO.

Workflow Diagram:

IDO1_TDO_Assay Start Start Step1 Prepare reaction mixture: - Enzyme (IDO1 or TDO) - L-Tryptophan - Ascorbate, Methylene Blue Start->Step1 Step2 Add test compound (Indole-2-carboxylic acid analog) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Stop reaction (e.g., with trichloroacetic acid) Step3->Step4 Step5 Quantify kynurenine (e.g., via HPLC or spectrophotometry) Step4->Step5 End End Step5->End Kinase_Assay Start Start Step1 Prepare reaction mixture: - Kinase (EGFR or CDK2) - Kinase buffer Start->Step1 Step2 Add test compound (Indole-2-carboxylic acid analog) Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Initiate reaction with ATP and substrate peptide Step3->Step4 Step5 Incubate at room temperature Step4->Step5 Step6 Detect kinase activity (e.g., luminescence, fluorescence) Step5->Step6 End End Step6->End

References

A Researcher's Guide to the Preclinical Validation of 4,7-dimethyl-1H-indole-2-carboxylic acid as a Potential IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 4,7-dimethyl-1H-indole-2-carboxylic acid as a potential therapeutic agent targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint protein that suppresses T-cell function by depleting tryptophan and producing immunosuppressive kynurenine metabolites.[1][2] Its role in cancer immune evasion has made it a compelling target for novel immunotherapies.[1][2]

Herein, we will objectively compare the hypothetical performance of this compound with established IDO1 inhibitors, Epacadostat and Navoximod (GDC-0919), providing supporting experimental protocols and data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the critical steps of drug lead validation.

The Rationale: Targeting IDO1 in Immuno-Oncology

The tumor microenvironment is often characterized by immune suppression, which allows cancer cells to evade destruction by the host's immune system. IDO1 is a key enzyme in this process, and its overexpression is associated with poor prognosis in various cancers.[1] By inhibiting IDO1, we can potentially restore T-cell activity and enhance anti-tumor immunity.[3] While early clinical trials of IDO1 inhibitors have had mixed results, the target remains a promising avenue for cancer immunotherapy, particularly in combination with other checkpoint inhibitors.[2][3]

This guide will walk through the essential stages of validating a novel compound, this compound, as a potential best-in-class IDO1 inhibitor.

Comparative Analysis: Benchmarking Against the Competition

A crucial aspect of drug lead validation is to understand how a novel compound performs relative to existing therapies or clinical candidates. For this purpose, we will compare the hypothetical data for this compound against the known preclinical data for Epacadostat and Navoximod.

Table 1: Comparative In Vitro Potency and Selectivity

CompoundTargetEnzymatic IC50 (nM)Cellular EC50 (nM)Selectivity vs. IDO2/TDO
This compound (Hypothetical) IDO1550>1000-fold
EpacadostatIDO171.8~10>1000-fold vs. IDO2/TDO
Navoximod (GDC-0919)IDO17 (Ki)75High

Data for Epacadostat and Navoximod are sourced from publicly available preclinical studies.[4][5]

Table 2: Comparative ADMET Profile (In Silico & In Vitro)

ParameterThis compound (Hypothetical)EpacadostatNavoximod (GDC-0919)
Solubility (µM) >100ModerateModerate
Permeability (Caco-2, 10⁻⁶ cm/s) HighModerateModerate
Human Liver Microsomal Stability (% remaining at 60 min) 85ModerateModerate
hERG Inhibition (IC50, µM) >30>30>30
CYP450 Inhibition (IC50, µM for major isoforms) >10>10>10

This table presents a combination of hypothetical in silico predictions and desirable in vitro outcomes for a promising drug candidate.

The Validation Workflow: A Step-by-Step Guide

The validation of a potential drug lead follows a logical progression from computational assessment to rigorous in vitro and cell-based testing.

Validation_Workflow cluster_0 Phase 1: In Silico & Biochemical Validation cluster_1 Phase 2: Cellular & Functional Validation cluster_2 Phase 3: Preclinical Candidate Nomination A In Silico ADMET Profiling B IDO1 Enzymatic Inhibition Assay A->B Prioritize potent compounds C IDO1 Cell-Based Assay B->C Confirm cellular activity D T-cell Co-culture Assay C->D Assess functional immune restoration E In Vivo Efficacy & PK/PD Studies D->E Advance lead candidate

Caption: A streamlined workflow for the preclinical validation of a novel IDO1 inhibitor.

Part 1: In Silico and Biochemical Validation

The initial phase of validation focuses on computational predictions and direct target engagement in a purified system.

In Silico ADMET Profiling

Before significant resources are invested in synthesis and wet lab experiments, it is crucial to perform an in silico assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][7] This predictive step helps to identify potential liabilities early in the drug discovery process.[7]

Experimental Protocol: In Silico ADMET Prediction

  • Obtain the SMILES string for this compound.

  • Utilize multiple open-access in silico tools for a more robust prediction.[6][8] Recommended platforms include:

    • SwissADME

    • pkCSM

    • ADMETlab 2.0

  • Input the SMILES string into each platform and run the prediction.

  • Analyze the output data for key parameters such as:

    • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

    • Excretion: Total clearance.

    • Toxicity: hERG inhibition, AMES toxicity, hepatotoxicity.

  • Compare the predicted profile to established drug-likeness rules (e.g., Lipinski's Rule of Five) and the profiles of comparator compounds.

IDO1 Enzymatic Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant IDO1.[9] It is a critical step to confirm direct target engagement and determine the compound's potency (IC50).

Experimental Protocol: IDO1 Enzymatic Assay (Absorbance-Based)

  • Prepare the Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

  • Prepare the Reaction Mixture: In a 96-well plate, combine the assay buffer with 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[10]

  • Add the Inhibitor: Add serial dilutions of this compound, Epacadostat, and Navoximod to their respective wells. Include a vehicle control (e.g., DMSO).

  • Add the Enzyme: Add purified recombinant human IDO1 protein to each well.

  • Initiate the Reaction: Add L-tryptophan (substrate) to each well.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.[10]

  • Terminate the Reaction: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[10]

  • Hydrolyze N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.[10]

  • Develop Color: After centrifugation to remove precipitate, transfer the supernatant to a new plate and add Ehrlich's reagent.[11]

  • Measure Absorbance: Read the absorbance at 480 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow A Prepare Reaction Mixture B Add Inhibitor & Enzyme A->B C Add Substrate (L-Tryptophan) B->C D Incubate & Terminate C->D E Develop Color & Read Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the IDO1 enzymatic inhibition assay.

Part 2: Cellular and Functional Validation

Once a compound has demonstrated potent biochemical activity, it is essential to confirm its efficacy in a more physiologically relevant cellular context.

IDO1 Cell-Based Assay

This assay measures the ability of the test compound to inhibit IDO1 activity within a cellular environment.[11] This is a critical step to assess cell permeability and engagement with the target in its native state.

Experimental Protocol: IDO1 Cell-Based Assay

  • Cell Seeding: Plate a human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa) in a 96-well plate and allow them to adhere overnight.[10][11]

  • Induce IDO1 Expression: Treat the cells with interferon-gamma (IFNγ) for 24 hours to induce the expression of IDO1.[11]

  • Add Inhibitor: Add serial dilutions of the test compounds to the cells and incubate for a predetermined time (e.g., 24-48 hours).

  • Collect Supernatant: After incubation, collect the cell culture supernatant.

  • Quantify Kynurenine: Measure the concentration of kynurenine in the supernatant using the same colorimetric method described in the enzymatic assay (TCA addition, heating, and reaction with Ehrlich's reagent).[11]

  • Data Analysis: Calculate the percentage of inhibition of kynurenine production and determine the EC50 value.

T-cell Co-culture Assay

This functional assay assesses the ability of the IDO1 inhibitor to rescue T-cell proliferation and activation from the immunosuppressive effects of IDO1-expressing cancer cells.[11] This is a key experiment to validate the compound's intended biological effect.

Experimental Protocol: T-cell Co-culture Assay

  • Prepare IDO1-expressing Cancer Cells: Seed and induce IDO1 expression in a cancer cell line as described in the cell-based assay protocol.

  • Add Inhibitor: Treat the cancer cells with serial dilutions of the test compounds.

  • Co-culture with T-cells: Add activated human T-cells (e.g., Jurkat cells or primary T-cells) to the cancer cell culture.

  • Incubate: Co-culture the cells for 48-72 hours.

  • Assess T-cell Proliferation: Measure T-cell proliferation using a standard method such as CFSE staining and flow cytometry or a colorimetric assay (e.g., WST-1 or MTT).

  • Measure Cytokine Production: Collect the supernatant and measure the levels of key T-cell cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), using ELISA or a multiplex bead array.

  • Data Analysis: Determine the concentration of the inhibitor required to restore T-cell proliferation and cytokine production to levels observed in the absence of IDO1 activity.

T_cell_Co_culture IDO1_Cancer_Cells IDO1+ Cancer Cells Suppression T-cell Suppression (Tryptophan Depletion, Kynurenine Production) IDO1_Cancer_Cells->Suppression T_cells Activated T-cells Inhibitor IDO1 Inhibitor Inhibitor->IDO1_Cancer_Cells blocks Restoration Restoration of T-cell Function Inhibitor->Restoration Suppression->T_cells inhibits Restoration->T_cells rescues

Caption: The principle of the T-cell co-culture assay for validating IDO1 inhibitor function.

Conclusion and Future Directions

The successful completion of this validation workflow would provide a strong preclinical data package for this compound. If the hypothetical data presented in this guide were to be confirmed experimentally, this compound would represent a promising candidate for further development. The next logical steps would involve in vivo efficacy studies in relevant animal models of cancer, followed by formal IND-enabling toxicology studies. This systematic approach to drug lead validation ensures that only the most promising candidates, with a clear rationale and a strong preclinical data set, are advanced toward clinical investigation.

References

A Researcher's Guide to Evaluating the Cross-Reactivity of 4,7-dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Comparison for Drug Discovery Professionals

In the landscape of modern drug discovery, the indole-2-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility, however, necessitates a rigorous evaluation of the cross-reactivity of any new analogue to ensure target specificity and mitigate potential off-target effects. This guide provides an in-depth, objective comparison of the hypothetical cross-reactivity profile of 4,7-dimethyl-1H-indole-2-carboxylic acid, a representative member of this chemical class. We will explore its potential interactions with a panel of protein kinases, supported by synthesized experimental data and detailed protocols for key validation assays.

Introduction: The Double-Edged Sword of Privileged Scaffolds

The indole-2-carboxylic acid core is a recurring motif in compounds targeting a wide range of protein families, from metabolic enzymes like indoleamine 2,3-dioxygenase (IDO1) to viral proteins such as HIV-1 integrase and crucial signaling molecules like cysteinyl leukotriene receptor 1 (CysLT1)[1][2]. This polypharmacology, while offering opportunities for drug repurposing, presents a significant challenge in developing selective therapeutics. For a novel compound like this compound, for which public biological activity data is scarce, a proactive and comprehensive cross-reactivity assessment is not just recommended, but essential for advancing it through the drug discovery pipeline.

This guide will operate on a hypothetical basis, postulating Epidermal Growth Factor Receptor (EGFR) as the primary target for this compound. This choice is informed by numerous studies demonstrating the potent inhibitory activity of indole derivatives against various protein kinases, including EGFR[3][4]. We will then compare its hypothetical binding affinity to that of other structurally related indole-2-carboxylic acid derivatives against a panel of kinases to illustrate a practical approach to selectivity profiling.

Comparative Analysis of Kinase Inhibition Profiles

To quantitatively assess the selectivity of this compound, we present a hypothetical dataset of half-maximal inhibitory concentrations (IC50) against a panel of representative protein kinases. This data is juxtaposed with that of two other hypothetical indole-2-carboxylic acid analogues to provide a comparative context.

CompoundPrimary Target: EGFR (IC50, nM)Off-Target 1: SRC (IC50, nM)Off-Target 2: CDK2 (IC50, nM)Off-Target 3: VEGFR2 (IC50, nM)Selectivity Ratio (SRC/EGFR)Selectivity Ratio (CDK2/EGFR)Selectivity Ratio (VEGFR2/EGFR)
This compound (Hypothetical) 15 150 >10,000 450 10 >667 30
Analogue A (5-chloro-indole-2-carboxylic acid derivative)25505,00020022008
Analogue B (3-substituted-indole-2-carboxylic acid derivative)5250>10,00010050>200020

This data is hypothetical and for illustrative purposes only.

This comparative table highlights the critical importance of evaluating compounds against a panel of relevant off-targets. While Analogue B shows higher potency against the primary target (EGFR), our topic compound, this compound, demonstrates a more desirable selectivity profile, particularly with its significantly lower activity against SRC and VEGFR2 compared to Analogue A. The high IC50 value against CDK2 for all compounds suggests this is a less likely off-target for this particular scaffold.

Visualizing the Selectivity Landscape

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Compound Serial Dilution Pre_incubation Pre-incubation: Compound + Kinase Compound_Dilution->Pre_incubation Kinase_Prep Kinase Preparation Kinase_Prep->Pre_incubation Reaction_Start Initiation: + Substrate & ATP Pre_incubation->Reaction_Start Incubation Incubation (30°C) Reaction_Start->Incubation Reaction_Stop Stop Reaction & Deplete ATP Incubation->Reaction_Stop Signal_Generation ADP to ATP Conversion & Luminescence Reaction_Stop->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Cell_Treatment Cell Treatment with Compound Heat_Challenge Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to Pellet Aggregates Cell_Lysis->Centrifugation Supernatant_Collection Collect Soluble Protein Fraction Centrifugation->Supernatant_Collection Protein_Detection Target Protein Detection (e.g., Western Blot) Supernatant_Collection->Protein_Detection Data_Analysis Generate Melting Curves Protein_Detection->Data_Analysis

References

In Vivo Validation of 4,7-dimethyl-1H-indole-2-carboxylic Acid: A Comparative Guide to Assessing Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4,7-dimethyl-1H-indole-2-carboxylic acid, a novel indole derivative. Drawing from the well-established therapeutic potential of the indole scaffold, this document outlines a comparative study against a known anti-inflammatory agent, Indomethacin. The experimental design detailed herein is intended to furnish researchers, scientists, and drug development professionals with a robust methodology to objectively assess the compound's anti-inflammatory efficacy and elucidate its potential mechanism of action.

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2][3]. Indomethacin, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), itself features an indole core and primarily exerts its effect through the inhibition of cyclooxygenase (COX) enzymes[2]. This shared structural heritage makes Indomethacin an ideal comparator for contextualizing the anti-inflammatory potential of this compound.

This guide will detail the necessary protocols for a comparative in vivo study, present data in a clear and comparative format, and provide the scientific rationale behind the experimental choices to ensure a self-validating and rigorous assessment.

Comparative Efficacy Assessment: this compound vs. Indomethacin

The primary objective of this study is to compare the anti-inflammatory activity of this compound with that of the established NSAID, Indomethacin. A widely accepted and reproducible model for acute inflammation, the carrageenan-induced paw edema model in rodents, will be employed.

Experimental Workflow

The following diagram outlines the key phases of the in vivo comparative study.

experimental_workflow cluster_preclinical Pre-clinical Phase cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase compound_prep Compound Preparation (Vehicle, Test Compound, Comparator) dosing Compound Administration (Oral Gavage) compound_prep->dosing animal_acclimatization Animal Acclimatization (e.g., Male Wistar Rats, 180-220g) grouping Randomized Grouping (n=6 per group) animal_acclimatization->grouping grouping->dosing induction Inflammation Induction (Carrageenan Injection) dosing->induction 1h post-dose measurement Paw Volume Measurement (Plethysmometer, hourly for 6h) induction->measurement data_collection Data Collection & Tabulation measurement->data_collection statistical_analysis Statistical Analysis (ANOVA, Dunnett's Test) data_collection->statistical_analysis conclusion Conclusion & Interpretation statistical_analysis->conclusion

Figure 1: A flowchart depicting the key stages of the in vivo comparative study.

Data Summary: Anti-Inflammatory Efficacy

The following table presents hypothetical data illustrating the potential outcomes of the carrageenan-induced paw edema study. The percentage inhibition of edema is a critical parameter for comparing the efficacy of the test compound against the standard.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)Percentage Inhibition of Edema (%)
Vehicle (0.5% CMC)-0.85 ± 0.05-
This compound100.55 ± 0.0435.3
This compound300.38 ± 0.0355.3
Indomethacin100.35 ± 0.0358.8

CMC: Carboxymethylcellulose; SEM: Standard Error of the Mean

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Animal Model and Husbandry
  • Species: Male Wistar rats (180-220 g).

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, with free access to food and water).

  • Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Compound Preparation and Administration
  • Test Compound: this compound is to be suspended in a 0.5% aqueous solution of carboxymethylcellulose (CMC).

  • Comparator: Indomethacin is similarly suspended in 0.5% CMC.

  • Vehicle: 0.5% CMC in distilled water.

  • Administration: All compounds and the vehicle are to be administered orally via gavage at a volume of 10 mL/kg body weight.

Carrageenan-Induced Paw Edema
  • Procedure:

    • Fast the animals overnight before the experiment, with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound, comparator, or vehicle to the respective groups.

    • One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

  • Rationale: Carrageenan injection induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins, which are products of the COX pathway. Inhibition of edema in the later phase is indicative of COX inhibition, a common mechanism for NSAIDs[2].

Data Analysis
  • Calculation of Edema: The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.

  • Percentage Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

  • Statistical Analysis: Data should be expressed as the mean ± SEM. Statistical significance between the treated and control groups should be determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of <0.05 is considered statistically significant.

Mechanistic Insights: A Potential Signaling Pathway

The anti-inflammatory effects of many indole derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGE2) cox->prostaglandins inflammation Inflammation (Pain, Edema) prostaglandins->inflammation inhibition Inhibition indole_compound 4,7-dimethyl-1H-indole- 2-carboxylic acid indole_compound->cox

Figure 2: A simplified diagram of the arachidonic acid pathway and the potential inhibitory action of this compound on COX enzymes.

Concluding Remarks

This guide provides a foundational framework for the in vivo validation of this compound as a potential anti-inflammatory agent. By employing a standardized and well-characterized animal model and comparing the compound's activity to a clinically relevant drug, researchers can obtain robust and interpretable data. The positive identification of anti-inflammatory activity in this model would warrant further investigation into the compound's specific mechanism of action, including in vitro COX enzyme inhibition assays, as well as pharmacokinetic and toxicological profiling to fully assess its therapeutic potential.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Indole-2-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to participate in various biological interactions, making it a cornerstone for the development of novel drugs, including HIV-1 integrase inhibitors and IDO1/TDO dual inhibitors.[2][3][4] The strategic synthesis of this core, particularly with diverse substitution patterns, is therefore of paramount importance to drug discovery programs.

This guide provides an in-depth comparison of the primary synthetic routes to substituted indole-2-carboxylic acids. We will move beyond a mere recitation of reaction names to dissect the mechanistic underpinnings, evaluate the strategic advantages and limitations of each pathway, and provide actionable experimental data to inform your synthetic planning.

I. Classical Approaches: The Foundation of Indole Synthesis

For decades, classical named reactions have been the workhorses for constructing the indole nucleus. While sometimes demanding harsh conditions, their reliability and the low cost of starting materials ensure their continued relevance.

The Reissert Indole Synthesis

The Reissert synthesis is a robust and historically significant method for preparing indole-2-carboxylic acids from readily available o-nitrotoluenes.[5][6]

Mechanistic Rationale: The synthesis proceeds in two key stages. First, the ortho-nitrotoluene undergoes a base-catalyzed condensation with diethyl oxalate. The acidity of the benzylic protons, enhanced by the electron-withdrawing nitro group, facilitates the formation of a carbanion that attacks the oxalate ester.[7] The second stage involves a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate intermediate.[5][8] The nitro group is reduced to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring.[7]

Advantages:

  • Accessible Starting Materials: Substituted o-nitrotoluenes are often commercially available or can be prepared through straightforward nitration chemistry.

  • Direct Formation of the Carboxylic Acid: The pathway directly yields the desired indole-2-carboxylic acid functionality.[8][9]

Limitations:

  • Harsh Reduction Conditions: The reductive cyclization often employs reagents like zinc dust in acetic acid or ferrous sulfate, which may not be compatible with sensitive functional groups on the aromatic ring.[5][8][10]

  • Limited Functional Group Tolerance: The strongly acidic or basic conditions in both steps can limit the scope of compatible substituents.

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization o_nitrotoluene o-Nitrotoluene pyruvate_ester Ethyl o-nitrophenylpyruvate o_nitrotoluene->pyruvate_ester 1. Base (e.g., KOEt) 2. Diethyl Oxalate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->pyruvate_ester indole_acid Indole-2-carboxylic Acid pyruvate_ester->indole_acid Zn, Acetic Acid

Caption: The Reissert Indole Synthesis Pathway.

The Fischer Indole Synthesis

Arguably the most famous and versatile method for indole construction, the Fischer synthesis can be adapted to produce indole-2-carboxylic acids by using an appropriate keto-acid or its ester as the carbonyl component.[11][12]

Mechanistic Rationale: The reaction involves the acid-catalyzed condensation of a (substituted) phenylhydrazine with pyruvic acid or a pyruvate ester to form a phenylhydrazone.[13] This intermediate tautomerizes to an ene-hydrazine, which then undergoes a crucial[5][5]-sigmatropic rearrangement (aza-Cope rearrangement).[11] The resulting di-imine intermediate aromatizes, cyclizes, and finally eliminates ammonia to furnish the indole ring.[11][13]

Advantages:

  • High Versatility: A vast array of substituted phenylhydrazines and carbonyl compounds can be used, allowing for extensive diversification.[11]

  • Well-Established: The reaction is one of the most studied in organic chemistry, with numerous modifications and catalysts reported.[11]

Limitations:

  • Harsh Acidity: The reaction typically requires strong Brønsted or Lewis acids (e.g., ZnCl₂, PPA, H₂SO₄), which can lead to side reactions or degradation of sensitive substrates.[11]

  • Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indole products, although this is not an issue when using pyruvic acid for the 2-carboxylic acid target.[13]

  • Low Yields with Pyruvic Acid: The original reaction using pyruvic acid often resulted in low yields, though modern modifications have improved this.[13]

Fischer_Synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone ene_hydrazine Ene-hydrazine hydrazone->ene_hydrazine Tautomerization di_imine Di-imine Intermediate ene_hydrazine->di_imine [3,3]-Sigmatropic Rearrangement (H+) indole_acid Indole-2-carboxylic Acid di_imine->indole_acid Cyclization & -NH3

Caption: The Fischer Synthesis for Indole-2-carboxylic Acids.

The Hemetsberger Indole Synthesis

The Hemetsberger synthesis offers a distinct thermal route to indole-2-carboxylic esters, which can be subsequently hydrolyzed to the target acid.

Mechanistic Rationale: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[14][15] The reaction is believed to proceed through the formation of a vinyl nitrene intermediate upon heating, which then undergoes cyclization onto the adjacent aromatic ring to form the indole nucleus.[16][17] The starting azido esters are typically prepared via a condensation reaction between an aryl aldehyde and an α-azidoacetate.[17]

Advantages:

  • Good Yields: The cyclization step often proceeds in high yield, typically above 70%.[14][16]

  • Predictable Regiochemistry: The substitution pattern is clearly defined by the starting aryl aldehyde.

Limitations:

  • Starting Material Stability: The key 2-azido-propenoic ester intermediates can be unstable, and their synthesis requires handling of azide reagents, which carries safety considerations.[14][16]

  • Thermal Conditions: The reaction requires high temperatures (e.g., refluxing xylene), which may not be suitable for all substrates.[17]

Hemetsberger_Synthesis aryl_aldehyde Aryl Aldehyde propenoic_ester 3-Aryl-2-azido -propenoic ester aryl_aldehyde->propenoic_ester azido_ester Ethyl Azidoacetate azido_ester->propenoic_ester Base nitrene Nitrene Intermediate propenoic_ester->nitrene Heat (Δ) indole_ester Indole-2-carboxylic ester nitrene->indole_ester Cyclization

Caption: The Hemetsberger Indole Synthesis Pathway.

II. Modern Methods: Precision and Tolerance

Contemporary synthetic chemistry has ushered in an era of transition-metal-catalyzed reactions that offer milder conditions and broader functional group compatibility, significantly expanding the toolkit for indole synthesis.

Palladium-Catalyzed Aerobic C-H Amination

A prominent modern strategy involves the direct, intramolecular oxidative C-H amination of readily prepared 2-acetamido-3-aryl-acrylates.[18] This approach exemplifies the principles of atom economy and C-H functionalization.

Mechanistic Rationale: The proposed catalytic cycle begins with the formation of a Pd(II)-amidate species.[18] This complex then facilitates a concerted metalation-deprotonation event on the ortho C-H bond of the aryl ring to form a six-membered palladacycle. Subsequent C-N reductive elimination forms the indole ring and a Pd(0) species. The catalytic cycle is completed by the re-oxidation of Pd(0) to Pd(II) using molecular oxygen as the terminal oxidant.[18]

Advantages:

  • Mild Conditions: The reaction proceeds under relatively mild thermal conditions, enhancing compatibility with complex molecules.

  • Excellent Functional Group Tolerance: The method has been shown to tolerate a wide range of both electron-donating and electron-withdrawing groups on the aromatic ring.[18]

  • Atom Economy: It utilizes molecular oxygen as the ultimate oxidant, with water as the only byproduct, making it an environmentally conscious choice.[18]

Limitations:

  • Catalyst Cost: The reliance on a palladium catalyst can be a cost consideration for large-scale synthesis.

  • Substrate Preparation: The 2-acetamido-3-aryl-acrylate starting materials must be synthesized, typically via an Erlenmeyer-Plöchl reaction.[18]

Palladium_Catalysis substrate 2-Acetamido-3-aryl-acrylate pd_amidate Pd(II)-amidate substrate->pd_amidate + Pd(II), -H+ pd_ii Pd(II) palladacycle Palladacycle Intermediate pd_amidate->palladacycle C-H Activation indole_product 1-Acetyl Indole-2-carboxylate palladacycle->indole_product Reductive Elimination pd_0 Pd(0) indole_product->pd_0 pd_0->pd_ii O2 (Oxidant)

Caption: Simplified Catalytic Cycle for Pd-Catalyzed C-H Amination.

III. Comparative Analysis and Strategic Selection

Choosing the optimal synthetic route requires a careful evaluation of the target molecule's substitution pattern, the availability of starting materials, and the tolerance for specific reaction conditions.

Data Summary Table
Synthetic RouteStarting MaterialsKey Reagents/CatalystConditionsTypical YieldsKey AdvantagesKey Limitations
Reissert o-Nitrotoluene, Diethyl oxalateKOEt, Zn/AcOHBase, then acidic reduction60-85%Readily available precursors, direct acid formation.[8]Harsh conditions, limited functional group tolerance.[5][8]
Fischer Phenylhydrazine, Pyruvic acidStrong Acid (e.g., PPA, ZnCl₂)High Temp, Acidic5-80%[13][19]Highly versatile, well-established.[11]Harsh acidity, potential for side reactions.[11][13]
Hemetsberger Aryl aldehyde, AzidoacetateBase, then heatHigh Temp (e.g., refluxing xylene)>70%[14]Good yields, predictable regiochemistry.Unstable/hazardous azide intermediates.[14][16]
Pd-Catalyzed C-H Amination 2-Acetamido-3-aryl-acrylatePd(OAc)₂, O₂Aerobic, ~100 °C70-95%[18]Mild conditions, excellent functional group tolerance, atom-economic.[18]Requires catalyst, multi-step substrate prep.[18]
Decision-Making Workflow

The following flowchart provides a simplified guide for selecting an appropriate synthetic strategy.

Decision_Tree start Target: Substituted Indole-2-Carboxylic Acid q1 Are starting materials acid/base sensitive? start->q1 q2 Is the corresponding o-nitrotoluene available? q1->q2 No pd_cat Consider Pd-Catalyzed C-H Amination q1->pd_cat Yes q3 Is the corresponding phenylhydrazine available? q2->q3 No reissert Consider Reissert Synthesis q2->reissert Yes q4 Are you equipped to handle azide reagents safely? q3->q4 No fischer Consider Fischer Synthesis q3->fischer Yes q4->pd_cat No hemetsberger Consider Hemetsberger Synthesis q4->hemetsberger Yes

Caption: Strategic Selection of a Synthetic Route.

IV. Experimental Protocols

To ensure this guide is a self-validating system, we provide detailed, representative protocols grounded in literature precedents.

Protocol 1: Reissert Synthesis of Indole-2-Carboxylic Acid[6]
  • Step 1: Synthesis of Ethyl o-nitrophenylpyruvate.

    • To a solution of potassium ethoxide (prepared from potassium metal in absolute ethanol), add o-nitrotoluene and diethyl oxalate.

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, pour the reaction mixture into a mixture of ice and dilute sulfuric acid.

    • Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude pyruvate ester. Purification can be achieved by column chromatography.

  • Step 2: Reductive Cyclization to Indole-2-carboxylic Acid.

    • Dissolve the ethyl o-nitrophenylpyruvate from Step 1 in glacial acetic acid.

    • Add zinc dust portion-wise to the stirred solution, maintaining the temperature below 40 °C with an ice bath.

    • After the addition is complete, heat the mixture on a steam bath for 1-2 hours.

    • Cool the reaction mixture, filter off the excess zinc, and dilute the filtrate with water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and recrystallize from aqueous ethanol to afford pure indole-2-carboxylic acid.

Protocol 2: Palladium-Catalyzed Aerobic Synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate[19]
  • Step 1: Synthesis of Ethyl (Z)-2-acetamido-3-arylacrylate.

    • Combine the desired benzaldehyde derivative, N-acetylglycine, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

    • Heat the mixture at 100 °C for 1-2 hours.

    • Cool the reaction mixture and slowly add ethanol with stirring. The resulting azlactone intermediate will precipitate.

    • Isolate the azlactone and reflux it in a solution of sodium ethoxide in ethanol to yield the acrylate product after workup.

  • Step 2: Intramolecular C-H Amination.

    • In a pressure vessel, combine the ethyl (Z)-2-acetamido-3-arylacrylate, Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and potassium phosphate monohydrate (K₃PO₄·H₂O) in a suitable solvent such as dimethylacetamide (DMAc).

    • Seal the vessel, purge with oxygen, and then maintain an oxygen atmosphere (balloon).

    • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel column chromatography to yield the ethyl 1-acetyl-1H-indole-2-carboxylate. The acetyl group can be removed under standard hydrolysis conditions if the free N-H indole is desired.

V. Conclusion

The synthesis of substituted indole-2-carboxylic acids is a mature field with a diverse array of reliable methods. Classical approaches like the Reissert and Fischer syntheses remain valuable for their simplicity and use of inexpensive starting materials, especially when functional group tolerance is not a primary concern. In contrast, modern palladium-catalyzed C-H functionalization strategies offer unparalleled precision and mildness, making them the methods of choice for complex, late-stage diversification in drug discovery programs. The ultimate selection of a synthetic route is a strategic decision that must balance substrate availability, cost, scale, and the chemical nature of the target molecule.

References

A Comparative Benchmarking Guide to 4,7-dimethyl-1H-indole-2-carboxylic Acid as a Putative IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment.[1] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] In many malignancies, tumor cells and surrounding stromal cells overexpress IDO1, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3] This overexpression leads to two primary immunosuppressive mechanisms: the depletion of local tryptophan, which is essential for T-cell proliferation and function, and the accumulation of tryptophan metabolites, notably kynurenine, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][4]

This dual mechanism allows tumors to evade immune surveillance, rendering them "cold" or unresponsive to immune attack.[4] Consequently, inhibiting IDO1 is a highly pursued therapeutic strategy, particularly in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors, to restore anti-tumor immunity.[5] While several IDO1 inhibitors have entered clinical trials, the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties continues. This guide provides a comprehensive benchmarking of a novel compound, 4,7-dimethyl-1H-indole-2-carboxylic acid, against established clinical-stage IDO1 inhibitors. The indole-2-carboxylic acid scaffold has been previously identified as a promising backbone for the development of potent IDO1/TDO dual inhibitors.[6][7]

Compounds Under Evaluation

This guide compares the inhibitory potential of our test compound against three well-characterized IDO1 inhibitors. The selection of these benchmarks is based on their high potency and extensive documentation in scientific literature and clinical trials, providing a robust baseline for comparison.

  • Test Compound: this compound: A novel indole derivative hypothesized to target IDO1 based on its structural similarity to known inhibitor scaffolds.

  • Benchmark 1: Epacadostat (INCB024360): A potent, selective, and reversible competitive inhibitor of IDO1.[8][9] It has been extensively studied in clinical trials.[9]

  • Benchmark 2: Navoximod (GDC-0919): A potent IDO1 pathway inhibitor with a non-competitive inhibition profile.[10][11]

  • Benchmark 3: Linrodostat (BMS-986205): A highly potent, irreversible inhibitor of IDO1 that functions by competing with heme for binding to the apo-enzyme.[12][13][14]

Methodology: A Multi-Tiered Approach to Inhibitor Characterization

To provide a holistic assessment of inhibitor efficacy, we employ a three-tiered experimental approach, progressing from direct enzymatic inhibition to cellular activity and finally to a functional immune cell-based assay. This structure ensures that our findings are not only biochemically potent but also translate to a relevant biological and immunological context.

Tier 1: Biochemical IDO1 Enzyme Inhibition Assay

Causality: The primary goal of this assay is to determine the direct inhibitory effect of each compound on purified, recombinant human IDO1 enzyme. This cell-free system isolates the enzyme-inhibitor interaction from confounding cellular factors like membrane permeability or off-target effects. The output, a half-maximal inhibitory concentration (IC50), provides a direct measure of biochemical potency.

cluster_0 Biochemical Assay Workflow Recombinant_IDO1 Recombinant Human IDO1 Enzyme Reaction Incubation (37°C) Recombinant_IDO1->Reaction Substrate L-Tryptophan (Substrate) Substrate->Reaction Cofactors Ascorbate & Methylene Blue Cofactors->Reaction Inhibitor Test Compound (Varying Conc.) Inhibitor->Reaction Detection Measure Kynurenine (Absorbance @ 321-480nm) Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: Workflow for the biochemical IDO1 enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare an assay buffer consisting of 50mM potassium phosphate (pH 6.5). The reaction mixture contains 20mM ascorbic acid, 10µM methylene blue, and 100µg/mL catalase.[15][16]

  • Enzyme Addition: Add purified recombinant human IDO1 enzyme to each well of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the test compound (this compound) and benchmark inhibitors (Epacadostat, Navoximod, Linrodostat) to the wells. Include a vehicle control (DMSO).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan (final concentration typically 200-400µM).[15]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[16]

  • Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[16]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to the more stable kynurenine.[15]

  • Detection: After centrifugation to remove precipitated protein, measure the kynurenine concentration in the supernatant. This can be done directly by measuring absorbance at ~321 nm or colorimetrically at 480 nm after adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[15][17]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cell-Based Kynurenine Production Assay

Causality: This assay moves the investigation into a more biologically relevant context. By using human cancer cells (e.g., SK-OV-3 or HeLa) stimulated with IFN-γ to induce endogenous IDO1 expression, we can assess a compound's ability to penetrate the cell membrane and inhibit intracellular IDO1 activity. The primary readout is the reduction of kynurenine secreted into the cell culture medium, providing a measure of cellular potency (EC50).

cluster_1 Cell-Based Assay Workflow Cells Seed SK-OV-3 Cancer Cells Induction Induce IDO1 with IFN-γ (24h) Cells->Induction Treatment Treat with Inhibitor (Serial Dilutions, 24-48h) Induction->Treatment Collection Collect Culture Supernatant Treatment->Collection Quantification Quantify Kynurenine (HPLC or Colorimetric) Collection->Quantification EC50 Calculate EC50 Value Quantification->EC50

Caption: Workflow for the cell-based IDO1 activity assay.

Step-by-Step Protocol:

  • Cell Culture: Seed human SK-OV-3 ovarian cancer cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[17]

  • IDO1 Induction: Induce IDO1 expression by treating the cells with 100 ng/mL of human IFN-γ for 24 hours at 37°C and 5% CO2.[17]

  • Inhibitor Treatment: Remove the induction medium and replace it with fresh medium containing serial dilutions of the test and benchmark compounds. Incubate for an additional 24-48 hours.[18]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Kynurenine Quantification: Prepare the supernatant for analysis by precipitating proteins with TCA.[18] Quantify the kynurenine concentration using a colorimetric assay with Ehrlich's reagent as described in Tier 1, or for higher accuracy, using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the percentage of inhibition of kynurenine production relative to the vehicle-treated control. Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Tier 3: T-Cell Co-Culture Functional Assay

Causality: This is the most physiologically relevant in vitro assay. It directly tests the ultimate biological goal of IDO1 inhibition: the restoration of T-cell function. By co-culturing T-cells (e.g., Jurkat T-cells or primary human T-cells) with the IFN-γ-stimulated cancer cells from Tier 2, we can measure whether blocking kynurenine production with an inhibitor rescues T-cells from IDO1-mediated suppression. Key readouts include T-cell proliferation and cytokine production (e.g., IFN-γ, TNF-α).[19][20]

cluster_2 T-Cell Co-Culture Workflow IDO1_Cells IDO1-Expressing Cancer Cells CoCulture Co-Culture (72h) IDO1_Cells->CoCulture T_Cells T-Cells (e.g., Jurkat) T_Cells->CoCulture Inhibitor Add IDO1 Inhibitor Inhibitor->CoCulture Proliferation Measure T-Cell Proliferation (BrdU) CoCulture->Proliferation Cytokines Measure Cytokine Release (ELISA) CoCulture->Cytokines

Caption: Workflow for the functional T-cell co-culture assay.

Step-by-Step Protocol:

  • Prepare IDO1-Expressing Cells: Culture and stimulate SK-OV-3 cells with IFN-γ as described in the Tier 2 protocol.

  • Co-Culture Setup: After IFN-γ stimulation, add T-cells (e.g., Jurkat clone E6-1) to the wells containing the SK-OV-3 cells.[19]

  • Inhibitor Treatment: Add serial dilutions of the test and benchmark compounds to the co-culture.

  • Incubation: Incubate the co-culture for 72 hours.

  • Assess T-Cell Proliferation: Measure T-cell proliferation using a standard method such as a BrdU incorporation ELISA assay.[21]

  • Assess Cytokine Production: Collect the supernatant and measure the concentration of key pro-inflammatory cytokines like IFN-γ and TNF-α using ELISA kits.[20]

  • Data Analysis: Determine the concentration of each inhibitor required to rescue T-cell proliferation or restore cytokine production by 50%.

Data Summary & Comparative Analysis

The following table summarizes the inhibitory activities of this compound in comparison to the established benchmark inhibitors.

CompoundTarget(s)Mechanism of ActionBiochemical IC50 (nM)Cellular EC50 (nM)
This compound IDO1 (putative)To be determined(Hypothetical Data)(Hypothetical Data)
Epacadostat IDO1Reversible, Competitive~72[8][22]~10-15[9]
Navoximod IDO1/TDONon-competitiveKi: ~7[11][23]~75[11][23]
Linrodostat IDO1Irreversible, Heme-competing~1.7~1.1 - 3.4[12]

Note: IC50/EC50 values are aggregated from multiple sources and represent approximate potencies. Experimental conditions can lead to variations.

Discussion and Interpretation

The multi-tiered approach provides a robust framework for evaluating novel IDO1 inhibitors. The biochemical assay (Tier 1) offers a clean, direct comparison of potency against the isolated enzyme. The data shows that Linrodostat is the most potent inhibitor on a purely biochemical level, with an IC50 in the low single-digit nanomolar range.

The cell-based assay (Tier 2) is arguably more informative for drug development, as it reflects a compound's ability to act on its target in a live-cell context. Here, Linrodostat again demonstrates superior potency.[12] The difference between a compound's biochemical IC50 and its cellular EC50 can provide valuable insights into its cell permeability and stability within the cellular environment.

Finally, the T-cell co-culture assay (Tier 3) provides the critical functional validation. An effective IDO1 inhibitor must not only block kynurenine production but also translate this biochemical effect into a tangible immunological outcome—the restoration of T-cell activity.[19] Compounds that perform well in this assay have a stronger rationale for advancement into preclinical in vivo models. For example, both Epacadostat and Linrodostat have been shown to rescue T-cell function from IDO1-mediated suppression at nanomolar concentrations.[19]

Conclusion

This guide outlines a comprehensive and logically structured methodology for benchmarking this compound against known, clinically relevant IDO1 inhibitors. By progressing from direct enzyme kinetics to cellular potency and functional immune assays, this workflow provides a self-validating system for identifying promising new therapeutic candidates. The rigorous, side-by-side comparison with established benchmarks like Epacadostat, Navoximod, and Linrodostat ensures that any promising results for this compound can be contextualized and validated against the current standards in the field.

References

A Comparative Guide to the Validation of Analytical Methods for 4,7-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4,7-dimethyl-1H-indole-2-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A validated analytical method ensures that the results are reliable, reproducible, and suitable for their intended purpose, forming the bedrock of quality control and regulatory compliance.[1][2][3]

The validation process is not merely a checklist; it is a systematic, documented process to demonstrate a method's suitability.[3][4] This guide will delve into the validation of a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, comparing its performance characteristics against a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The principles discussed are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), and are aligned with expectations from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9]

The Analytical Challenge: Understanding the Analyte

This compound possesses key structural features that dictate the choice of analytical methodology. The indole ring system contains a chromophore, making it suitable for UV detection. The carboxylic acid moiety provides a site for ionization, which is ideal for mass spectrometry and influences its solubility and retention behavior in reversed-phase chromatography. The methyl groups can influence its hydrophobicity. Our primary objective is to develop and validate a method for an assay (quantification of the main component) and for the determination of impurities.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For this compound, an RP-HPLC method with UV detection is a logical starting point.[10]

Rationale for Method Development Choices
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the relatively non-polar indole ring structure.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is chosen. The acid suppresses the ionization of the carboxylic acid group, leading to a sharper, more symmetrical peak shape. A gradient is preferred to ensure elution of potential impurities with different polarities within a reasonable timeframe.[11]

  • Detection: The indole chromophore exhibits strong UV absorbance. A photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength (e.g., ~280 nm) and also provides spectral data to assess peak purity.[10]

Experimental Workflow for Method Validation

The validation of an analytical procedure is a formal process to confirm that the method is fit for its intended purpose.[8][12] The workflow below outlines the key validation parameters as stipulated by ICH Q2(R2) guidelines.[7][8]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Final Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Gradient, Flow Rate) Dev->Opt Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Range Range Protocol->Range Limits LOD / LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report (Summarize Results) Accuracy->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: Workflow for Analytical Method Validation.

Detailed Validation Protocols & Acceptance Criteria

The following protocols are designed to validate the HPLC-UV method for the assay of this compound.

Table 1: HPLC-UV Method Validation Parameters and Protocols

ParameterPurposeExperimental ProtocolTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from placebo, impurities, or degradation products.[3][13]Analyze blank (diluent), placebo, analyte standard, and a spiked sample. Perform forced degradation (acid, base, peroxide, heat, light) and demonstrate peak purity using a PDA detector.The analyte peak should be free from co-elution. Peak purity index should be > 0.999.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[14][15]Prepare at least five concentrations of the analyte reference standard, typically from 50% to 150% of the target assay concentration. Plot a graph of response vs. concentration.Correlation coefficient (r²) ≥ 0.998. Y-intercept should not be significantly different from zero.
Accuracy To determine the closeness of the measured value to the true value.[3][14]Analyze a synthetic mixture (placebo) spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.Mean recovery of 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3][13]Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD for combined intermediate precision results should also be within acceptable limits (e.g., ≤ 2.0%).
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[15]Confirmed by the linearity, accuracy, and precision data.Typically 80% to 120% of the target concentration for an assay.
Detection Limit (LOD) & Quantitation Limit (LOQ) The lowest amount of analyte that can be detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[15]Can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.S/N method is common. LOQ must be confirmed with accuracy and precision data.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2% organic).System suitability parameters (e.g., tailing factor, theoretical plates) must remain within specifications. Analyte concentration should not change significantly.

Alternative Method: UPLC-MS/MS

For applications requiring higher sensitivity and selectivity, such as impurity profiling at very low levels or analysis in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a superior alternative.[16][17][18]

  • UPLC: Utilizes smaller particle size columns (<2 µm), allowing for faster run times and improved resolution compared to traditional HPLC.

  • MS/MS: Provides exceptional selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) for the analyte. This virtually eliminates matrix interference.[18]

Head-to-Head Comparison: HPLC-UV vs. UPLC-MS/MS

The choice between these two powerful techniques depends on the specific requirements of the analysis.

Table 2: Performance Comparison of Analytical Methods

FeatureHPLC-UVUPLC-MS/MSRationale & Justification
Specificity Good. Relies on chromatographic separation and UV spectrum. Vulnerable to co-eluting impurities with similar UV spectra.Excellent. Based on both chromatographic retention time and a unique mass transition (precursor/product ion pair). Highly specific.MS/MS adds a dimension of mass-based identification, making it far more selective than UV detection alone.[17]
Sensitivity (LOQ) µg/mL rangepg/mL to ng/mL rangeMass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the quantification of trace-level analytes.[16]
Analysis Time 10-20 minutes per sample2-5 minutes per sampleUPLC's smaller particles and higher operating pressures enable significantly faster separations without sacrificing resolution.
Robustness Generally high. Less sensitive to minor mobile phase variations than MS.Moderate. MS source conditions (e.g., gas flows, temperatures) are sensitive to matrix effects and require careful optimization.The complexity of the MS instrument makes it more susceptible to environmental and matrix-induced variability.
Cost (Instrument) Low to ModerateHighA UPLC-MS/MS system represents a significantly larger capital investment than a standard HPLC-UV system.
Cost (Operational) LowModerate to HighRequires high-purity solvents, gases (nitrogen), and more frequent, specialized maintenance.
Ease of Use High. Well-established technology, simpler software, and troubleshooting.Moderate. Requires specialized training for operation, method development, and data interpretation.

Logical Framework for Method Selection

The decision to use HPLC-UV or UPLC-MS/MS should be risk-based and driven by the intended purpose of the method.

G Start Define Analytical Need for This compound Decision1 Is the analysis for routine QC/Assay of bulk material? Start->Decision1 Decision2 Are trace-level impurities (<0.05%) or metabolites in a complex matrix the target analytes? Decision1->Decision2 No HPLC Select HPLC-UV Method Decision1->HPLC Yes Decision2->HPLC No (Standard impurity testing) UPLCMS Select UPLC-MS/MS Method Decision2->UPLCMS Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the routine quality control and assay of this compound as a drug substance or intermediate, a well-validated HPLC-UV method is demonstrated to be robust, cost-effective, and fit for purpose. It provides the necessary accuracy, precision, and linearity to ensure product quality in compliance with regulatory standards.[4]

Conversely, when the analytical challenge shifts to detecting and quantifying trace-level impurities, degradation products, or metabolites, particularly in complex biological matrices, the superior sensitivity and selectivity of a UPLC-MS/MS method are indispensable. While requiring a greater initial investment and operational expertise, it provides a level of confidence in the data that is unattainable with UV-based detection.

Ultimately, the validation data, as summarized in this guide, provides the documented evidence that a chosen method is suitable for its intended application, ensuring data integrity and patient safety, which are the cornerstones of the pharmaceutical industry.[1][4]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,7-dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 4,7-dimethyl-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles and regulatory guidelines, tailored to the specific hazard profile of this compound.

The core principle of chemical waste management is the prevention of harm to individuals and the environment. For this compound, a solid, non-halogenated organic compound, this involves a systematic approach to waste collection, segregation, and transfer for final disposal. The causality behind these steps is rooted in the chemical's identified hazards and its physical state.

Hazard Identification and Risk Assessment

Before handling any chemical waste, it is imperative to understand its intrinsic hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate specific precautions to prevent exposure during handling and disposal. The absence of halogen atoms in its structure simplifies disposal by allowing it to be categorized with other non-halogenated organic waste, which is often more straightforward and less costly to dispose of than halogenated waste.[2]

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation upon contact.
Serious Eye Damage/IrritationH319Causes serious, potentially damaging, eye irritation.
Specific Target Organ ToxicityH335May cause irritation to the respiratory tract if inhaled.

A summary of GHS hazard classifications for this compound.[1]

Personal Protective Equipment (PPE)

Based on the identified hazards, the following minimum PPE must be worn when handling this compound waste:

  • Safety Goggles: To protect against eye irritation from dust particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact and irritation.

  • Laboratory Coat: To protect clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[3]

The selection of PPE is a critical control measure to mitigate the risks associated with the chemical's irritant properties.

Waste Segregation and Collection

Proper segregation of chemical waste at the source is a cornerstone of safe and compliant laboratory practice.[4][5] This not only prevents dangerous reactions between incompatible chemicals but also facilitates efficient and cost-effective disposal.

Experimental Protocol: Waste Collection

  • Container Selection: Designate a specific, compatible, and clearly labeled waste container for "Solid, Non-Halogenated Organic Waste." The container must have a secure lid to prevent the release of dust.

  • Labeling: As soon as the first particle of waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.[6][7]

  • Collection: Carefully transfer the solid waste into the designated container using a scoop or spatula to minimize dust generation.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4][8]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. Do not store waste containers in hallways or public areas.[6]

This systematic approach ensures that the waste is properly contained and identified, preventing accidental exposure and ensuring it is routed to the correct disposal stream.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Waste Container 'Solid, Non-Halogenated Organic Waste' ppe->container transfer Carefully Transfer Solid Waste to Labeled Container container->transfer close Securely Close Container transfer->close store Store in Designated Satellite Accumulation Area close->store request Request Waste Pickup from Environmental Health & Safety (EHS) store->request end End: Proper Disposal request->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.